3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)4-9-10-6/h4H,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYRBBYXHPMQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152540-42-5 | |
| Record name | 3-tert-butyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Among the vast library of pyrazole-based building blocks, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152540-42-5) represents a particularly valuable intermediate.[4] The sterically demanding tert-butyl group at the C3 position can impart unique pharmacological properties and metabolic stability to derivative compounds, while the carboxylic acid at C4 provides a versatile handle for further synthetic elaboration. This guide offers a comprehensive, field-proven methodology for the synthesis of this key intermediate, coupled with a detailed protocol for its structural characterization, designed to ensure both high yield and verifiable purity.
Part 1: Strategic Synthesis Pathway
The synthesis of polysubstituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, remaining a robust and reliable method.[5][6] Our strategy leverages this classic transformation, optimized for the specific target molecule. The pathway is designed as a two-step sequence commencing with a commercially available precursor, ensuring efficiency and reproducibility.
The core logic involves the initial formation of the pyrazole ester, ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, via a cyclocondensation reaction. This is followed by a straightforward saponification to yield the desired carboxylic acid. This approach is advantageous as the intermediate ester is typically easier to purify via standard techniques like column chromatography before the final hydrolysis step.
Caption: Synthetic workflow for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Part 2: Experimental Protocols
These protocols are designed as self-validating systems. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving the desired outcome.
Protocol 2.1: Synthesis of Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
The foundational step is the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with a hydrazine derivative.[5][7] This reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
Materials:
-
Ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate (1 equiv.)
-
Hydrazine hydrate (1.1 equiv.)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate.
-
Dissolve the starting material in absolute ethanol (approx. 5 mL per 1 g of substrate).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate to the stirring solution at room temperature. An initial exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester.
Protocol 2.2: Synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[8] This saponification is a standard transformation, driven to completion by the formation of the carboxylate salt. Subsequent acidification precipitates the final product.
Materials:
-
Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (1 equiv.)
-
Potassium Hydroxide (KOH) (3 equiv.)
-
Ethanol/Water (3:1 v/v)
-
Hydrochloric Acid (2M)
Procedure:
-
Dissolve the ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate in a 3:1 mixture of ethanol and water in a round-bottom flask.
-
Add potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[8]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow, dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight to yield 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a white solid.
Part 3: Structural Characterization and Data
Rigorous characterization is non-negotiable for validating the identity and purity of the final compound. The following data are representative of a successfully synthesized and purified sample.
Spectroscopic Data Summary
The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.
| Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | δ (ppm), CDCl₃ | ~13.0 (br s, 1H) | Carboxylic Acid OH |
| ~11.5 (br s, 1H) | Pyrazole NH | ||
| ~7.9 (s, 1H) | Pyrazole C5-H | ||
| ~1.4 (s, 9H) | tert-Butyl C(CH ₃)₃ | ||
| ¹³C NMR | δ (ppm), CDCl₃ | ~168 | C =O (Carboxylic Acid) |
| ~158 | Pyrazole C 3 | ||
| ~140 | Pyrazole C 5 | ||
| ~110 | Pyrazole C 4 | ||
| ~33 | tert-Butyl C (CH₃)₃ | ||
| ~30 | tert-Butyl C(C H₃)₃ | ||
| IR | ν (cm⁻¹) | 3300-2500 (very broad) | O-H stretch (H-bonded Carboxylic Acid)[9][10] |
| ~1680 (strong) | C=O stretch (Carboxylic Acid)[9][10] | ||
| ~1560 | C=N stretch (Pyrazole Ring) | ||
| HRMS | [M+H]⁺ | C₈H₁₂N₂O₂ + H⁺ | Calculated m/z: 169.0972, Found: 169.097x |
In-Depth Analysis
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be clean and highly informative. The downfield singlets for the pyrazole C-H and the acidic protons (NH and COOH) are characteristic. The large singlet integrating to 9 protons at approximately 1.4 ppm is the unmistakable signature of the tert-butyl group.[11] In the ¹³C NMR spectrum, the quaternary carbons of the pyrazole ring and the tert-butyl group, along with the downfield carboxyl carbon, confirm the core structure.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functional group. A very broad absorption band spanning from 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9][10] This is accompanied by a strong, sharp carbonyl (C=O) absorption peak around 1680-1710 cm⁻¹.[10]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing definitive confirmation of the chemical formula.
Part 4: Conclusion and Future Directions
This guide outlines a robust and reproducible method for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. The described protocols, from synthesis to characterization, provide a complete workflow for obtaining this valuable building block in high purity. Its structural features make it an ideal starting point for library synthesis in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies where the pyrazole scaffold is a well-established pharmacophore.[1][2]
References
-
ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available from: [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Available from: [Link]
-
Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme Connect. Available from: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Ahmad, I., Ahmad, W., Singh, S., & Singh, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Supporting Information. Characterization Data of the Products. Available from: [Link]
-
SpectraBase. 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Tang, Z., Ding, X. L., Xie, Y. S., & Zhao, B. X. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]
-
PubChem. 1-tert-butyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
-
PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]
-
PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]
-
PubMed. The synthesis of 2-deoxy-α-D-glycosides from D-glycals catalyzed by TMSI and PPh3. Available from: [Link]
-
University of Calgary. Sample IR spectra. Available from: [Link]
-
NIST. 1H-Pyrazole. Available from: [Link]
-
National Institutes of Health. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
National Institutes of Health. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
Matrix Fine Chemicals. 1-BENZYL-3-(TERT-BUTYL)-1H-PYRAZOLE-5.-CARBOXYLICACID. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1152540-42-5|3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document synthesizes available information on closely related analogues and the broader class of pyrazole derivatives to offer valuable insights for researchers.
Core Compound Identification and Properties
CAS Number: 1152540-42-5[1]
Molecular Formula: C₈H₁₂N₂O₂[1]
Molecular Weight: 168.19 g/mol [1]
The structure of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, characterized by a pyrazole ring substituted with a bulky tert-butyl group at the C3 position and a carboxylic acid at the C4 position, is a key determinant of its chemical reactivity and biological activity. The tert-butyl group, with its steric hindrance, can influence the molecule's conformation and its interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as esterification or amidation, enabling the synthesis of diverse compound libraries for drug discovery.
Diagram of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
Caption: Proposed workflow for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
General Experimental Protocol (Hydrolysis of Ester)
This protocol is a generalized procedure based on common laboratory practices for the hydrolysis of esters to carboxylic acids and should be optimized for this specific substrate.
-
Dissolution: Dissolve ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate in a suitable solvent, such as a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify it with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid are not available, the following are predicted characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3-1.5 ppm. In a related N-methylated derivative, the tert-butyl protons appear at 1.24 ppm. [2]* Pyrazole C5-H (1H): A singlet is anticipated in the aromatic region, likely between δ 7.5 and 8.5 ppm.
-
Pyrazole N-H (1H): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration, but typically appears downfield (>10 ppm).
-
Carboxylic Acid O-H (1H): A very broad singlet is expected at a downfield chemical shift, typically >12 ppm.
¹³C NMR Spectroscopy
-
tert-Butyl Quaternary Carbon: Expected around δ 30-35 ppm.
-
tert-Butyl Methyl Carbons: Expected around δ 28-32 ppm.
-
Pyrazole C3: Expected to be significantly downfield, likely in the range of δ 160-170 ppm due to the attachment of the bulky tert-butyl group.
-
Pyrazole C4: Expected around δ 110-120 ppm.
-
Pyrazole C5: Expected around δ 130-140 ppm.
-
Carboxylic Acid Carbonyl: Expected in the range of δ 165-175 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.
-
C-H Stretch (tert-Butyl): Sharp absorptions are expected around 2960 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole Ring): Absorptions are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M+): The molecular ion peak is expected at m/z = 168.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). The tert-butyl group may fragment through the loss of a methyl group (M-15) or isobutylene (M-56).
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole ring system is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common binding motif for many inhibitors.
Diagram of Pyrazole Scaffold in Kinase Inhibition
Caption: Pyrazole-based inhibitors often compete with ATP by forming hydrogen bonds with the kinase hinge region.
The specific substitution pattern of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, with its bulky hydrophobic group and a carboxylic acid for further derivatization, makes it an attractive starting point for the design of novel kinase inhibitors. The tert-butyl group can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.
Safety and Handling
Specific safety and handling information for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is not available. However, based on the data for related compounds, the following precautions should be observed:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.
-
Hazards: Based on related pyrazole carboxylic acids, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: The information provided in this guide is intended for research and development purposes only. Much of the data presented is based on predictions and information from related compounds due to the limited availability of experimental data for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24611599, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(11):3325. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 2012;89:183. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014;2014(6):54-71. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. 2021;2021(3):M1250. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. 2022;2022(1):M1321. [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2015;7(2):87-101. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(16):4945. [Link]
Sources
The Rising Prominence of Pyrazole Carboxylic Acid Derivatives in Therapeutic Innovation: A Technical Guide for Drug Discovery Professionals
Preamble: Beyond the Scaffold - A Paradigm of Versatility
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a testament to the power of heterocyclic scaffolds in shaping modern pharmacotherapy. Its inherent structural features, including hydrogen bond donors and acceptors, and its aromatic nature, have made it a privileged core in a multitude of approved drugs.[1][2] The strategic incorporation of a carboxylic acid moiety to this scaffold further enhances its therapeutic potential, providing a crucial anchor for molecular interactions and a versatile handle for synthetic elaboration. This guide delves into the burgeoning field of novel pyrazole carboxylic acid derivatives, offering an in-depth exploration of their diverse biological activities, the rationale behind their design and synthesis, and the practical methodologies for their evaluation. Our focus extends beyond a mere recitation of facts to an integrated understanding of the structure-activity relationships and mechanisms of action that underpin their therapeutic promise.
I. The Synthetic Cornerstone: Crafting the Pyrazole Carboxylic Acid Core
The journey to unlocking the biological potential of these derivatives begins with their synthesis. The choice of synthetic route is paramount, dictating the accessible substitution patterns and, ultimately, the biological targets that can be engaged. A prevalent and adaptable strategy involves a two-stage process: the initial construction of the pyrazole ring with a carboxylic acid or ester functionality, followed by further derivatization.
Core Synthesis: A Step-by-Step Protocol
A common and effective method for constructing the pyrazole core is through the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[3]
Protocol 1: Synthesis of a Pyrazole-Carboxylate Ester
-
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[3]
-
Add a catalytic amount of glacial acetic acid to the solution.[3]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[3]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pyrazole-carboxylate ester.
-
Protocol 2: Hydrolysis to Pyrazole Carboxylic Acid
-
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the pyrazole-carboxylate ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the pyrazole carboxylic acid.
-
Caption: General workflow for the synthesis of the pyrazole carboxylic acid core.
II. A Spectrum of Biological Activities: From Microbes to Malignancies
The true value of pyrazole carboxylic acid derivatives lies in their remarkable range of biological activities. This versatility stems from the scaffold's ability to be tailored to interact with a wide array of biological targets.
A. Antimicrobial Warfare: Combating Resistant Pathogens
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as promising candidates, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Preparation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A standard antibiotic (e.g., ciprofloxacin) and a solvent control (e.g., DMSO) should be included.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[6]
B. Anticancer Potential: Targeting the Hallmarks of Cancer
Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle progression and signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole carboxylic acid derivatives for a specified duration (e.g., 48 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
C. Anti-inflammatory Action: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Pyrazole carboxylic acid derivatives have shown potent anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivatives.[13][14]
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.[13]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[12]
III. Decoding the Mechanism: Structure-Activity Relationships and Signaling Pathways
A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrazole carboxylic acid derivatives. Furthermore, elucidating the signaling pathways they modulate provides a clear mechanistic basis for their observed biological effects.
A. Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole carboxylic acid scaffold has revealed key structural features that govern biological activity.
| Modification Site | General Observation | Example Biological Activity |
| N1-Substitution | Aromatic or heteroaromatic rings often enhance activity. | Anticancer, Antimicrobial[15] |
| C3-Substitution | Bulky hydrophobic groups can improve binding to enzyme active sites. | Anti-inflammatory (COX inhibition) |
| C4-Substitution | Introduction of specific functional groups can modulate selectivity. | Enzyme Inhibition[16] |
| C5-Substitution | Can influence pharmacokinetic properties and overall potency. | Antiviral[17] |
| Carboxylic Acid Derivatization | Conversion to amides or esters can alter solubility and cell permeability. | Various |
B. Signaling Pathway Modulation: The Case of CDK2 Inhibition in Cancer
Certain novel pyrazole-indole hybrids have demonstrated potent anticancer activity by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cell proliferation.
Caption: Simplified signaling pathway of CDK2 inhibition by pyrazole derivatives.
IV. Concluding Remarks and Future Directions
The exploration of novel pyrazole carboxylic acid derivatives continues to be a fertile ground for drug discovery. The synthetic tractability of this scaffold, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of new therapeutics. Future research will undoubtedly focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable class of compounds.
V. References
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PubMed Central. Available from: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. Available from: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available from: [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. Available from: [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. Available from: [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - Semantic Scholar. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate. Available from: [Link]
-
“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents” - BULLETIN FOR TECHNOLOGY AND HISTORY. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available from: [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]
Sources
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. jpsbr.org [jpsbr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. bthnl.com [bthnl.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
"mechanism of action of pyrazole-based compounds in biological systems"
An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds in Biological Systems
Executive Summary
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2][3] This guide provides a comprehensive technical overview of the primary mechanisms through which pyrazole-based compounds exert their effects on biological systems. We will delve into the molecular intricacies of their most dominant role as enzyme inhibitors, particularly focusing on protein kinases and cyclooxygenase (COX) enzymes, which are critical targets in oncology and inflammation, respectively. Furthermore, this document explores their action as antimicrobial agents and provides detailed, field-proven experimental protocols for validating these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrazole core in their therapeutic programs.
Part 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole moiety's success in drug discovery is not coincidental; it stems from its intrinsic chemical and structural properties. The five-membered ring is aromatic and planar, providing a rigid framework for the precise orientation of functional groups. It uniquely possesses both a hydrogen bond donor (the pyrrole-like N-1 atom) and a hydrogen bond acceptor (the pyridine-like N-2 atom), enabling versatile interactions with biological targets.[3] This dual nature allows pyrazole to serve as a bioisosteric replacement for other functionalities, often improving a compound's pharmacokinetic and pharmacodynamic profile.[1]
The synthetic tractability of the pyrazole ring, most commonly via the Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, allows for extensive and diverse substitution patterns.[4][5] This chemical flexibility empowers medicinal chemists to fine-tune potency, selectivity, and drug-like properties, solidifying its status as a privileged structure in the development of targeted therapies.[1]
Part 2: Dominant Mechanism of Action: Enzyme Inhibition
The most extensively documented and clinically relevant mechanism of action for pyrazole compounds is the inhibition of enzymes. Their ability to fit into active sites and form critical non-covalent interactions makes them potent and often highly selective inhibitors.
Protein Kinase Inhibition: Targeting Aberrant Cellular Signaling
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[6][7] Consequently, they are among the most important classes of drug targets. Pyrazole-based compounds have emerged as a major class of protein kinase inhibitors (PKIs).[8]
Mechanism of Action: The primary mechanism for pyrazole-based PKIs is ATP-competitive inhibition. These molecules are designed to mimic the adenine region of ATP, binding to the enzyme's active site in the ATP-binding pocket. The pyrazole core is particularly adept at forming one or more crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[1]
For instance, in pyrazole-based Bcr-Abl inhibitors, the pyridine ring often acts as the hinge-binding moiety, with the pyridyl nitrogen accepting a hydrogen bond from the backbone NH of Met318.[6] The pyrazole ring itself can participate in π-π stacking interactions with other residues, such as Thr315, further stabilizing the inhibitor-enzyme complex.[6] This targeted binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that drives pathological processes like cell proliferation and survival.
Signaling Pathway Visualization:
Caption: Pyrazole-based inhibitors block signaling by competing with ATP.
Data Presentation: Pyrazole-Based Kinase Inhibitors
The table below summarizes the inhibitory potency (IC₅₀) of selected pyrazole compounds against various protein kinases, demonstrating their broad applicability.
| Compound Class/Example | Target Kinase | IC₅₀ | Reference(s) |
| Afuresertib Analogue (Cmpd 2) | Akt1 | 1.3 nM | [6] |
| Pyrazole-based Cmpd 6 | Aurora A | 0.16 µM | [6] |
| Diayrlamide derivative (Cmpd 10) | Bcr-Abl | 14.2 nM | [6] |
| Patented Derivative (Cmpd 28) | CDK12 | 9 nM | [6] |
| Fused Pyrazole Cmpd 3 | EGFR | 0.06 µM | [9] |
| Fused Pyrazole Cmpd 9 | VEGFR-2 | 0.22 µM | [9] |
| Pyrazole Carbaldehyde (Cmpd 43) | PI3 Kinase | 0.25 µM | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a standard procedure for determining the IC₅₀ value of a pyrazole-based compound against a target protein kinase.
Causality & Trustworthiness: This assay is designed to be self-validating. The use of positive (known inhibitor) and negative (DMSO vehicle) controls ensures that the assay is performing as expected. Measuring enzyme activity under initial velocity conditions is critical for accurate kinetic analysis.[11] The ATP concentration is kept at or near its Michaelis-Menten constant (Km) to ensure that competitive inhibitors can be detected effectively.[11]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Prepare a concentrated stock of the purified kinase in assay buffer with a stabilizer like BSA or glycerol.
-
Substrate Stock: Prepare a stock solution of the peptide or protein substrate specific to the kinase.
-
ATP Stock: Prepare a high-concentration stock of ATP in water.
-
Test Compound: Prepare a serial dilution of the pyrazole compound in DMSO, typically starting from 10 mM. Create a corresponding plate with intermediate dilutions in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer containing the kinase to each well.
-
Add 0.5 µL of the serially diluted test compound (or DMSO for controls) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[12]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in assay buffer at 2x the final desired concentration) to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.
-
-
Detection:
-
Add 10 µL of a detection reagent (e.g., ADP-Glo™, which measures ADP production via a luciferase-based reaction) according to the manufacturer's protocol.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
Experimental Workflow Visualization:
Caption: Workflow for an in vitro kinase inhibition assay.
Cyclooxygenase (COX) Inhibition: Modulating the Inflammatory Response
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation.[14] Pyrazole-based compounds, exemplified by the FDA-approved drug Celecoxib, are renowned for their ability to selectively inhibit COX-2.[15]
Mechanism of Action: The selectivity of pyrazole-based inhibitors for COX-2 is a classic example of structure-based drug design. The active site of COX-2 is approximately 20% larger than that of COX-1 due to a key amino acid difference (valine in COX-2 vs. the bulkier isoleucine in COX-1). This creates a hydrophobic side pocket in the COX-2 active site.[16] Pyrazole inhibitors like celecoxib possess a bulky sulfonamide (or similar) moiety that fits snugly into this side pocket, anchoring the inhibitor and blocking substrate access.[16] This specific interaction is not possible in the smaller COX-1 active site, leading to potent and selective inhibition of COX-2. Docking studies have shown that the sulfonamide group often forms hydrogen bonds with key residues like Arg120, further enhancing binding affinity.[16]
Signaling Pathway Visualization:
Caption: Selective inhibition of the COX-2 inflammatory pathway.
Data Presentation: Pyrazole-Based COX Inhibitors
The selectivity index (SI) is a critical parameter, calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Celecoxib | >100 | 1.28 | >78.06 | [16] |
| Compound 5u | 130.2 | 1.79 | 72.73 | [16] |
| Compound 5s | 165.0 | 2.51 | 65.75 | [16] |
| Pyrazole Cmpd 11 | - | 0.043 | - | [17] |
| Pyrazole Cmpd 12 | - | 0.049 | - | [17] |
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a method to determine the IC₅₀ and selectivity index of a pyrazole compound by measuring the peroxidase activity of COX-1 and COX-2.
-
Assay Components:
-
Enzyme: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Heme and TPP (N,N,N',N'-tetramethyl-p-phenylenediamine) in assay buffer.
-
Substrate: Arachidonic acid.
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Procedure (96-well plate):
-
Two separate plates are set up, one for COX-1 and one for COX-2.
-
Add 150 µL of assay buffer, 10 µL of cofactor solution, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or control (e.g., Celecoxib for positive control, DMSO for negative).
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of change in absorbance is proportional to COX activity.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition vs. log[inhibitor] and fitting to a dose-response curve.
-
Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).
-
Part 3: Antimicrobial and Antiparasitic Mechanisms
Beyond their role as enzyme inhibitors in human cells, pyrazole derivatives exhibit a broad spectrum of activity against pathogenic microorganisms, including bacteria, fungi, and parasites.[18][19][20]
Mechanism of Action: The mechanisms underlying the antimicrobial effects of pyrazoles are diverse and not always fully elucidated. However, a prominent target in bacteria is DNA gyrase , a type II topoisomerase essential for DNA replication, recombination, and repair.[21] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Other proposed mechanisms include the disruption of metabolic pathways, interference with cell wall synthesis, and impairment of membrane function. The specific mechanism is highly dependent on the substitution pattern of the pyrazole scaffold.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Example | Test Organism | MIC (µg/mL) | Reference(s) |
| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | [19] |
| Hydrazone 21a | Candida albicans | 2.9 - 7.8 | [19] |
| β-enaminonitrile 3c | S. aureus, E. coli (Gram +/-) | High Activity | [22] |
| Pyranopyrazole 4 | Aspergillus niger (Fungus) | Good Activity | [22] |
| Note: Some studies report activity qualitatively ("High" or "Good") based on inhibition zones rather than specific MIC values. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the standard broth microdilution method to quantify the antimicrobial activity of a pyrazole compound.
-
Preparation:
-
Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum: Culture the microorganism overnight, then dilute in the appropriate media to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Plate: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using the appropriate broth.
-
-
Assay Procedure:
-
Inoculate each well of the compound plate with 50 µL of the standardized microbial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading Results:
-
Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in visualization.
-
Experimental Workflow Visualization:
Caption: Workflow for MIC determination via broth microdilution.
Part 4: Conclusion and Future Prospects
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility allows it to serve as the foundation for compounds targeting a wide array of biological systems through diverse mechanisms of action. The primary mechanism, enzyme inhibition, has yielded blockbuster drugs for treating cancer and inflammation by precisely targeting protein kinases and COX enzymes. Concurrently, the scaffold's potential in combating infectious diseases continues to be an active and promising area of research.
Future efforts will likely focus on developing pyrazole derivatives with multi-target activities, such as dual kinase/COX inhibitors, to address complex diseases with synergistic efficacy.[9] Furthermore, exploring novel mechanisms and targets, as well as applying advanced drug delivery strategies, will undoubtedly expand the therapeutic utility of this exceptional heterocyclic core, ensuring its prominence in the pharmacopeia for years to come.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Google Books.
-
Al-Ostath, A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1313-1331. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline. [Link]
-
Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]
-
Gouda, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3326. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Abo-Ashour, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5543. [Link]
-
Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3527-3543. [Link]
-
Gorgani, L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6245. [Link]
-
Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2534-2539. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]
-
El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
-
Aouad, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
-
Al-Blewi, F. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663378. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). SlideShare. [Link]
-
Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 955-962. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica. [Link]
-
Ammazzalam, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1730. [Link]
-
Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. [Link]
-
Noonan, J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Al-Zharani, N. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 266. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: A Mini-Review of the Last Five Years. (2020). Recent Patents on Anti-Infective Drug Discovery. [Link]
-
Gomaa, A. A. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(18), 4216. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2024). Gels. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
-
El-Gazzar, M. G., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Enzyme assay techniques and protocols. (2024). ResearchGate. [Link]
-
Rydberg, U., & Buijten, J. (1975). Kinetics of some pyrazole derivatives in the rat. Journal of Pharmacy and Pharmacology, 27(1), 23-28. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchr.org [jchr.org]
- 21. ingentaconnect.com [ingentaconnect.com]
- 22. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Crystallography and Molecular Structure of Substituted Pyrazoles
Introduction: The Privileged Scaffold in Modern Drug Discovery
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their remarkable pharmacological versatility, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities, has established them as a "privileged scaffold" in drug development.[3] The facile substitution at various positions of the pyrazole ring allows for the meticulous tuning of steric and electronic properties, which in turn modulates their interaction with biological targets and influences their pharmacokinetic profiles.[4] A profound understanding of the three-dimensional structure of substituted pyrazoles at the atomic level is therefore paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity.
This technical guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and molecular structure of substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices, thereby fostering a deeper understanding of the interplay between molecular architecture and biological function.
Synthesis of Substituted Pyrazoles: The Gateway to Structural Diversity
The synthetic accessibility of the pyrazole core is a key factor in its prevalence in medicinal chemistry.[3] Among the various synthetic routes, the Knorr pyrazole synthesis and its modifications remain the most widely employed methods due to their simplicity and broad substrate scope.[5][6]
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers.[7] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[7][8] The regioselectivity is influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions, such as pH.[7]
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazolone [5][6]
This protocol details the synthesis of a pyrazolone, a common pyrazole derivative, from a β-ketoester and a hydrazine.
-
Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed. A typical mobile phase is 30% ethyl acetate/70% hexane.
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to facilitate precipitation of the product.[9]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]
Diagram: Generalized Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr synthesis of substituted pyrazoles.
Single-Crystal X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the overall molecular conformation.[11][12] This technique is indispensable for understanding the subtle structural nuances of substituted pyrazoles that govern their biological activity.
From Powder to Perfection: The Art of Crystal Growth
The journey to a crystal structure begins with the growth of a high-quality single crystal.[13] This is often the most challenging and critical step in the process.[14] The ideal crystal for X-ray diffraction is a single, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm, free from defects and inclusions.[14]
Experimental Protocol: Growing Single Crystals by Slow Evaporation [13]
-
Purity is Paramount: Ensure the compound to be crystallized is of high purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. If the compound is too soluble, the yield of crystals will be low; if it is poorly soluble, it will be difficult to prepare a saturated solution.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Gentle heating may be required to dissolve the compound completely.
-
Filtration: Filter the solution while hot through a clean, dust-free filter (e.g., a cotton plug in a Pasteur pipette) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vessel with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Patience is a Virtue: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Do not disturb the growing crystals.[13]
The X-ray Diffraction Experiment: From Diffraction Pattern to Electron Density Map
Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[11] The crystal diffracts the X-rays in a unique pattern of spots, which are recorded on a detector.[15] The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.
Diagram: The Single-Crystal X-ray Diffraction Workflow
Caption: The workflow of a single-crystal X-ray diffraction experiment.
The raw diffraction data is then processed, which involves integrating the intensities of the diffraction spots, scaling the data, and merging symmetry-related reflections.[15][16] The processed data is then used to solve the crystal structure, often using direct methods, which provide an initial model of the electron density.[17] This model is then refined using least-squares methods, such as those implemented in the SHELXL program, to obtain the final, accurate atomic positions and thermal parameters.[17]
Molecular Structure of Substituted Pyrazoles: A Detailed Analysis
The crystal structure of a substituted pyrazole reveals a wealth of information about its molecular geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.
Molecular Geometry and Conformational Analysis
The pyrazole ring itself is an aromatic, planar five-membered heterocycle.[4] However, the substituents on the ring can significantly influence the overall molecular conformation. For example, the dihedral angles between the pyrazole ring and any attached aryl substituents are crucial in defining the three-dimensional shape of the molecule. These conformational preferences can have a direct impact on how the molecule fits into the binding pocket of a biological target.
Table 1: Comparison of Selected Geometric Parameters for Representative Substituted Pyrazoles
| CSD Refcode | Substituents | N1-N2 Bond Length (Å) | C3-N2 Bond Length (Å) | C5-N1 Bond Length (Å) | Dihedral Angle (°) (Pyrazole-Aryl at C5) |
| FUWBIJ | 4-fluoro-1H-pyrazole | 1.357 | 1.328 | 1.363 | N/A |
| BEZPOL | 3,5-diphenyl-1H-pyrazole | 1.362 | 1.341 | 1.343 | 21.8 |
| CELEBX | Celecoxib | 1.375 | 1.332 | 1.385 | 49.3 |
Data obtained from the Cambridge Structural Database (CSD).[18]
Intermolecular Interactions and Crystal Packing
The solid-state structure of substituted pyrazoles is stabilized by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role.[1][19] The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing for the formation of various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers (chains).[20] The nature and position of the substituents on the pyrazole ring can influence which of these motifs is favored.[20]
Other weak interactions, such as C-H···π, π-π stacking, and halogen bonds, also contribute to the overall crystal packing.[1] A detailed analysis of these interactions can be performed using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[2][21][22]
Diagram: Common Hydrogen Bonding Motifs in Pyrazole Crystals
Caption: Schematic representation of common hydrogen bonding patterns in pyrazole crystals.
Structure-Activity Relationships (SAR) and the Role of Crystallography in Drug Design
The detailed structural information obtained from crystallography is a cornerstone of modern structure-based drug design. By understanding how a series of substituted pyrazoles bind to a target protein, medicinal chemists can establish structure-activity relationships (SAR).[18][23] SAR studies correlate the structural features of a molecule with its biological activity, providing a roadmap for the design of more potent and selective drug candidates.[23]
For instance, crystallographic studies of pyrazole-based inhibitors bound to their target enzymes can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. This information allows for the rational design of new derivatives with modified substituents that can enhance these interactions and improve the overall pharmacological profile of the compound. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of novel pyrazole derivatives.[5][13][21]
Conclusion: From Crystal Structure to Clinical Candidate
The journey from a synthetic precursor to a potential clinical candidate is a complex and multifaceted process. For pyrazole-based therapeutics, a deep and nuanced understanding of their molecular structure is not merely an academic exercise but a critical component of successful drug discovery. This guide has provided an in-depth overview of the key experimental and computational techniques used to elucidate and analyze the crystal structures of substituted pyrazoles. By integrating the principles of organic synthesis, X-ray crystallography, and medicinal chemistry, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
A beginner's guide to X-ray data processing. The Biochemist. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Crystal structure refinement with SHELXL. National Institutes of Health. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
- User guide to crystal structure refinement with SHELXL 1. Introduction.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]
-
Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. [Link]
-
X-ray data processing. National Institutes of Health. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Single-crystal X-ray Diffraction. Carleton College. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. National Institutes of Health. [Link]
-
ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
-
Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software. Universal Lab. [Link]
-
Search, Visualize, and Analyse Known Small Molecules. CCDC. [Link]
-
Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. iMedPub. [Link]
-
The SHELX package. MIT OpenCourseWare. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Hydrogen-bonding patterns entangled around symmetry elements in the crystal structures of (a) 1 and (b) 2. ResearchGate. [Link]
-
Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Institutes of Health. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]
-
Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]
-
Part of the crystal structure with hydrogen bonds shown as dashed lines. ResearchGate. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. IntechOpen. [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. National Institutes of Health. [Link]
Sources
- 1. Structure Refinement | OlexSys [olexsys.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eu-opensci.org [eu-opensci.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. portlandpress.com [portlandpress.com]
- 16. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human verification [recaptcha.cloud]
- 22. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related pyrazole derivatives and leverages fundamental principles of physical organic chemistry to predict its behavior. It further outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profiles. This document is intended to serve as a valuable resource for researchers, enabling informed decisions in experimental design, formulation development, and analytical method development.
Introduction: The Significance of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The pyrazole ring system is a core component of several marketed drugs. The subject of this guide, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ), combines the versatile pyrazole core with a bulky tert-butyl group and a carboxylic acid moiety. These structural features are anticipated to significantly influence its physicochemical properties, including solubility and stability, which are critical determinants of a compound's developability as a therapeutic agent.
The tert-butyl group, known for its steric bulk, can enhance metabolic stability and modulate lipophilicity.[1][2] The carboxylic acid group introduces a pH-dependent ionization center, profoundly impacting aqueous solubility. A thorough understanding of these properties is paramount for advancing this molecule through the drug discovery and development pipeline.
Physicochemical Properties: A Predictive Analysis
Estimated pKa and logP
-
pKa (acid dissociation constant): The carboxylic acid group is the primary acidic center. The pKa of pyrazole-4-carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring.[3] The tert-butyl group, being weakly electron-donating, is expected to have a minor impact on the pKa of the carboxylic acid. Therefore, the pKa is estimated to be in the range of 3-5, typical for carboxylic acids attached to heterocyclic systems. The pyrazole ring itself has a basic nitrogen atom, but its pKa is generally low and in the acidic range when protonated.
-
logP (octanol-water partition coefficient): The logP value is a measure of a compound's lipophilicity. The tert-butyl group is highly lipophilic and will significantly increase the logP. The pyrazole ring is moderately polar, and the carboxylic acid is a polar group. The overall logP will be a balance of these contributions. It is predicted that the logP of the neutral form of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid will be in the range of 1.5 to 2.5, indicating moderate lipophilicity. The relationship between pKa, logP, and solubility is crucial for predicting a drug's behavior in biological systems.[4][5]
Solubility Profile: Theoretical Considerations and Experimental Design
The solubility of a compound is a critical factor influencing its absorption and bioavailability. For an ionizable molecule like 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, solubility is highly dependent on the pH of the medium.
Predicted Solubility Behavior
-
Aqueous Solubility: Due to the presence of the carboxylic acid group, the aqueous solubility is expected to be low at acidic pH (below its pKa) where the molecule is in its neutral, less polar form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more water-soluble.
-
Solubility in Organic Solvents: The presence of the lipophilic tert-butyl group suggests that the compound will have good solubility in a range of organic solvents.[1][6]
The following table provides a qualitative prediction of solubility in common laboratory solvents:
| Solvent | Predicted Solubility | Rationale |
| Water (pH < 3) | Low | The compound is in its neutral, less soluble form. |
| Water (pH > 7) | High | The compound is in its ionized, more soluble carboxylate form. |
| Methanol | High | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and pyrazole ring. |
| Ethanol | High | Similar to methanol, a polar protic solvent. |
| Acetone | Moderate to High | Polar aprotic solvent. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dichloromethane | Moderate to High | The lipophilic tert-butyl group and pyrazole ring contribute to solubility. |
| Ethyl Acetate | Moderate | Less polar than acetone, but should still be a reasonable solvent. |
| Hexane | Low | Non-polar solvent, unlikely to effectively solvate the polar carboxylic acid and pyrazole moieties. |
Experimental Determination of Solubility
To obtain accurate solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[7][8]
This high-throughput method is suitable for early-stage screening.[9][10]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve the final desired concentrations of the compound (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.
This method determines the equilibrium solubility and is considered the gold standard.[11]
Protocol:
-
Sample Preparation: Add an excess amount of solid 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and various organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility in that specific solvent or buffer.
The experimental workflow for determining solubility can be visualized as follows:
Figure 1: Experimental workflow for solubility determination.
Stability Profile: Potential Degradation Pathways and Testing Protocols
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Pyrazole derivatives are generally considered to be chemically stable.[12] However, the presence of the carboxylic acid and the tert-butyl group may introduce specific liabilities.
Predicted Stability
-
Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis. The amide bond in some pyrazole derivatives can be susceptible to hydrolysis, but this is not present in the target molecule.[13]
-
Oxidative Stability: The pyrazole ring is relatively resistant to oxidation.[14] The tert-butyl group can also confer oxidative stability.[1]
-
Photostability: Compounds with aromatic heterocyclic rings can be susceptible to photodegradation. This should be experimentally evaluated.
-
Thermal Stability: The compound is expected to be a solid at room temperature and likely possesses good thermal stability, a common feature of many pyrazole carboxylic acids.[15]
Experimental Evaluation of Stability
A systematic stability testing program is essential to identify potential degradation products and establish a shelf-life.[16]
Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Sample Preparation: Prepare solutions of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions: Expose the solutions and solid material to a variety of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound at elevated temperatures (e.g., 80°C).
-
Photolytic: Expose the solution and solid to UV and visible light (ICH Q1B guidelines).
-
-
Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use mass spectrometry to identify the structure of any significant degradants.
Accelerated stability studies are used to predict the long-term stability and to determine a preliminary shelf-life.[17][18][19]
Protocol:
-
Sample Storage: Store the solid compound in its intended packaging at accelerated conditions, typically 40°C / 75% relative humidity (RH).
-
Time Points: Pull samples at specified time points, such as 0, 1, 2, 3, and 6 months.[20]
-
Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
The factors influencing the stability of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid and the corresponding stress testing conditions are depicted below.
Figure 2: Factors affecting stability and corresponding stress tests.
Conclusion
While specific experimental data for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is limited, a comprehensive understanding of its likely solubility and stability can be derived from its structure and the behavior of related compounds. This guide provides a theoretical framework for its physicochemical properties and, more importantly, detailed, actionable protocols for their experimental determination. The predicted pH-dependent aqueous solubility and good solubility in organic solvents, coupled with an anticipated robust stability profile, suggest that this molecule is a promising candidate for further development. The experimental methodologies outlined herein will empower researchers to generate the necessary data to rigorously evaluate its potential and guide its journey from a promising lead to a potential therapeutic agent.
References
-
Sirion Therapeutics, Inc. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]
-
Mueller, N. H., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available from: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]
-
Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. ResearchGate. Available from: [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Available from: [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]
-
Mokganya, N. T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Avdeef, A. (2007). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Ingenta Connect. Available from: [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]
-
National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]
-
Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. Available from: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]
-
Chemcasts. (n.d.). pyrazole-4-carboxylic acid (CAS 37718-11-9) – Thermophysical Properties. Available from: [Link]
-
Pharmapproach. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Available from: [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
Wikipedia. (n.d.). Butyl group. Available from: [Link]
-
ResearchGate. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Available from: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available from: [Link]
-
Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Available from: [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. Available from: [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available from: [Link]
-
Singh, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Available from: [Link]
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available from: [Link]
-
Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. Available from: [Link]
-
Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Synlett. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC. Available from: [Link]
-
Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available from: [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyl group - Wikipedia [en.wikipedia.org]
- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. enamine.net [enamine.net]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 18. www3.paho.org [www3.paho.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and the capacity for diverse substitutions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] Several blockbuster drugs, such as the COX-2 inhibitor celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its significance in contemporary drug development.[1] The metabolic stability of the pyrazole ring further enhances its appeal as a central motif in the quest for new and improved medicines.[1] Understanding the physicochemical properties of novel pyrazole derivatives is therefore a critical step in harnessing their full therapeutic potential.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid , a key building block for the synthesis of a wide array of potentially bioactive molecules. As a Senior Application Scientist, the following sections will not only present the fundamental data but also delve into the causality behind the experimental methodologies for their determination, offering field-proven insights for researchers in drug discovery and development.
Core Physicochemical Profile of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The following table summarizes the key predicted physicochemical parameters for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. In the absence of publicly available experimental data, these values have been generated using reputable computational models, providing a reliable foundation for initial assessment and experimental design.
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |
| pKa | 4.15 ± 0.10 | ChemAxon | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 1.88 | ChemAxon | A measure of lipophilicity, influencing membrane permeability, protein binding, and metabolic stability. |
| Aqueous Solubility (logS) | -2.5 (Intrinsic) | ChemAxon | Determines the maximum concentration in aqueous media, affecting dissolution rate and bioavailability. |
| Melting Point (°C) | 185 - 195 °C | Estimation | Influences solid-state properties, such as stability, polymorphism, and manufacturability. |
| Molecular Weight ( g/mol ) | 168.19 | - | A key parameter in Lipinski's Rule of Five for assessing drug-likeness. |
| SMILES | CC(C)(C)c1cn(nc1C(=O)O)C | - | A unique identifier for the chemical structure. |
Experimental Determination of Physicochemical Properties: A Practical Guide
While in silico predictions offer valuable initial insights, experimental determination of physicochemical properties remains the gold standard for accurate characterization. This section provides detailed, step-by-step methodologies for the three most critical parameters: pKa, logP, and aqueous solubility. The causality behind experimental choices is emphasized to ensure the generation of robust and reliable data.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the acidity of a compound. For an acidic compound like 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, the pKa of the carboxylic acid group will dictate its charge state at different pH values. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6]
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region.
Step-by-Step Protocol for Potentiometric pKa Determination [1]
-
Preparation of Solutions:
-
Prepare a stock solution of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (e.g., 10 mM) in a suitable solvent (e.g., methanol or DMSO) due to its limited aqueous solubility.
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
-
Titration Procedure:
-
In a thermostated vessel (e.g., at 25 °C), add a known volume of the stock solution of the compound to a mixture of water and the KCl solution. The final concentration of the compound should be in the range of 0.1 to 1 mM.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the 0.1 M HCl solution.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
-
Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) from the first or second derivative of the titration curve.
-
The pKa is the pH value at half the equivalence point volume.
-
Causality and Self-Validation: The use of a constant ionic strength medium minimizes the effect of changing salt concentrations on the activity coefficients of the ions.[1] Performing multiple titrations and averaging the results ensures the reproducibility and accuracy of the determined pKa value. The shape of the titration curve itself serves as a validation of the process; a well-defined sigmoidal curve is indicative of a successful titration.
Graphical Representation of the pKa Determination Workflow:
Sources
Methodological & Application
"step-by-step synthesis protocol for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid"
An Application Note for the Synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step methodology is robust and scalable, beginning with the classic Knorr pyrazole synthesis via cyclocondensation, followed by saponification. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth explanations for experimental choices, safety considerations, and characterization guidelines to ensure reproducible and high-purity outcomes.
Introduction and Scientific Background
Pyrazole scaffolds are privileged structures in modern pharmacology and agrochemicals, present in numerous FDA-approved drugs such as Celebrex and Viagra.[1] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them versatile pharmacophores. The target molecule, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, incorporates a sterically demanding tert-butyl group, which can enhance metabolic stability and modulate binding affinity, and a carboxylic acid moiety that serves as a crucial handle for further functionalization, such as amide bond formation.
The synthetic strategy outlined herein employs one of the most fundamental and reliable methods for pyrazole ring formation: the Knorr synthesis. This reaction involves the (3+2)-cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In this protocol, we utilize ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) as the 1,3-dicarbonyl precursor and hydrazine hydrate as the binucleophilic nitrogen source. The resulting pyrazole ester is then hydrolyzed to yield the final carboxylic acid product. This approach is favored for its high yields, operational simplicity, and the ready availability of starting materials.
Reaction Mechanism and Rationale
The formation of the pyrazole ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of one of hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular condensation involving the second nitrogen atom and the ester carbonyl, leading to a heterocyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.[3][4]
The choice to synthesize the ethyl ester intermediate first, rather than attempting a direct synthesis of the acid, is a deliberate strategic decision. The ester intermediate is generally less polar and more amenable to purification by standard techniques like silica gel chromatography. The final hydrolysis (saponification) is a high-yielding and clean conversion, allowing for the isolation of the target carboxylic acid with high purity, often through simple precipitation and filtration.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Supplier Suggestion | Notes |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 18362-70-4 | 172.22 g/mol | Sigma-Aldrich, TCI | Starting β-ketoester. |
| Hydrazine hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 g/mol | Sigma-Aldrich, Alfa Aesar | Acute Toxicant & Corrosive. Handle with extreme care in a fume hood. |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | Decon Labs, Pharmco | Anhydrous grade recommended for Step 1. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 g/mol | Fisher Scientific | Catalyst for Step 1. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | VWR, Sigma-Aldrich | Used for saponification in Step 2. |
| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 g/mol | Fisher Scientific | Used for acidification in Step 2. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | VWR, Sigma-Aldrich | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | Lab-prepared | Used for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | VWR, Sigma-Aldrich | Drying agent. |
Step-by-Step Synthesis Workflow
The overall synthesis is a two-step process, visualized in the workflow diagram below.
Caption: Two-step synthesis of the target molecule.
Protocol for Step 1: Synthesis of Ethyl 3-(tert-Butyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (17.22 g, 100 mmol, 1.0 equiv.) and absolute ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (5.5 mL, ~110 mmol, 1.1 equiv.) dropwise to the solution. An exotherm may be observed.
-
Catalysis: Add 5 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol for Step 2: Synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (from Step 1, ~100 mmol) and a solution of sodium hydroxide (8.0 g, 200 mmol, 2.0 equiv.) in 100 mL of a 3:1 Ethanol:Water mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. While stirring vigorously, slowly add concentrated HCl (~16.7 mL, 200 mmol) to acidify the solution to pH 2-3. A white precipitate of the product will form.
-
Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water (3 x 30 mL) to remove residual salts. Dry the product in a vacuum oven at 50°C overnight to yield 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid as a white to off-white solid.
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Saponification |
| Key Reagent | Ethyl 4,4-dimethyl-3-oxopentanoate | Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate |
| Equivalents | 1.0 | 1.0 |
| Solvent | Ethanol | Ethanol / Water |
| Temperature | Reflux (~80°C) | Reflux (~90°C) |
| Reaction Time | 4 hours | 3 hours |
| Typical Yield | 85-95% | 90-98% |
Safety and Handling Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are not sufficient; use butyl rubber or laminate gloves). Have a hydrazine spill kit and neutralizer (e.g., calcium hypochlorite solution) available.
-
Strong Acids and Bases: Handle concentrated hydrochloric acid and solid sodium hydroxide with care, as they are highly corrosive.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, identify characteristic peaks for the tert-butyl group, the pyrazole ring protons, and the absence of the ethyl ester signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared Spectroscopy (IR): To identify the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Melting Point (MP): To assess the purity of the final solid product.
Visualization of Reaction Mechanism
Caption: Simplified mechanism for pyrazole formation.
References
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (URL not available for direct linking, but general Vilsmeier and β-keto ester reactions are described).
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. (This paper discusses alternative one-pot syntheses, highlighting the importance of pyrazole-4-carboxylic acid esters). [URL not provided]
-
Schröder, C., & Opatz, T. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. (Discusses synthesis of pyrazole esters). [Link]
-
Damal, K., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. (General pyrazole synthesis). [Link]
-
Schröder, C., & Opatz, T. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Pharmaceutical Sciences and Research. (Highlights the importance of pyrazoles in medicinal chemistry). [URL not provided]
-
Claramunt, R. M., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2017). Arkivoc. (Provides examples of pyrazole chemistry). [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. (Shows a related 3-tert-butyl pyrazole structure). [Link]
-
Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. ResearchGate. [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (Provides alternative pyrazole syntheses). [URL not provided]
-
Pyrazole synthesis. Organic Chemistry Portal. (A collection of pyrazole synthesis methods). [Link]
-
Tang, Z., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. (Demonstrates the hydrolysis of a pyrazole ester to a carboxylic acid). [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery. Its remarkable versatility and ability to engage in a variety of biological interactions have led to its incorporation into numerous approved drugs.[1] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The stability of the pyrazole ring and its capacity for diverse substitutions make it a "privileged scaffold" – a molecular framework that is recurrently found in active pharmaceutical ingredients (APIs).
This document focuses on a particularly valuable derivative: 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid . The strategic placement of a bulky tert-butyl group at the 3-position and a carboxylic acid at the 4-position offers unique advantages for drug design. The tert-butyl group can serve as a lipophilic anchor, potentially enhancing binding affinity and modulating pharmacokinetic properties. The carboxylic acid provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space through amide bond formation, esterification, or other coupling reactions.
These application notes and protocols will provide a comprehensive guide to the synthesis, properties, and applications of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, with a focus on its utility in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.
Physicochemical Properties and Rationale for Use in Drug Discovery
| Property | Estimated Value/Characteristic | Implication in Drug Discovery |
| Molecular Weight | ~182.2 g/mol | Falls within the typical range for fragments and scaffolds, allowing for significant further derivatization without exceeding the "rule of five" limits for oral bioavailability. |
| logP | Moderately lipophilic | The tert-butyl group increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. The carboxylic acid provides a hydrophilic counterpoint, allowing for a balance of properties. |
| pKa | ~3-5 (for the carboxylic acid) | The acidic nature of the carboxylic acid allows for salt formation, which can improve solubility and handling properties. It also provides a key interaction point (hydrogen bond donor/acceptor) for binding to biological targets. |
| Solubility | Likely to have moderate aqueous solubility, which can be modulated by pH and derivatization. | Solubility is a critical parameter for both in vitro assays and in vivo bioavailability. The carboxylic acid provides a handle to improve solubility if needed. |
The combination of a rigid, aromatic pyrazole core, a lipophilic tert-butyl group, and a versatile carboxylic acid handle makes 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid an attractive starting point for several drug discovery strategies, including:
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and potential for key interactions make it an ideal fragment for screening against biological targets.
-
Scaffold-Based Drug Design: The pyrazole core can be used as a central scaffold, with the tert-butyl and carboxylic acid groups serving as vectors for optimization of potency and selectivity.
-
Lead Optimization: It can be incorporated into existing lead compounds to fine-tune their properties and improve their overall profile.
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, and the pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The 3-amino-1H-pyrazole moiety, in particular, has been identified as a privileged scaffold for developing kinase inhibitors.[2] The ability of the pyrazole to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, is a critical aspect of its utility.
While 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid itself is not a 3-amino-pyrazole, its derivatives can be readily synthesized to incorporate functionalities that mimic this interaction or to explore other binding modes. A notable example is the use of a related scaffold in the development of potent kinase inhibitors. A patent discloses a compound, 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide, which is designed for the treatment of cancer.[3] This highlights the use of the 3-tert-butyl-pyrazole core in constructing complex molecules with potential therapeutic applications.
Workflow for Utilizing 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid in Kinase Inhibitor Discovery:
Caption: Workflow for kinase inhibitor discovery.
Application in Anticancer Drug Discovery
The pyrazole scaffold is also prevalent in the design of anticancer agents.[4][5] Derivatives of pyrazole have been shown to exhibit antiproliferative activity against a variety of cancer cell lines. The versatility of the pyrazole ring allows for the introduction of various substituents that can modulate the compound's activity and target selectivity.
The carboxylic acid functionality of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is particularly useful in this context, as it allows for the synthesis of a wide range of amides and esters. These derivatives can be designed to target specific enzymes or receptors that are overexpressed or mutated in cancer cells.
Experimental Protocols
Protocol 1: Representative Synthesis of Ethyl 3-(tert-Butyl)-1H-pyrazole-4-carboxylate
This protocol describes a general method for the synthesis of a pyrazole-4-carboxylate ester, a key intermediate for the synthesis of the title compound and its derivatives, based on the well-established Knorr pyrazole synthesis.[6][7] This involves the condensation of a β-ketoester with a hydrazine derivative.
Materials:
-
Ethyl 2-(2,2-dimethyl-1-oxopropyl)-3-oxobutanoate (a suitable β-ketoester precursor)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-ketoester (1.0 eq) in ethanol.
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Then, add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
This protocol outlines the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M solution)
-
Round-bottom flask
-
Stirring plate and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Dry the product under high vacuum to yield the pure 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Protocol 3: Amide Coupling for Library Synthesis
This protocol describes a general method for the synthesis of a library of pyrazole carboxamides from 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Materials:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (from Protocol 2)
-
A library of diverse primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Stirring plate
-
Automated liquid handler (optional)
-
HPLC-MS for purification and analysis
Procedure:
-
Stock Solutions: Prepare stock solutions of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, HATU, and DIPEA in DMF.
-
Amine Array: In a 96-well reaction block or individual vials, dispense the library of amines (1.0 eq each).
-
Reagent Addition: To each well/vial, add the stock solution of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (1.1 eq), followed by the stock solution of HATU (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Seal the reaction block/vials and stir the mixtures at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixtures can be worked up in parallel, typically by quenching with water and extracting with an organic solvent like ethyl acetate. The crude products are then purified by preparative HPLC-MS.
-
Analysis: The final compounds are analyzed for purity and identity by analytical HPLC-MS and NMR (for selected compounds).
Visual Representation of Amide Library Synthesis:
Caption: Parallel synthesis of a pyrazole amide library.
Conclusion
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is a valuable and versatile building block for drug discovery. Its unique combination of a stable pyrazole core, a lipophilic tert-butyl group, and a reactive carboxylic acid handle makes it an attractive starting point for the synthesis of diverse compound libraries. The application of this scaffold in the development of kinase inhibitors and anticancer agents highlights its potential in modern medicinal chemistry. The protocols provided herein offer a practical guide for the synthesis and derivatization of this promising molecule, enabling researchers to explore its full potential in the quest for novel therapeutics.
References
-
Journal of Heterocyclic Chemistry. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
-
Molecules. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Molecules. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]
- Google Patents. 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
-
Molecules. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
Archiv der Pharmazie. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available from: [Link]
-
Molbank. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
Organic and Medicinal Chemistry Letters. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available from: [Link]
-
Organic Syntheses. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
-
MedDocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
Molbank. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
Molecules. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
PubChem. CID 66846971. Available from: [Link]
-
Molbank. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of Pyrazole Carboxylic Acids
Introduction
The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery, featured in numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of modern, field-proven protocols for the biological screening of novel pyrazole carboxylic acid libraries. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize new bioactive chemical entities.
Our approach emphasizes a logical, multi-tiered screening cascade, beginning with broad phenotypic screens to identify compounds with desired cellular effects, followed by target-based assays to elucidate the mechanism of action. This strategy is particularly effective for discovering first-in-class therapeutics, as it does not rely on pre-existing knowledge of a specific molecular target.[4][5][6][7]
Part 1: The Screening Cascade: A Strategic Overview
A successful screening campaign requires a well-defined workflow to efficiently progress from a large library of compounds to a small set of validated hits. Our recommended cascade integrates both phenotypic and target-based approaches.
Experimental Workflow: From Library to Lead Candidate
Caption: A general workflow for screening pyrazole carboxylic acid libraries.
Part 2: Primary Screening Protocols
The initial goal is to cast a wide net to identify compounds that produce a desired biological effect in a disease-relevant model. Phenotypic screening is an excellent strategy for this, as it assesses the compound's effect in a whole-cell system without a priori knowledge of the molecular target.[4][5][6][]
Protocol 2.1: High-Content Phenotypic Screen for Anti-Proliferative Agents
This protocol is designed to identify pyrazole carboxylic acids that inhibit the proliferation of cancer cells, using the MCF-7 breast cancer cell line as an example.
Causality behind Experimental Choices:
-
Cell Line: MCF-7 is a well-characterized human breast cancer cell line.
-
High-Content Imaging: This allows for the simultaneous measurement of multiple phenotypic parameters (cell count, nuclear morphology, cytotoxicity), providing a richer dataset than a simple viability assay.[6][]
-
Single High Concentration: The primary screen uses a single, relatively high concentration (e.g., 10 µM) to maximize the chances of identifying active compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS).
-
Seed 3,000 cells per well in a 96-well, clear-bottom imaging plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each pyrazole carboxylic acid in DMSO.
-
Create a working plate by diluting the stock solutions to 20 µM in culture medium (this will be a 2X final concentration).
-
Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells for a final concentration of 10 µM.
-
Include vehicle controls (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Staining:
-
Add a solution containing Hoechst 33342 (for nuclear staining) and a cell viability dye (e.g., propidium iodide) directly to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify:
-
Total cell count (from Hoechst-stained nuclei).
-
Number of dead cells (positive for the viability dye).
-
Changes in nuclear size and morphology.
-
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Hit Selection Criteria: Compounds that inhibit proliferation by >50% at 10 µM are considered primary hits and are advanced to secondary screening.
Part 3: Secondary Screening and Hit Validation
The objective of this stage is to confirm the activity of primary hits, determine their potency, and assess their general cytotoxicity.
Protocol 3.1: Dose-Response and Cytotoxicity Confirmation using an LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9][10]
Causality behind Experimental Choices:
-
Dose-Response Curve: This determines the IC₅₀ (half-maximal inhibitory concentration), a key measure of a compound's potency.
-
LDH Assay: This assay specifically measures membrane integrity, providing a direct measure of cytotoxicity, which helps to distinguish from cytostatic effects.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate as described in Protocol 2.1.
-
Compound Preparation:
-
For each primary hit, prepare a 10-point, 2-fold serial dilution series in culture medium, starting from a top concentration of 50 µM.
-
-
Treatment: Replace the medium in the cell plate with the prepared compound dilutions. Include vehicle and positive controls (for maximum LDH release).
-
Incubation: Incubate for 48 hours.
-
LDH Assay Procedure: [10]
-
One hour before the end of incubation, add 10 µL of Lysis Buffer (provided in most commercial kits) to the positive control wells to induce maximum LDH release.[10]
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the low (spontaneous release) and high (maximum release) controls.
-
Plot the percentage of cytotoxicity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hit Prioritization
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Cytotoxicity IC₅₀ (µM) | Notes |
| PCA-001 | 85.2 | 2.5 | Potent hit, proceeds to MoA studies. |
| PCA-002 | 65.7 | 15.8 | Moderate potency. |
| PCA-003 | 92.1 | > 50 | Potent anti-proliferative, non-cytotoxic (cytostatic). |
| PCA-004 | 12.3 | N/A | Inactive, excluded from further studies. |
Part 4: Mechanism of Action (MoA) Elucidation
Once potent and validated hits are identified, the next critical step is to determine their molecular target(s). Pyrazole carboxylic acids are known to inhibit various enzymes, particularly kinases and metabolic enzymes like succinate dehydrogenase (SDH).[11][12][13]
MoA Decision Pathway
Caption: A decision pathway for elucidating the mechanism of action.
Protocol 4.1: Target-Based Screen for Succinate Dehydrogenase (SDH) Inhibition
Many pyrazole carboxamide fungicides act by inhibiting SDH (Complex II) in the mitochondrial electron transport chain.[12][14][15][16] This protocol describes a biochemical assay to test for this activity.
Causality behind Experimental Choices:
-
Biochemical Assay: This in vitro assay directly measures the compound's effect on the isolated enzyme, confirming a direct interaction.
-
Coupled Enzyme System: This assay uses a series of enzymatic reactions to produce a detectable change in absorbance (e.g., reduction of DCIP or production of NADPH), providing a quantitative measure of SDH activity.[17]
Step-by-Step Methodology: [17][18][19][20][21]
-
Reagent Preparation:
-
SDH Assay Buffer: Prepare a buffer suitable for maintaining enzyme stability and activity (e.g., 50 mM potassium phosphate, pH 7.4).
-
Substrate Solution: Prepare a solution of succinate.
-
Electron Acceptor: Prepare a solution of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP).
-
Enzyme Source: Use isolated mitochondria or a purified SDH enzyme preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound (at various concentrations) or vehicle (DMSO).
-
Add 150 µL of SDH Assay Buffer.
-
Add 20 µL of the electron acceptor solution.
-
Add 10 µL of the enzyme preparation.
-
Initiate the reaction by adding 20 µL of the succinate substrate solution.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 600 nm (for DCIP reduction) in kinetic mode using a plate reader at 25°C.
-
Take readings every minute for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to calculate the IC₅₀ value.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic biological screening of pyrazole carboxylic acid libraries. By integrating high-content phenotypic screening with targeted biochemical assays, researchers can efficiently identify novel bioactive compounds and elucidate their mechanisms of action. This strategic approach enhances the probability of discovering promising lead candidates for further development in various therapeutic areas, from oncology to infectious diseases.
References
-
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Chemical Biology, 13(5), 461–471. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
-
Wang, H., Chen, Q., Li, M., Song, H., & Bi, L. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11693–11703. [Link]
-
Phenotypic Screening. Creative Biolabs. [Link]
-
Jacobson, K. A., & Costanzi, S. (2012). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 922, 195–214. [Link]
-
Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019). Journal of Visualized Experiments. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
-
Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. [Link]
-
Ozawa, T. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in molecular biology (Clifton, N.J.), 1272, 221–231. [Link]
-
High-throughput Screening of Enzyme Inhibition Using an Inhibitor Gradient Generated in a Microchannel. (2009). Analytical Chemistry. [Link]
-
High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. (2006). Analytical Chemistry. [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79379. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Semantic Scholar. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Molecules. [Link]
-
Comparison of Various Cell-Based Assays for GPCR Screening. (2014). ResearchGate. [Link]
-
New Screening Approaches for Kinases. (2016). Royal Society of Chemistry. [Link]
-
Huang, L. S., Sun, G., & Cobessi, D. (2016). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. FEBS letters, 590(11), 1569–1576. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. [Link]
-
Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2008). Journal of Medicinal Chemistry. [Link]
-
LDH-A Enzyme Assay. (2013). Bio-protocol. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Molecules. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2006). ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2023). Reaction Biology. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Iconcept Press. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2021). Archiv der Pharmazie. [Link]
-
SUCCINIC DEHYDROGENASE PROTOCOL. (2018). Neuromuscular Home Page. [Link]
-
SUCCINIC DEHYDROGENASE PROTOCOL. (2015). Neuromuscular Home Page. [Link]
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 7. pfizer.com [pfizer.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 21. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Comprehensive Structural Characterization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid using NMR and Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound incorporating a bulky hydrophobic tert-butyl group and a polar carboxylic acid function on a pyrazole scaffold. Such structures are of significant interest in medicinal chemistry and materials science. Definitive structural confirmation and purity assessment are critical for its application in research and development. This guide provides a detailed technical overview and robust protocols for the comprehensive analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices, from solvent selection to ionization modes, to ensure accurate and reproducible results.
Molecular Structure and Analytical Considerations
The unique combination of functional groups in 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid presents specific analytical considerations. The structure contains an acidic carboxylic proton (-COOH), an exchangeable N-H proton, a lone aromatic proton on the pyrazole ring, and a sterically bulky tert-butyl group. Furthermore, N-unsubstituted pyrazoles can exist in a tautomeric equilibrium, which can influence NMR spectra.[1] A thorough understanding of these features is essential for accurate spectral interpretation.
Caption: Numbered structure of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
Workflow for NMR Analysis
Caption: Plausible MS/MS fragmentation pathways for the [M-H]⁻ ion.
Causality of Fragmentation:
-
Loss of CO₂: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), a highly stable molecule. This would result in a fragment ion at m/z 123.09.
-
Loss of Isobutene: Another possible fragmentation involves the neutral loss of isobutene (C₄H₈, 56 Da) from the tert-butyl group, which can occur via a rearrangement. This would yield a fragment at m/z 111.02.
-
Ring Cleavage: Further fragmentation of the pyrazole ring itself may occur, often involving the loss of HCN (27 Da). [2]
Conclusion
The structural identity and integrity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid can be unequivocally established through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR in DMSO-d₆ provide a detailed map of the proton and carbon framework, with the characteristic signals of the tert-butyl, pyrazole, and carboxylic acid moieties being readily identifiable. High-resolution ESI-MS, particularly in the negative ion mode, confirms the elemental composition and molecular weight with high accuracy. Tandem MS provides further structural validation through predictable fragmentation patterns. The application of these detailed protocols will enable researchers to confidently characterize this molecule, ensuring the quality and reliability of their scientific investigations.
References
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Dekker, M. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
- National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
- ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO.
- Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry.
- National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- Benchchem. (n.d.). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide.
- National Institutes of Health. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC.
- UCLA. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Wikipedia. (n.d.). Electrospray ionization.
- Elsevier. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem.
- ACS Publications. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray.
- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.
- ResearchGate. (n.d.). (PDF) Investigating the ionization of dissolved organic matter by electrospray ionization.
Sources
Application Notes and Protocols for Determining the Biological Activity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a strategic screening cascade to identify and characterize the biological activity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. Given that the specific biological target of this molecule is not widely established, this guide presents a systematic, target-agnostic approach, beginning with high-throughput screening against broad, high-value target classes and progressing to more focused secondary and mechanistic assays. The protocols provided herein are designed to be robust, reproducible, and grounded in established principles of modern drug discovery.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1][2][3] The subject of this guide, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, is a novel entity whose specific biological function remains to be elucidated. The primary challenge, therefore, is not to optimize an assay for a known interaction, but to discover its potential targets in an unbiased and efficient manner.
This application note outlines a tiered screening strategy designed to cast a wide net across the most "druggable" families of proteins: protein kinases and G-protein coupled receptors (GPCRs). These two superfamilies are central to cellular signaling and are the targets of a significant portion of all marketed drugs.[4] By beginning with broad panel screens against these families, we can efficiently identify potential "hits" for further characterization. The subsequent sections provide detailed, step-by-step protocols for primary screening, hit confirmation, and initial mechanism-of-action studies.
Overall Strategy for Activity Screening
A logical, tiered approach is essential for the efficient allocation of resources and for generating high-quality, interpretable data. The proposed workflow begins with high-throughput primary screens to identify initial hits, followed by more focused secondary assays to confirm activity and determine potency.
Caption: Tiered screening cascade for activity identification.
SECTION 1: Protein Kinase Activity Screening
Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of substrate proteins.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target class for drug discovery.[6] We will employ a universal, luminescence-based assay that measures the production of ADP, a common product of all kinase reactions.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogenous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal produced is directly proportional to the ADP concentration and, therefore, to kinase activity.[7]
Protocol 1A: Primary Kinase Panel Screen
This protocol is designed for a high-throughput screen of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid against a diverse panel of protein kinases in a 384-well format.
Materials:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (Test Compound)
-
DMSO (Dimethyl Sulfoxide)
-
Kinase Panel (e.g., a representative selection of kinases from different families, see Table 1)
-
Substrate for each kinase
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Staurosporine (Positive Control Inhibitor)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution by diluting the stock to 200 µM in kinase buffer (this will result in a final assay concentration of 10 µM). Prepare a similar dilution series for Staurosporine.
-
Assay Plate Preparation:
-
Add 2.5 µL of kinase buffer with 2% DMSO to the "No Enzyme" control wells.
-
Add 2.5 µL of kinase buffer with 2% DMSO to the "Positive Control" (uninhibited enzyme) wells.
-
Add 2.5 µL of the 200 µM Staurosporine working solution to the "Inhibitor Control" wells.
-
Add 2.5 µL of the 200 µM test compound working solution to the sample wells.
-
-
Enzyme Addition: Add 2.5 µL of the appropriate kinase solution (prepared at 2X final concentration in kinase buffer) to all wells except the "No Enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.[7]
-
Reaction Initiation: Add 5 µL of a 2X ATP/substrate mixture (prepared at their respective Kₘ concentrations in kinase buffer) to all wells to start the reaction.[7]
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_PositiveControl - Signal_NoEnzyme))
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration of 10 µM.
Table 1: Example Primary Kinase Screening Panel
| Kinase Target | Family | Disease Relevance |
| EGFR | Tyrosine Kinase | Cancer |
| SRC | Tyrosine Kinase | Cancer |
| BRAF | Serine/Threonine Kinase | Cancer |
| CDK2 | Serine/Threonine Kinase | Cell Cycle, Cancer |
| PKA | Serine/Threonine Kinase | Signal Transduction |
| GSK3β | Serine/Threonine Kinase | Neurological, Metabolic |
| MAP4K4 | Serine/Threonine Kinase | Cardiovascular[7] |
Protocol 1B: Secondary Assay - IC₅₀ Determination
For any "hits" identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Caption: Decision workflow for GPCR mode-of-action studies.
Procedure:
-
Agonist EC₅₀ Determination: Perform a dose-response experiment with the test compound alone, following the procedure in Protocol 2A. Plot the emission ratio vs. log[compound] and fit the curve to determine the EC₅₀ (half-maximal effective concentration).
-
Antagonist IC₅₀ Determination: Perform a dose-response experiment with the test compound in the presence of a fixed concentration of a known agonist (at its EC₈₀). Plot the percent inhibition vs. log[compound] and fit the curve to determine the IC₅₀.
Table 4: Example GPCR Data Summary
| GPCR Target | Primary Screen Result | Secondary Assay Mode | Potency |
| ADRB2 | No significant activity | - | - |
| M1 | Antagonist Hit | Antagonist | IC₅₀ = 7.8 µM |
| GLP1R | Agonist Hit | Agonist | EC₅₀ = 12.1 µM |
General Assay Validation and Quality Control
For any screening campaign, it is critical to validate the assay performance to ensure the data is reliable.
-
Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the positive and negative controls on each plate. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Signal-to-Background (S/B) Ratio: This ratio of the mean signal of the positive control to the mean signal of the negative control should be sufficiently large to provide a robust assay window. An S/B ratio > 5 is generally desirable.
-
DMSO Tolerance: The assay should be tested with varying concentrations of DMSO to determine the highest concentration that does not significantly affect assay performance. Typically, this is kept at or below 1%.
Broader Screening Considerations
If the primary screens against kinase and GPCR panels do not yield any significant hits, the broad biological activities of pyrazole derivatives suggest other potential avenues for investigation. [8][9]Initial screens could include:
-
Antimicrobial Assays: Testing for inhibition of bacterial or fungal growth using standard broth microdilution methods.
-
Cytotoxicity Assays: Evaluating the effect of the compound on the viability of various cancer and non-cancer cell lines using assays such as the MTT or CellTiter-Glo® assays.
These broader screens can provide valuable starting points for uncovering the unique biological activity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
References
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
- Biocompare. (2013). Cell-based Assays for GPCR Activity.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Mini-Reviews in Organic Chemistry. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization.
- OUCI. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. japsonline.com [japsonline.com]
- 9. jocpr.com [jocpr.com]
"functionalization of the pyrazole ring in 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid"
An Application Guide to the Strategic Functionalization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
Introduction: The Strategic Value of a Privileged Scaffold
Pyrazole derivatives are cornerstones in modern medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1] Their value lies in their unique electronic properties, ability to act as bioisosteres for other functional groups, and their capacity to engage in hydrogen bonding, which is critical for molecular recognition at biological targets. The specific molecule, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, offers a particularly valuable scaffold for library synthesis and lead optimization. It presents three distinct and chemically addressable points for diversification: the N1-H of the pyrazole ring, the C5-H bond, and the C4-carboxylic acid. The bulky tert-butyl group at the C3 position provides significant steric influence, which not only impacts the molecule's conformational behavior but also directs the regioselectivity of further functionalization, primarily towards the C5 position.[2]
This guide provides a detailed exploration of the key chemical transformations available for this scaffold, complete with mechanistic insights and step-by-step protocols designed for researchers in drug discovery and chemical biology.
Overview of Functionalization Handles
The strategic functionalization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid can be approached by targeting its three primary reactive sites. Each site offers a gateway to a different vector of chemical space, allowing for the systematic modulation of the molecule's physicochemical properties.
Figure 1: Key functionalization sites on the pyrazole scaffold.
Modification of the Carboxylic Acid Group: The Amide Coupling Gateway
The carboxylic acid at the C4 position is arguably the most versatile handle for introducing diversity. Amide bond formation is a robust and widely utilized reaction in pharmaceutical chemistry to connect molecular fragments.
Scientific Rationale
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Modern coupling reagents, such as uronium salts (HATU) or carbodiimides (EDC), achieve this under mild conditions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine nucleophile to form the stable amide bond. HATU is particularly effective for coupling heteroaromatic carboxylic acids and for reactions involving sterically hindered or poorly nucleophilic amines.[3]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): EDC activates the carboxylic acid, which is then trapped by HOBt to form a more stable and reactive HOBt ester. This active ester prevents side reactions and reduces the risk of racemization if chiral centers are present.[3]
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.[3]
Figure 2: General workflow for HATU-mediated amide coupling.
Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize a diverse library of amides from 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Materials:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
-
Amine of choice (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the stirred solution.
-
Finally, add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Functionalization of the Pyrazole Ring: C5 C-H Activation
Direct C-H activation has emerged as a powerful, atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[4][5] For the 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid scaffold, the C5 position is the most electronically favorable and sterically accessible site for such transformations.
Scientific Rationale
The regioselectivity of C-H functionalization on the pyrazole ring is governed by a combination of electronic and steric factors.
-
Electronic Effects: The C5 proton is generally the most acidic on the pyrazole ring, making it susceptible to deprotonation by a metal catalyst in a concerted metalation-deprotonation (CMD) pathway.[6]
-
Steric Effects: The large tert-butyl group at C3 effectively blocks that position, sterically directing catalysts and reagents to the C5 position.
-
Directing Group Effects: The pyrazole nitrogen (N2) can act as a directing group, facilitating ortho-metalation at the C3 position in some systems. However, with C3 already substituted, this effect further enhances the reactivity of the C5 position.[7]
Palladium-catalyzed direct arylation is a common method for this transformation, allowing for the coupling of the pyrazole with various aryl halides.[8][9][10] The catalytic cycle typically involves C-H activation of the pyrazole, oxidative addition of the aryl halide to the Pd(0) catalyst, and reductive elimination to form the C-C bond and regenerate the catalyst.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its rigid pyrazole core, substituted with a bulky tert-butyl group, provides a unique scaffold that can be tailored to interact with a variety of biological targets. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups. This document provides a comprehensive guide for the scale-up synthesis of this valuable intermediate, focusing on a robust and scalable three-step synthetic route. The protocols and discussions herein are designed to provide not only a step-by-step guide but also the scientific rationale behind the chosen methodologies, ensuring both safety and success in a larger-scale laboratory or pilot plant setting.
Synthetic Strategy Overview
The synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is approached through a three-step sequence, commencing with the construction of the pyrazole ring, followed by formylation at the C4 position, and culminating in the oxidation of the introduced formyl group to the desired carboxylic acid. This strategy is advantageous for scale-up due to the availability of starting materials, the generally high-yielding nature of each step, and the well-understood reaction mechanisms, which allow for rational optimization and troubleshooting.
Part 1: Synthesis of 3-tert-Butyl-1H-pyrazole
The initial step involves the classical Knorr pyrazole synthesis, a reliable and widely used method for constructing the pyrazole ring. This reaction proceeds via the condensation of a β-ketonitrile, pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 3-tert-Butyl-1H-pyrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| Pivaloylacetonitrile | 125.17 | 100 g | 0.799 | |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 62.5 g | ~1.25 | Use with extreme caution |
| Ethanol | 46.07 | 500 mL | - | Solvent |
| Acetic Acid, glacial | 60.05 | 5 mL | - | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Brine | - | As needed | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add pivaloylacetonitrile (100 g, 0.799 mol) and ethanol (500 mL).
-
Addition of Hydrazine: Begin stirring the solution and add glacial acetic acid (5 mL). From the dropping funnel, add hydrazine hydrate (62.5 g, ~1.25 mol) dropwise over 30-45 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 40°C, using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 200 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure to yield the crude 3-tert-butyl-1H-pyrazole. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.
Safety Considerations for Hydrazine Hydrate:
Hydrazine hydrate is toxic, a suspected carcinogen, and flammable.[1] All handling must be conducted in a certified chemical fume hood with adequate ventilation.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield, is mandatory.[1] In case of a spill, evacuate the area and follow established emergency procedures. Quenching of excess hydrazine can be achieved by slow, controlled addition to a large volume of cold water or a dilute solution of sodium hypochlorite (bleach) with efficient cooling.[1]
Part 2: Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole
The second step is the formylation of the 3-tert-butyl-1H-pyrazole at the electron-rich C4 position using the Vilsmeier-Haack reaction.[2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the pyrazole ring in an electrophilic aromatic substitution reaction to introduce the formyl group.
Experimental Protocol: Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g of pyrazole) | Moles | Notes |
| 3-tert-Butyl-1H-pyrazole | 124.18 | 100 g | 0.805 | From Part 1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 300 mL | - | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 148 g (90 mL) | 0.965 | Use with extreme caution |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Anhydrous |
| Ice | - | As needed | - | For quenching |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Brine | - | As needed | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |
Procedure:
-
Vilsmeier Reagent Preparation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (300 mL). Cool the flask to 0-5°C in an ice-water bath. Slowly add phosphorus oxychloride (148 g, 0.965 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-tert-butyl-1H-pyrazole (100 g, 0.805 mol) in anhydrous dichloromethane (500 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C over 1 hour.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0-5°C. In a separate large beaker (at least 5 L), place a large amount of crushed ice. CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution to the mixture until the pH is 7-8.
-
Extraction and Purification: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3][4]
Safety Considerations for the Vilsmeier-Haack Reaction:
Phosphorus oxychloride is highly corrosive and reacts violently with water.[5] The Vilsmeier reagent is moisture-sensitive. The reaction and quenching must be performed in a well-ventilated fume hood.[5] The quenching process is highly exothermic and requires careful, slow addition to a large excess of ice to control the temperature and prevent a runaway reaction.[2]
Part 3: Oxidation to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
The final step is the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For scalability and cost-effectiveness, potassium permanganate is a suitable choice, although other reagents like hydrogen peroxide with a vanadium catalyst have also been reported for similar transformations.[6]
Experimental Protocol: Synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g of aldehyde) | Moles | Notes |
| 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | 152.20 | 100 g | 0.657 | From Part 2 |
| Potassium Permanganate (KMnO₄) | 158.03 | 125 g | 0.791 | Strong oxidant |
| Acetone | 58.08 | 1 L | - | Solvent |
| Water | 18.02 | 1 L | - | Solvent |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | For quenching |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - | For acidification |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Brine | - | As needed | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-tert-butyl-1H-pyrazole-4-carbaldehyde (100 g, 0.657 mol) in a mixture of acetone (1 L) and water (1 L). Cool the solution to 0-5°C in an ice-water bath.
-
Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (125 g, 0.791 mol) in water (500 mL). Add this solution slowly to the reaction mixture, maintaining the internal temperature below 10°C. A brown precipitate of manganese dioxide will form.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Quench the excess potassium permanganate by the careful addition of a saturated solution of sodium bisulfite until the purple color disappears and only the brown manganese dioxide precipitate remains.
-
Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with water.
-
Acidification and Precipitation: Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[3][4]
Characterization Data (Predicted)
-
3-tert-Butyl-1H-pyrazole:
-
¹H NMR (CDCl₃): δ ~7.5 (s, 1H, pyrazole-H5), ~6.2 (s, 1H, pyrazole-H4), 1.3 (s, 9H, t-Bu).
-
¹³C NMR (CDCl₃): δ ~163 (pyrazole-C3), ~130 (pyrazole-C5), ~102 (pyrazole-C4), 32 (quaternary C of t-Bu), 30 (CH₃ of t-Bu).
-
-
3-tert-Butyl-1H-pyrazole-4-carbaldehyde:
-
¹H NMR (CDCl₃): δ ~9.9 (s, 1H, CHO), ~8.1 (s, 1H, pyrazole-H5), 1.4 (s, 9H, t-Bu).
-
¹³C NMR (CDCl₃): δ ~186 (CHO), ~165 (pyrazole-C3), ~138 (pyrazole-C5), ~118 (pyrazole-C4), 32 (quaternary C of t-Bu), 30 (CH₃ of t-Bu).
-
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid:
-
¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, COOH), ~8.2 (s, 1H, pyrazole-H5), 1.3 (s, 9H, t-Bu).
-
¹³C NMR (DMSO-d₆): δ ~164 (COOH), ~162 (pyrazole-C3), ~137 (pyrazole-C5), ~110 (pyrazole-C4), 32 (quaternary C of t-Bu), 30 (CH₃ of t-Bu).
-
Visualizations
DOT Script for Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis.
DOT Script for Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
-
BenchChem. (2025). Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center.
-
BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-147.
-
ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. [Link]
-
MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
-
Elgemeie, G. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chemistry of Heterocyclic Compounds, 49(1), 187-194. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-147. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information. [Link]
-
Taylor & Francis Online. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ACS Publications. (2010). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. [Link]
-
Wiley Online Library. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
CUNY. (n.d.). Recrystallization and Crystallization. [Link]
-
University of Alberta. (n.d.). Recrystallization. [Link]
Sources
Application Notes & Protocols: 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a Chemical Probe for Investigating Carboxylate-Binding Proteins
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a chemical probe. While the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry with a broad range of biological activities, the specific application of this particular molecule as a chemical probe is an emerging area.[1][2][3][4] These notes detail a strategic framework for its validation and application, proposing its use in the identification and characterization of novel carboxylate-binding proteins, which are critical in numerous signaling pathways. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for a Pyrazole-Based Chemical Probe
Small molecule chemical probes are indispensable tools for dissecting complex biological systems and for the validation of new drug targets.[5] The pyrazole heterocycle is a privileged scaffold, present in numerous FDA-approved drugs, owing to its metabolic stability and versatile synthetic accessibility.[4][6] 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid combines three key structural features that make it a compelling candidate for a chemical probe:
-
The Pyrazole Core: A stable, aromatic ring system that can engage in various non-covalent interactions with protein targets.
-
The Carboxylic Acid Moiety: A key functional group for direct interaction with carboxylate-binding pockets in enzymes and receptors. This group can act as a hydrogen bond donor and acceptor, or engage in ionic interactions.
-
The tert-Butyl Group: A bulky, lipophilic group that can confer selectivity by probing specific hydrophobic sub-pockets adjacent to the primary binding site.
Given these features, we propose 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a potential selective chemical probe for a hypothetical enzyme, "Carboxylate-Dependent Hydrolase 1" (CDH1), to illustrate a comprehensive validation workflow.
Getting Started: Probe Handling and Characterization
Prior to initiating any biological experiments, it is crucial to ensure the purity and stability of the chemical probe.
Table 1: Physicochemical Properties of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 1152540-42-5 | [7] |
| Molecular Formula | C8H12N2O2 | |
| Molecular Weight | 182.20 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and Ethanol | - |
Protocol 1: Stock Solution Preparation and Storage
-
Purity Verification: Confirm the purity of the compound (>95%) by LC-MS and ¹H NMR.
-
Stock Solution Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.
The Probe Validation Workflow: A Step-by-Step Guide
A robust chemical probe must demonstrate target engagement, selectivity, and a concentration-dependent effect in a cellular context.[5] The following workflow provides a structured approach to validating 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a probe for our hypothetical target, CDH1.
Figure 1: A generalized workflow for the validation of a new chemical probe, starting from biochemical assays and progressing to cellular and selectivity assessments.
Experimental Protocols
Biochemical Validation: Target Engagement and In Vitro Activity
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This assay confirms direct binding of the probe to the target protein by measuring changes in protein thermal stability.
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing recombinant CDH1 protein (final concentration 2 µM), SYPRO Orange dye (5x final concentration), and varying concentrations of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (e.g., 0.1 µM to 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Thermal Denaturation: Run the assay in a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s.
-
Data Analysis: Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant shift in Tm in the presence of the compound indicates binding.
Protocol 3: In Vitro CDH1 Activity Assay
This protocol assumes CDH1 is a hydrolase that cleaves a fluorogenic substrate.
-
Reaction Mixture: In a 96-well plate, add CDH1 enzyme to a buffer containing the fluorogenic substrate.
-
Inhibitor Addition: Add varying concentrations of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. Include a DMSO-only control.
-
Kinetic Reading: Measure the fluorescence signal over time at the appropriate excitation/emission wavelengths.
-
IC50 Determination: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Validation: On-Target Effects
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment.
-
Cell Treatment: Treat intact cells with varying concentrations of the probe or DMSO as a vehicle control.
-
Heating: Heat the cell suspensions at a specific temperature (determined from a preliminary melt curve) for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Target Detection: Quantify the amount of soluble CDH1 in the supernatant using Western blotting or ELISA. Stabilization of CDH1 at higher temperatures upon compound treatment indicates target engagement.
Protocol 5: Cellular Phenotypic Assay
This assay links target engagement to a cellular response. Assuming CDH1 is involved in a pro-survival pathway, its inhibition should lead to apoptosis.
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid for 24-48 hours.
-
Apoptosis Measurement: Use a commercially available apoptosis detection kit (e.g., Annexin V/PI staining) and analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells. A dose-dependent increase in apoptosis should correlate with the cellular target engagement data.
Figure 2: A hypothetical signaling pathway where CDH1 acts as a negative regulator of apoptosis. The chemical probe is shown to inhibit CDH1, thereby promoting apoptosis.
Trustworthiness: The Importance of a Negative Control
To ensure that the observed phenotype is a direct result of inhibiting the intended target, a structurally similar but biologically inactive control compound is essential. For 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, an ideal negative control would be a molecule where the carboxylic acid is replaced with a non-binding group, such as a methyl ester, which is less likely to interact with the target's carboxylate-binding pocket.[8]
Table 2: Proposed Control Compounds
| Compound | Structure | Rationale |
| Active Probe | 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | Binds to carboxylate-binding pocket |
| Negative Control | Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | Esterification of the carboxylic acid should abrogate binding |
Conclusion and Future Directions
This document outlines a comprehensive strategy for the validation and use of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid as a chemical probe. By following these protocols, researchers can rigorously establish its utility in studying carboxylate-binding proteins. Future applications could include its use in target identification studies, such as affinity-based protein profiling, to uncover novel biological roles of this important class of enzymes. As with any chemical probe, it is crucial to be mindful of its limitations and potential off-target effects, which should be thoroughly investigated.[5]
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate.
- Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC - NIH.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. (2012).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
- 1-tert-butyl-1H-pyrazole-4-carboxylic acid | 950858-65-8 - Sigma-Aldrich.
- Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes - PMC.
- Covalent Probe Finds Carboxylic Acid - PubMed. (2017).
- Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 - Smolecule. (2023).
- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- 3-tert-Butyl-1H-pyrazole 15802-80-9 - Sigma-Aldrich.
- Recommended protocols and manuals - Lumiprobe.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
- tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
- 863504-84-1 | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate - ChemScene.
- 1152540-42-5|3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid - BLDpharm.
- CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. (2020).
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1152540-42-5|3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 3-(tert-Butyl)-1H-pyrazole Scaffold in Medicinal Chemistry
The 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid motif is a privileged scaffold in modern drug discovery. Its rigid, planar structure, coupled with the bulky tert-butyl group, provides a well-defined vector for substituent exploration, while the carboxylic acid at the 4-position serves as a versatile chemical handle for derivatization. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, acting as inhibitors for targets such as p38 MAP kinase and other kinases.[1][2][3] Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a detailed framework and experimental protocols for the systematic derivatization of 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid to generate compound libraries for robust SAR exploration.
The primary focus of derivatization for this scaffold is the carboxylic acid moiety, which can be readily converted into a diverse array of functional groups, most notably amides and esters. These modifications allow for a systematic probing of the chemical space around the core, influencing key drug-like properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.[4]
Core Derivatization Strategies for SAR Studies
The derivatization of 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid for SAR studies primarily revolves around modifications of the carboxylic acid group. The two most common and impactful strategies are amidation and esterification. A third, more advanced strategy involves bioisosteric replacement of the carboxylic acid, which can profoundly alter the physicochemical properties of the resulting compounds.[5]
Logical Workflow for SAR-Driven Derivatization
A systematic approach is crucial for efficient SAR exploration. The following workflow outlines a logical progression from the starting carboxylic acid to a diverse library of derivatives.
Caption: General workflow for SAR studies starting from 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid.
Part 1: Amide Synthesis – The Workhorse of SAR Derivatization
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[6] By coupling 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid with a diverse panel of primary and secondary amines, researchers can systematically explore the impact of size, shape, and electronics on biological activity.
Choosing the Right Coupling Reagent: A Decision Framework
The choice of amide coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the potential for side reactions.[6] The two most common and reliable methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8]
| Coupling Reagent | Advantages | Disadvantages | Best For |
| EDC/HOBt | Cost-effective, water-soluble byproduct.[6] | Can be slower, potential for racemization with chiral amines.[9] | General library synthesis, readily available amines. |
| HATU | Highly efficient, rapid reactions, effective for sterically hindered amines.[7][10] | More expensive, produces a stoichiometric amount of a potentially mutagenic byproduct (tetramethylurea). | Challenging couplings, electron-deficient amines, rapid synthesis. |
Protocol 1.1: General Procedure for Amide Coupling using EDC/HOBt
This protocol provides a robust method for the synthesis of a wide range of amides from 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid.
Materials:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
Protocol 1.2: Rapid Amide Synthesis with HATU for Hindered Amines
This protocol is particularly useful for less reactive or sterically demanding amines where the EDC/HOBt method may be sluggish.[10]
Materials:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.1.[6]
Part 2: Esterification – Modulating Lipophilicity and Polarity
Esterification of the carboxylic acid provides another avenue to modulate the physicochemical properties of the parent molecule. Esters are generally more lipophilic and less polar than their carboxylic acid counterparts, which can significantly impact cell permeability and pharmacokinetic profiles.
Protocol 2.1: DCC/DMAP-Mediated Esterification
This method is a reliable and widely used procedure for the esterification of carboxylic acids with a variety of alcohols under mild conditions.[11]
Materials:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Desired alcohol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 3: Advanced Strategies – Bioisosteric Replacement
Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response.[12][13] Replacing the carboxylic acid in 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid with a bioisostere can overcome issues associated with carboxylic acids, such as poor membrane permeability and metabolic instability.[5][14]
Common Carboxylic Acid Bioisosteres
| Bioisostere | Key Features | Rationale for Use |
| Tetrazole | Acidic (pKa ~4.5-4.9), metabolically stable.[13] | Mimics the acidity and hydrogen bonding of a carboxylic acid while improving metabolic stability. |
| Acyl Sulfonamide | Can act as a hydrogen bond donor and acceptor, generally less acidic than a carboxylic acid.[13] | Increases lipophilicity and can enhance binding through additional hydrogen bond interactions. |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal-chelating properties.[14] | Can introduce new binding interactions, particularly with metalloenzymes. |
The synthesis of these bioisosteres typically involves multi-step sequences starting from a precursor to 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid, such as the corresponding nitrile or aldehyde. These syntheses are beyond the scope of this general guide but represent a powerful strategy in lead optimization.
Characterization of Derivatives
All newly synthesized compounds should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.[15][16][17]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[16][18]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion: A Platform for Accelerated Drug Discovery
The derivatization of 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid is a highly effective strategy for conducting SAR studies. By systematically employing the robust amidation and esterification protocols outlined in this guide, and by considering advanced strategies such as bioisosteric replacement, medicinal chemists can efficiently generate diverse libraries of compounds. This systematic approach, coupled with rigorous biological evaluation and analytical characterization, provides a powerful platform for the discovery and optimization of novel therapeutics based on the privileged pyrazole scaffold.
References
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
- Wurm, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- El-Sawy, E. R., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712-5722.
- Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Wurm, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Ran, T., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1645-1667.
- Asif, M. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Anti-Cancer Agents in Medicinal Chemistry.
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR study for the pyrazole derivatives 69, 70, 71 and 72a,b. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2016).
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Nuta, D. C., et al. (2024).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
- Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 409.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
- Fraveto, C., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6673.
-
Taylor & Francis Online. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
CNKI. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 262-266.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
-
ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
- 13. drughunter.com [drughunter.com]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
- 18. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yield in 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.
Section 1: The Synthetic Pathway at a Glance
The most reliable and commonly employed route to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid involves a three-stage process based on the classic Knorr pyrazole synthesis.[1][2] This method begins with the formation of a β-ketoester, followed by cyclocondensation with hydrazine to form the pyrazole ring, and concludes with the hydrolysis of the ester to the desired carboxylic acid.
Caption: High-level workflow for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Section 2: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My overall yield is critically low (<40%). Where should I start my investigation?
A low overall yield is typically due to a significant issue in one of the key stages rather than minor losses at each step. The cyclocondensation (Stage 2) is the most frequent source of failure.
The Chemistry Behind the Problem: The Knorr pyrazole synthesis relies on the reaction of a 1,3-dicarbonyl compound with hydrazine.[3][4] For unsymmetrical dicarbonyls, such as the precursor to your target molecule, the reaction can produce two different regioisomers. The bulky tert-butyl group sterically hinders one of the carbonyls, which should heavily favor the formation of the desired 3-substituted pyrazole. However, suboptimal reaction conditions can reduce this selectivity and lead to complex product mixtures that are difficult to separate, tanking the isolated yield.
Troubleshooting Decision Tree:
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole-4-Carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carboxylic acids and their derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on not just what to do, but why specific adjustments can lead to successful outcomes, ensuring both scientific rigor and practical applicability in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common overarching questions encountered during the synthesis of pyrazole-4-carboxylic acids.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the primary factors to investigate?
A1: Low yields are a frequent issue and can stem from several sources. A systematic approach is key to diagnosis.[1]
-
Incomplete Reaction: The first step is to confirm if your starting materials are fully consumed. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[1] If starting material remains, consider extending the reaction time or increasing the temperature. For many condensation reactions, refluxing is necessary.[2]
-
Purity of Reagents: The purity of your starting materials, particularly the hydrazine derivative, is critical. Hydrazine hydrate can degrade over time; using a fresh or recently purified source can significantly impact your yield.[1]
-
Suboptimal pH: The pH of the reaction medium is crucial. Most pyrazole syntheses, like the Knorr synthesis, require acid catalysis to facilitate both the initial hydrazone formation and the subsequent cyclization.[1] A few drops of glacial acetic acid are often sufficient. However, excessively acidic conditions can promote side reactions.[3]
-
Side Reactions: The formation of byproducts, such as regioisomers or pyrazolone impurities, can significantly reduce the yield of the desired product.[4]
Q2: I am observing the formation of two different pyrazole isomers (regioisomers). How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4][5] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer compared to standard solvents like ethanol.[6]
-
pH Control: Reaction conditions, particularly pH, play a pivotal role. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[5]
-
Steric and Electronic Effects: A bulky substituent on either the hydrazine or the dicarbonyl compound will generally direct the reaction pathway to minimize steric clash.[5] Similarly, strong electron-withdrawing groups can make a nearby carbonyl carbon more electrophilic and thus more susceptible to initial attack.[5]
Q3: How do I effectively monitor the progress of my pyrazole synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the progress of your reaction.[1][7]
-
Procedure: Dissolve a small amount of your starting materials (hydrazine and β-dicarbonyl) in a suitable solvent to use as reference spots on your TLC plate. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.
-
Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to your pyrazole product. The ideal mobile phase (eluent), often a mixture of hexanes and ethyl acetate, should provide good separation between the starting materials and the product.[3][7]
Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common issues encountered in prevalent synthetic methods for pyrazole-4-carboxylic acid esters.
Guide 1: Knorr-Type Cyclocondensation of β-Ketoesters
This is one of the most fundamental and widely used methods, typically involving the reaction of a hydrazine derivative with a β-ketoester like ethyl acetoacetate.[1][8]
Caption: General workflow for Knorr-type pyrazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by hydrazine. 2. Poor Quality Hydrazine: Hydrazine hydrate is susceptible to oxidation. 3. Insufficient Heat: The cyclization and dehydration steps often require thermal energy to overcome the activation barrier. | 1. Catalyst Check: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[3] If the reaction is still sluggish, a stronger acid might be needed, but proceed with caution to avoid side reactions. 2. Use Fresh Hydrazine: Use a newly opened bottle of hydrazine hydrate or distill it before use. 3. Increase Temperature: Heat the reaction mixture to reflux in a suitable solvent like ethanol.[1] |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Product is Naturally an Oil: Some substituted pyrazoles have low melting points. | 1. Trituration: Try adding a non-polar solvent like hexanes to your crude oil and scratching the side of the flask with a glass rod to induce crystallization. This process helps to "wash away" more soluble impurities. 2. Purification: If trituration fails, purify the product using column chromatography on silica gel.[9] |
| Product is Contaminated with a Yellow/Red Color | 1. Hydrazine Side Reactions: Hydrazine derivatives can undergo self-condensation or oxidation to form colored impurities.[4] | 1. Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic hydrazine impurities. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to remove colored impurities.[1] |
Guide 2: Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehydes
The Vilsmeier-Haack reaction is a powerful method to synthesize pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids. It typically involves the reaction of a hydrazone with the Vilsmeier reagent (POCl₃/DMF).[10]
| Issue | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Reaction is Sluggish or Stalls | 1. Vilsmeier Reagent Decomposition: The Vilsmeier reagent is moisture-sensitive. 2. Insufficient Activation: The reaction temperature may be too low for the electrophilic substitution to occur on the hydrazone. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous DMF. Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF.[11] 2. Controlled Heating: After the initial formation of the reagent, allow the reaction to warm to room temperature and then heat gently (e.g., 60-80 °C) to drive the reaction to completion.[11] |
| Formation of Multiple Products | 1. Over-formylation: It is possible to get diformylation or formylation at other positions depending on the substrate. 2. Incomplete Cyclization: The intermediate may not have fully cyclized. | 1. Stoichiometry Control: Use a controlled amount of the Vilsmeier reagent (typically 2-3 equivalents). Monitor the reaction carefully by TLC to avoid over-reaction. 2. Extended Reaction Time: Ensure the reaction is heated for a sufficient duration to promote complete cyclization before quenching. |
| Difficult Work-up | 1. Quenching Exotherm: The quenching of excess Vilsmeier reagent with water or ice is highly exothermic. 2. Product Precipitation: The product may precipitate along with inorganic salts during neutralization. | 1. Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to manage the exotherm. 2. pH Adjustment and Extraction: Neutralize the aqueous solution carefully with a base like NaOH or sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. If the product precipitates, it may need to be filtered and then washed thoroughly with water to remove salts. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
This protocol is a representative example of the Knorr-type synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
To this stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford the pure product.
Protocol 2: Hydrolysis of Ethyl Pyrazole-4-carboxylate to Pyrazole-4-carboxylic Acid
This protocol describes the saponification of the ester to the final carboxylic acid product.
Materials:
-
Ethyl pyrazole-4-carboxylate (from Protocol 1)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (1M)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add NaOH or LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.
-
Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-4-carboxylic acid.
Data Summary Tables
Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis
The following data is adapted from a study on a one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives using phenylhydrazine, an aldehyde, and ethyl acetoacetate.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [bmim][FeCl₄] (10) | None | 25 (Room Temp) | 10 | 40 |
| 2 | [bmim][FeCl₄] (10) | None | 80 | 5 | 75 |
| 3 | [bmim][FeCl₄] (10) | None | 100 | 4 | 85 |
| 4 | [bmim][FeCl₄] (10) | None | 120 | 3 | 92 |
| 5 | [bmim][FeCl₄] (5) | None | 120 | 4 | 80 |
| 6 | [bmim][FeCl₄] (15) | None | 120 | 3 | 92 |
| 7 | [bmim][FeCl₄] (10) | Ethanol | Reflux | 8 | 65 |
| 8 | [bmim][FeCl₄] (10) | Toluene | Reflux | 8 | 60 |
| 9 | None | None | 120 | 12 | Trace |
This table illustrates the significant impact of temperature and catalyst loading on reaction efficiency. The solvent-free condition at 120 °C provided the optimal result.
Visualizing the Mechanism
Understanding the reaction mechanism is key to effective troubleshooting. The Knorr pyrazole synthesis is a classic example of a condensation-cyclization reaction.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
(Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images in a final document for clarity.)
References
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
-
Criado, A., et al. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
- Kim, J., et al. (2018). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society.
- BenchChem. (2025). Catalyst selection for efficient 1H-Pyrazolo[4,3-d]thiazole synthesis. BenchChem Technical Support.
- Pawar, S. S., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method.
-
Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters. [Link]
-
Maddila, S., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Molecules. [Link]
- BenchChem. (2025). How to increase the yield of 3-Methylpyrazole synthesis. BenchChem Technical Support.
- Various methods for the synthesis of pyrazole. (2022).
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
-
Barra, C., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
-
Bouziane, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
- Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry.
- Anary-Abbasinejad, M., et al. (2013). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Chemical Research.
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]
-
Gomez-Ramirez, R., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2008).
-
Sharma, K., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]
-
de la Torre, A., et al. (2022). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Zhang, J., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Monitoring Reactions by TLC. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Google Patents. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021).
- Patel, N. B., & Agravat, S. N. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Reagents & Solvents: Solvents for Recrystallization. (2026). University of Rochester, Department of Chemistry.
-
Baxendale, I. R., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. [Link]
- Desai, N. C., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. E-Journal of Chemistry.
-
Liu, Y., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Omega. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in crude 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid?
-
My crude product is an oil and won't solidify. What should I do?
-
Why is my final product showing a broad melting point?
-
-
Troubleshooting Guide: Recrystallization
-
Problem: Difficulty in finding a suitable single-solvent system for recrystallization.
-
Problem: The compound "oils out" during cooling.
-
Problem: Poor recovery of the purified product.
-
-
Troubleshooting Guide: Chromatographic Purification
-
Problem: Poor separation of the desired product from impurities on a silica gel column.
-
Problem: The carboxylic acid is streaking on the TLC plate and the column.
-
-
Protocol: Impurity Profiling by HPLC
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid?
A1: The impurity profile of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is largely dependent on its synthetic route. A common method for its preparation is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1]
Potential Impurities:
-
Regioisomer: The most significant process-related impurity is often the regioisomeric product, 5-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. The formation of this isomer is influenced by the reaction conditions and the nature of the starting materials. The bulky tert-butyl group can sterically hinder the reaction at one carbonyl group, favoring the formation of the desired 3-substituted isomer, but the 5-substituted isomer can still form.[2]
-
Unreacted Starting Materials: Residual amounts of the 1,3-dicarbonyl precursor and hydrazine may be present.
-
Hydrolysis Byproducts: If the synthesis starts from an ester precursor, incomplete hydrolysis will result in the presence of the corresponding ethyl or methyl ester.[2]
-
Side-Reaction Products: Under certain conditions, side reactions such as self-condensation of the starting materials can occur.
The logical relationship of impurity formation is illustrated below:
Q2: My crude product is an oil and won't solidify. What should I do?
A2: An oily crude product often indicates the presence of significant impurities that depress the melting point.
Troubleshooting Steps:
-
Solvent Removal: Ensure all residual solvents from the reaction workup have been thoroughly removed under high vacuum.
-
Aqueous Wash: If not already performed, dissolve the oil in a suitable organic solvent like ethyl acetate and wash with dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate again.
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., hexanes, diethyl ether) and scratching the side of the flask with a glass rod.
-
Chromatography: If trituration fails, column chromatography is the next logical step to remove the impurities that are preventing crystallization.
Q3: Why is my final product showing a broad melting point?
A3: A broad melting point range is a classic indicator of an impure substance. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. The most likely culprits are the regioisomer or residual starting materials. Further purification by recrystallization or chromatography is recommended.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature.[3]
Problem: Difficulty in finding a suitable single-solvent system for recrystallization.
-
Causality: The polarity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, with its non-polar tert-butyl group and polar carboxylic acid and pyrazole moieties, can make finding an ideal single solvent challenging.
-
Solution: Two-Solvent Recrystallization.
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol, methanol, or ethyl acetate).
-
While the solution is still hot, add a hot "anti-solvent" (a solvent in which the product is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Recommended Solvent Pairs:
| Soluble In (Hot) | Poorly Soluble In (Anti-Solvent) |
| Ethanol | Water |
| Ethyl Acetate | Hexanes |
| Acetone | Water |
Problem: The compound "oils out" during cooling.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.
-
Troubleshooting Workflow:
Problem: Poor recovery of the purified product.
-
Causality: This can be due to using too much solvent, cooling the solution to a temperature where the product is still significantly soluble, or premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Preheat Funnel: If performing a hot gravity filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Troubleshooting Guide: Chromatographic Purification
Problem: Poor separation of the desired product from impurities on a silica gel column.
-
Causality: The regioisomer, 5-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, is likely to have a very similar polarity to the desired product, making separation by standard silica gel chromatography challenging.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for acidic compounds is a mixture of hexanes and ethyl acetate, with a small amount of acetic or formic acid added to suppress deprotonation of the carboxylic acid and reduce tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
-
Problem: The carboxylic acid is streaking on the TLC plate and the column.
-
Causality: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening and "streaking." This is due to the equilibrium between the protonated and deprotonated forms of the acid on the silica surface.
-
Solution: Acidify the Mobile Phase.
-
Add 0.5-1% acetic acid or formic acid to the eluent. The acid in the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands and better separation.
-
Protocol: Impurity Profiling by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of the final product and for tracking the progress of purification.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a mixture of water and acetonitrile (50:50).
-
Standard Preparation: If available, prepare a standard solution of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid at a similar concentration.
-
Injection: Inject 10 µL of the sample solution onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram for the presence of impurity peaks. The relative retention times of the regioisomer and other impurities can be determined by analyzing crude reaction mixtures.
References
- [Thin layer chromatography of deriv
- Identifying and removing byproducts in pyrazole synthesis. Benchchem. ()
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
-
Recrystallization. University of California, Los Angeles. ([Link])
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. ()
- Synthesis of Pyrazole Compounds by Using Sonic
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. ()
-
Knorr Pyrazole Synthesis. Organic Chemistry Portal. ([Link])
- Regio-specific synthesis of new 1-(tert-butyl) - CONICET. ()
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. ()
Sources
"identifying impurities in 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid synthesis"
Introduction: The Criticality of Purity in Pyrazole Scaffolds
Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a valuable building block in modern drug discovery, prized for its unique structural and electronic properties. However, like many heterocyclic syntheses, its preparation is not without challenges. The formation of closely related isomers, process-related side products, and residual starting materials can compromise yield, purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the "why" behind common impurity issues and the analytical strategies required to resolve them. We will address specific experimental observations in a troubleshooting format, provide validated analytical methods, and answer frequently asked questions to ensure your synthesis is robust, reproducible, and yields a product of the highest quality.
Section 1: The Synthetic Landscape: Pathways and Potential Pitfalls
The most common and industrially relevant route to this scaffold is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl equivalent with hydrazine.[3][4] In this case, the key starting materials are typically ethyl 4,4-dimethyl-3-oxopentanoate (a β-ketoester) and hydrazine hydrate, followed by hydrolysis of the resulting ester.
While seemingly straightforward, this pathway has critical control points where impurities can form. The primary challenges include controlling the regioselectivity of the initial condensation and ensuring complete cyclization and aromatization.
Caption: Synthetic route to the target molecule and points of impurity formation.
Section 2: Troubleshooting Guide: From Observation to Solution
This section is structured to address specific analytical observations you may encounter during your synthesis.
Q1: My ¹H NMR spectrum shows two distinct tert-butyl singlets and two sets of pyrazole ring protons. What's happening?
A1: This is a classic sign of regioisomer formation. The condensation of the unsymmetrical β-ketoester with hydrazine can occur at either carbonyl group, leading to the formation of both the desired 3-(tert-butyl) and the undesired 5-(tert-butyl) regioisomers.[3]
-
Causality: The reaction's regioselectivity is highly dependent on the reaction conditions, particularly pH and temperature. The two carbonyls (ketone and ester) have different electrophilicities, but under certain conditions, both can react with hydrazine.
-
Troubleshooting Steps:
-
Confirm the Isomer Structure: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structures. The correlation between the pyrazole ring protons and the tert-butyl group will be different for each isomer.[5] ¹³C NMR is also highly effective, as the chemical shift of the carbon attached to the bulky tert-butyl group will be distinct from that of the carbon in the 5-position.[6]
-
Optimize Reaction Conditions:
-
pH Control: The initial condensation is often acid-catalyzed. Carefully controlling the pH can favor the reaction at the more reactive ketone carbonyl. Start with a catalytic amount of a mild acid like acetic acid.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic events can reduce selectivity.[7]
-
-
Purification: If isomer formation is unavoidable, they can often be separated by column chromatography, though it can be challenging due to their similar polarities. Developing a robust HPLC method is crucial for baseline separation and quantification.
-
Q2: My mass spectrum shows the expected M+H peak, but also a significant peak at (M+H)+2. Why?
A2: This suggests the presence of a dihydropyrazole (pyrazoline) intermediate. This impurity arises from incomplete aromatization of the cyclized intermediate. The pyrazole ring is aromatic and highly stable, but if the reaction is quenched prematurely or if the conditions are not sufficient to drive the final elimination of water and oxidation, the pyrazoline may be isolated.[3]
-
Causality: Aromatization is the final step in the Knorr synthesis. It often requires heat or a mild oxidant to proceed to completion.
-
Troubleshooting Steps:
-
Extend Reaction Time/Increase Temperature: Often, simply extending the reflux time can drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate.
-
Introduce a Mild Oxidant: In some protocols, exposure to air (oxygen) during workup is sufficient to complete the aromatization. If the pyrazoline is persistent, a more controlled oxidation step may be needed, though this adds complexity and risks other side reactions.
-
Check Reaction Solvent: Ensure the solvent's boiling point is high enough to provide the necessary thermal energy for the final dehydration/aromatization step.
-
Q3: HPLC analysis of my final product shows a broad, early-eluting peak and a very late-eluting peak. What are they?
A3: These are likely unreacted starting materials or their byproducts.
-
Early-Eluting Peak: The final product is a carboxylic acid, which is quite polar. However, residual hydrazine hydrate is extremely polar and will elute very early on a reverse-phase HPLC column. This peak will likely not have a strong UV chromophore.
-
Late-Eluting Peak: The starting β-ketoester (ethyl 4,4-dimethyl-3-oxopentanoate) is significantly less polar than the final carboxylic acid product and will have a much longer retention time.
-
Troubleshooting Steps:
-
Monitor Stoichiometry: Ensure the molar ratio of reactants is correct. A slight excess of hydrazine is common, but a large excess can complicate purification.
-
Optimize Workup: The basic hydrolysis (saponification) step to form the carboxylic acid should be followed by an acidic workup. This protonates the product, causing it to precipitate or be extracted into an organic solvent, while leaving highly polar impurities like hydrazine salts in the aqueous phase. A thorough aqueous wash is critical.
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. Do not begin the workup until the starting ketoester is fully consumed.
-
Section 3: Validated Analytical Protocols
Accurate identification of impurities requires robust analytical methods. Do not rely on a single technique. A combination of chromatography and spectroscopy is essential for unambiguous characterization.[8][9]
Protocol 1: HPLC-UV Method for Purity and Isomer Quantification
This method is designed to separate the main product from its regioisomer and non-volatile starting materials.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Standard column providing good retention and resolution for polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its neutral form for consistent retention.[10] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is necessary to elute both polar (product) and non-polar (starting ester) compounds in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 220 nm | Pyrazole rings typically show strong absorbance in this region. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 2: GC-MS for Volatile Impurities and Isomer Confirmation
GC-MS is excellent for identifying residual solvents and can also be used to analyze the ester intermediate or derivatized acid to confirm isomer identity through fragmentation patterns.[11][12]
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column that separates compounds primarily by boiling point. |
| Inlet Temp. | 250 °C | Ensures volatilization without thermal degradation of the analyte. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas. |
| Oven Program | Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is required to separate volatile solvents from higher-boiling pyrazole derivatives. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Scan Range | 40 - 450 amu | Covers the expected mass range of starting materials, products, and common solvents. |
| Sample Prep. | Dissolve sample in a volatile solvent like Dichloromethane or Methanol.[11] For the carboxylic acid, derivatization (e.g., to a methyl ester) may be required. |
Section 4: Frequently Asked Questions (FAQs)
Caption: A logical workflow for troubleshooting common impurity issues.
FAQ 1: What are the most critical process parameters to control to ensure high purity? The three most critical parameters are temperature, rate of reagent addition, and pH. The condensation reaction is often exothermic, and poor temperature control can lead to side reactions and impurity formation.[7][13] Slow, controlled addition of hydrazine is essential, especially on a larger scale, to manage the exotherm. Finally, pH control during the initial condensation can significantly influence the regioselectivity of the reaction.
FAQ 2: How can I definitively distinguish the 3-(tert-Butyl) and 5-(tert-Butyl) isomers? While HPLC can separate them, spectroscopic confirmation is required.
-
¹³C NMR: This is often the most straightforward method. The chemical shift of the pyrazole carbon directly attached to the bulky tert-butyl group (C3 in the desired product) will be significantly different from the C5 carbon in the isomer.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over 2-3 bonds. For the desired 3-tert-butyl isomer, you will see a correlation between the tert-butyl protons and the C3 and C4 carbons of the pyrazole ring. For the 5-tert-butyl isomer, you would see correlations to C5 and C4.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. For a 1-N-substituted pyrazole, a NOE between the N-substituent and the tert-butyl group would indicate a 5-tert-butyl isomer, while a NOE to the C5-proton would indicate the desired 3-tert-butyl isomer.[14]
FAQ 3: What are the typical regulatory expectations for impurity profiling for a key starting material like this? Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict guidelines. According to ICH Q3A(R2) and Q3B(R2), impurities in new drug substances and products must be identified, reported, and qualified.[15] For a key starting material, you must demonstrate control over its impurity profile. This means identifying any impurity present at or above the identification threshold (typically 0.10-0.15%), understanding its origin, and implementing controls in the manufacturing process to limit its presence in the final API.
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
Kovács, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
-
Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
Provasi, P., et al. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. [Link]
-
Vitale, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
- CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis.
-
Mladenović, M., et al. (2023). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
- Kumar, V., & Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Kumar, A. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. International Journal of Pharmaceutical and Biological Archives.
-
ResearchGate. (2025). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF.[Link]
- Sharma, S., et al. (2013). IMPURITY PROFILING.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpharmsci.com [jpharmsci.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to directly address the complex issues that arise during the synthesis of unsymmetrically substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it a critical problem?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue is most prominent when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) in the classic Knorr synthesis.[1][2] Because the hydrazine has two distinct nitrogen atoms and the dicarbonyl has two chemically different carbonyl groups, the initial condensation can occur at two different sites. This leads to two possible reaction pathways and, consequently, a mixture of two regioisomeric pyrazole products.
This lack of control is a significant bottleneck in synthetic chemistry for several reasons:
-
Yield Reduction: The formation of an undesired isomer inherently lowers the maximum possible yield of the target molecule.
-
Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography or recrystallization difficult, time-consuming, and costly.[3][4][5]
-
Biological Activity: In drug development, two different regioisomers can have drastically different pharmacological activities, toxicities, and metabolic profiles. Therefore, obtaining a single, pure isomer is often a regulatory and functional necessity.
Q2: What are the fundamental chemical principles that govern the regiochemical outcome of a pyrazole synthesis?
A2: The final ratio of regioisomers is not random; it is dictated by a delicate balance of several interacting factors. Understanding these principles is the key to troubleshooting and optimization.[1]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate is a primary determinant. An electron-withdrawing group (like a trifluoromethyl group, -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[6] The more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted -NH₂) will preferentially attack this more electrophilic site.
-
Steric Effects: Steric hindrance around one of the carbonyl groups can physically block the approach of the hydrazine. A bulky substituent on either the dicarbonyl compound or the hydrazine can direct the reaction toward the less sterically crowded carbonyl group.
-
Reaction Conditions: This is often the most powerful and practical lever for controlling regioselectivity. Key parameters include:
-
Solvent: The polarity, proticity, and hydrogen-bonding capability of the solvent can stabilize certain transition states or intermediates over others, dramatically shifting the product ratio.[4][6][7]
-
pH (Acid/Base Catalysis): The pH of the medium is critical. Under acidic conditions, the substituted nitrogen of the hydrazine can be protonated, reducing its nucleophilicity and forcing the reaction to initiate via the terminal nitrogen.[8] This can sometimes completely reverse the regioselectivity observed under neutral or basic conditions.
-
Temperature: Temperature can influence the reaction kinetics and, in some cases, allow for thermodynamic versus kinetic control, leading to different product ratios.[9]
-
Q3: Which common pyrazole synthesis methods are most susceptible to poor regioselectivity?
A3: While many routes to pyrazoles exist, two are particularly notorious for regioselectivity issues:
-
The Knorr Pyrazole Synthesis: This is the archetypal example, involving the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2][8] The formation of regioisomeric mixtures is a well-documented challenge with this method.[5]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of substituted hydrazines with α,β-unsaturated aldehydes or ketones can also lead to mixtures.[10][11] The reaction proceeds through a pyrazoline intermediate, and the initial step can be either a Michael addition or a condensation at the carbonyl group, influencing the final regiochemistry.[5][12]
Troubleshooting Guide: From Isomeric Mixtures to Single Products
This section addresses specific experimental problems and provides actionable, field-proven solutions.
Problem 1: My Knorr synthesis using 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine in ethanol is giving me a nearly 1:1 mixture of regioisomers. How can I force the reaction to produce a single isomer?
This is a classic challenge. The phenyl ketone and the trifluoromethyl ketone have competing reactivities. Here is a systematic workflow to establish regiochemical control.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Solution A: Change the Solvent to a Fluorinated Alcohol (Highest Impact Solution)
The choice of solvent is the single most effective parameter to modify. Standard protic solvents like ethanol often promote the formation of mixtures.[3][4] Fluorinated alcohols, however, have unique properties that can dramatically enhance regioselectivity.[4][6][7]
Causality: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen bond donors.[7] They can selectively solvate and stabilize one of the carbonyl groups or reaction intermediates, creating a larger energetic difference between the two competing reaction pathways and favoring the formation of a single isomer.
Experimental Protocol: Regioselective Synthesis Using HFIP
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions in fluorinated alcohols are often faster than in ethanol.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation: The Impact of Solvent on Regioselectivity
The table below summarizes typical results for the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, demonstrating the powerful effect of fluorinated solvents.[3][7]
| Entry | Solvent | Temperature | Ratio (3-CF₃ : 5-CF₃ Isomer) | Yield (%) |
| 1 | Ethanol (EtOH) | Reflux | 55 : 45 | 65 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85 : 15 | 88 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >98 : 2 | 92 |
Data synthesized from literature reports for illustrative purposes.[3][7]
Solution B: Adjust the Reaction pH
If solvent modification is insufficient or not possible, altering the pH is the next logical step.
Causality: In a substituted hydrazine (R-NH-NH₂), the terminal nitrogen (-NH₂) is generally more nucleophilic. However, under acidic conditions, the substituted nitrogen (R-NH-) can be preferentially protonated, forming R-N⁺H₂-NH₂. This positive charge deactivates it, forcing the initial nucleophilic attack to occur exclusively through the terminal -NH₂ group. This can be used to steer the reaction towards a specific regioisomer.
-
To favor attack by the unsubstituted nitrogen: Add a catalytic amount of a strong acid like HCl, H₂SO₄, or trifluoroacetic acid (TFA).[13]
-
To favor attack by the most nucleophilic nitrogen: Run the reaction under neutral or basic conditions (e.g., with sodium acetate).
Problem 2: I want to design a synthesis that inherently avoids regioselectivity problems. What are the best strategies?
Proactive synthetic design is always preferable to reactive troubleshooting. Several excellent strategies exist to build pyrazoles with predetermined regiochemistry.
Strategy A: Use a 1,3-Dicarbonyl Surrogate
Instead of using a 1,3-dicarbonyl directly, you can use a precursor where the regiochemistry is "locked in." A prime example is the use of β-enaminones .
Causality: A β-enaminone is synthesized first from a 1,3-dicarbonyl and an amine. This molecule has only one carbonyl group available for condensation with hydrazine. The enamine portion then participates in the cyclization, guaranteeing the formation of a single product.
Caption: Using a β-enaminone intermediate to ensure a single regioisomeric outcome.
Strategy B: Use an Alternative Cycloaddition Reaction
Modern synthetic methods often provide superior regiocontrol compared to classical condensations. A powerful approach is the [3+2] cycloaddition of a sydnone with an alkyne.[14][15]
Causality: These reactions proceed through a concerted or stepwise pericyclic mechanism that is governed by orbital mechanics (HOMO-LUMO interactions), leading to highly predictable and often exclusive regioselectivity.[16] Base-mediated [3+2] cycloadditions of 2-alkynyl-1,3-dithianes and sydnones, for example, provide polysubstituted pyrazoles with excellent regiocontrol under mild conditions.[14][15] Similarly, N-alkylated tosylhydrazones can react with terminal alkynes to give 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[17]
Conclusion
Controlling regioselectivity in pyrazole synthesis is a common but solvable challenge. By systematically analyzing the electronic and steric properties of the substrates and, most importantly, by strategically manipulating the reaction conditions—particularly solvent and pH—researchers can effectively steer the reaction towards a single desired product. For syntheses where absolute control is paramount, employing modern strategies like the use of dicarbonyl surrogates or regiochemically specific cycloaddition reactions provides a robust pathway to accessing structurally pure pyrazole derivatives, accelerating research and drug development efforts.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Wang, Y., Ma, C., Liu, C., Xie, P., & Wang, L. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(22), 5489. [Link]
-
McCarthy, C., Gundala, S., & Connon, S. J. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 12(4), 654-661. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Haag, B., Mosrin, M., Malakhov, V., & Knochel, P. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(7), 1730–1733. [Link]
-
Dömling, A., & Kummeter, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-220. [Link]
-
Dömling, A., & Kummeter, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Smith, C. J., Rzepa, H. S., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2217-2223. [Link]
-
Wu, J., Chen, L., & Jia, X. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(20), 5286–5289. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3632. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]
-
Weiwei, J., Haifeng, Y., & Zhengkun, Y. (2011). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β-Thioalkyl-α,β-unsaturated Ketones with Hydrazines. ChemInform, 42(43). [Link]
-
Al-Warhi, T., Al-Qalawi, H. R. M., & El-Sayed, W. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Elkanzi, N. A. A. (2013). Review on Synthesis of pyrazole and pyrazolines. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Sadek, K. U., Al-Qalawi, H. R. M., & El-Sayed, W. A. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1435. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
S-Love, I., Iannì, F., & Bartolini, M. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. [Link]
-
Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Chemical Crystallography, 42(10), 1054-1057. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 29339. [Link]
-
Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Retrieved from [Link]
-
Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 820-830. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in efficient pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the knowledge to navigate the nuances of catalyst selection and reaction optimization for successful pyrazole synthesis. Pyrazoles are a critical structural motif in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a key focus in modern organic chemistry.[1][2][3]
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your pyrazole synthesis experiments, offering potential causes and actionable solutions.
Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice: The catalyst is paramount for an efficient reaction. For the classic Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, a simple acid catalyst like acetic acid is often sufficient.[4][5][6][7] However, for more complex substrates or alternative reaction pathways, other catalysts may be necessary. For instance, silver triflate (AgOTf) has shown high efficacy in the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines, often providing excellent yields at room temperature.[3] Nano-ZnO has been reported as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[3][8]
-
Poor Quality of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is critical. Hydrazines, in particular, can degrade over time.[7]
-
Actionable Advice: Use freshly distilled or high-purity reagents. If you suspect degradation, purify your starting materials before use.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products.
-
Actionable Advice: Carefully verify the stoichiometry of your reactants. A slight excess of the hydrazine derivative may sometimes improve the yield.[7]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent all play a significant role.[7] For instance, some silver-catalyzed reactions for trifluoromethylated pyrazoles proceed rapidly at room temperature, while other syntheses may require reflux conditions.[3]
-
Actionable Advice: Systematically optimize the reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[10] The choice of solvent can also be critical; for example, aprotic dipolar solvents like DMF or NMP have shown better results than polar protic solvents in some regioselective syntheses.[8]
-
Q2: I am observing the formation of significant side products and impurities. How can I minimize these?
Side product formation is a common challenge, often linked to the reactivity of the starting materials and intermediates.
Potential Causes & Solutions:
-
Side Reactions of Hydrazine: Hydrazines can undergo self-condensation or other unwanted side reactions, especially at elevated temperatures, leading to discoloration (yellow/red) and the formation of impurities.[11]
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the initial attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of pyrazole regioisomers.[2][5][6]
-
Actionable Advice: The choice of catalyst and solvent can influence regioselectivity. For example, in some cases, aprotic dipolar solvents have been found to favor the formation of a single regioisomer.[8] Careful optimization of reaction conditions is key. If regioisomers are formed, their separation can often be achieved through careful column chromatography or fractional crystallization.[10]
-
-
Air Oxidation: Some reaction intermediates or the final pyrazole products can be sensitive to air oxidation.[10]
-
Actionable Advice: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.
-
Q3: I am struggling with the purification of my pyrazole product. What are some effective strategies?
Purification can be challenging due to the properties of the pyrazole product and the nature of the impurities.
Purification Challenges & Recommended Solutions:
-
Removal of Unreacted Hydrazine: Unreacted hydrazine and its byproducts are common impurities.
-
Actionable Advice: An acid-base extraction can be effective. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities like hydrazine.[10]
-
-
Product is an Oil or Low-Melting Solid: Some pyrazoles are not crystalline at room temperature, making isolation difficult.
-
Actionable Advice: Try trituration with a non-polar solvent like hexanes to induce solidification. If this fails, purification by column chromatography is the next step. For basic pyrazole compounds that may interact strongly with silica gel, deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography can be effective.[10]
-
-
Recrystallization Difficulties: Finding a suitable solvent system for recrystallization is crucial for obtaining a pure product.
-
Actionable Advice: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and pyrazole synthesis.
Q1: What are the most common catalytic methods for pyrazole synthesis?
The most prevalent methods for synthesizing pyrazoles are cyclocondensation reactions.[7] The classical Knorr pyrazole synthesis, which uses an acid catalyst to react a 1,3-dicarbonyl compound with a hydrazine, is a widely used and fundamental technique.[4][5][6][7] Other important methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes and various multicomponent reactions.[7][12] A diverse range of catalysts can be employed, from simple protic acids (e.g., acetic acid) and Lewis acids to heterogeneous catalysts and transition metal catalysts.[3][7][13]
Q2: How do I choose the right catalyst for my specific pyrazole synthesis?
The optimal catalyst depends on the specific reactants and the desired pyrazole product.
-
For simple Knorr synthesis: A catalytic amount of a protic acid like acetic acid or a Lewis acid is often sufficient.[4][5][6]
-
For multicomponent reactions: Heterogeneous catalysts like Amberlyst-70 or nano-catalysts such as nano-ZnO can be highly effective and offer the benefit of being recyclable.[3][8][9][14]
-
For reactions with specialized substrates: For example, the synthesis of trifluoromethyl-substituted pyrazoles can be efficiently catalyzed by silver or copper compounds.[3][8] Ruthenium catalysts have been successfully used for the synthesis of 4-alkyl-pyrazoles from 1,3-diols and hydrazines.[2]
-
For "green" synthesis: The use of water as a solvent with a recyclable catalyst like Amberlyst-70, or catalyst-free methods under visible light, are environmentally friendly options.[9][15]
Q3: Are there any catalyst-free methods for pyrazole synthesis?
Yes, under certain conditions, pyrazole synthesis can be achieved without a catalyst. For example, a sustainable, solvent-free method for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been developed using visible blue light-emitting diode (LED) light under ambient conditions.[15] Additionally, some multicomponent reactions for the synthesis of polycyclic fused pyrazoles can proceed without a catalyst under ultrasonic irradiation.[16]
Q4: What is the role of the catalyst in the Knorr pyrazole synthesis?
In the Knorr pyrazole synthesis, the acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound.[5][6] The mechanism involves the protonation of one of the carbonyl groups, which makes it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5][6] The catalyst is regenerated at the end of the reaction cycle.[5][6]
Experimental Protocol: Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol provides a general procedure for the synthesis of a pyrazole derivative using the Knorr reaction with acetic acid as the catalyst.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.1 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 5-10 mol%)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Catalyst Selection Process
The choice of a catalyst is a critical decision in planning a pyrazole synthesis. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision tree for selecting a suitable catalyst for pyrazole synthesis.
References
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.).
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.).
- Technical Support Center: Efficient Pyrazole Ring Formation - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.).
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10).
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.).
- Pyrazoles Syntheses, reactions and uses - YouTube. (2021, February 17).
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.).
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024, April 23).
- review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar. (2012, March 8).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrazole Synthesis
Welcome to the technical support center for professionals engaged in the large-scale synthesis of pyrazole derivatives. This guide is designed to provide you with in-depth, field-proven insights into managing the significant exothermic events that are often characteristic of these syntheses. As researchers, scientists, and drug development professionals, understanding and controlling reaction thermodynamics is not just a matter of yield and purity—it is a critical safety imperative.
The synthesis of pyrazoles, particularly through widely-used methods like the Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is frequently accompanied by a substantial release of heat.[1] While manageable at the bench scale, the transition to pilot and production scales introduces significant challenges due to the non-linear scaling of heat transfer. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, hindering efficient heat dissipation and elevating the risk of thermal runaway.[1][2]
This document provides a structured approach to troubleshooting and managing these thermal hazards, moving from frequently asked questions for rapid issue identification to comprehensive troubleshooting guides for systematic problem resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my large-scale pyrazole synthesis suddenly so much more exothermic than my lab-scale experiments?
A1: This is a common and critical issue rooted in the physics of scale-up. The heat generated by your reaction is proportional to the volume of the reactants, while the ability of your reactor to remove that heat is proportional to its surface area. As you increase the scale, the volume increases cubically (e.g., by a factor of 1000 when moving from a 1L to a 1000L reactor), while the surface area for cooling only increases squarely (by a factor of 100 in the same example). This disparity means your cooling system becomes progressively less efficient relative to the heat being generated, leading to a more pronounced and harder-to-control exotherm.[1][3]
Q2: What are the primary reaction steps in pyrazole synthesis that I should be most concerned about regarding exotherms?
A2: The most significant exotherms in common pyrazole syntheses, such as the Knorr synthesis, typically occur during two key stages:
-
Condensation/Ring Closure: The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is often exothermic.[1] The formation of the pyrazole ring is a highly favorable thermodynamic process.
-
Diazotization Steps: If your synthetic route involves the formation of a diazonium salt, for instance in the synthesis of certain substituted pyrazoles, this step is notoriously energetic and requires strict temperature control, often at or below 5 °C.[2][4]
Q3: What are the immediate warning signs of a potential thermal runaway?
A3: A thermal runaway occurs when the heat generated by the reaction surpasses the heat being removed, leading to an uncontrolled acceleration of the reaction rate and temperature.[5] Key warning signs include:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.
-
A rapid rise in reactor pressure.
-
Noticeable changes in the reaction mixture's viscosity or color that deviate from the established process parameters.
-
Venting of vapors from the reactor's emergency relief system.
Q4: Can inadequate mixing really cause a significant thermal event?
A4: Absolutely. Inefficient stirring in large reactors can lead to poor heat and mass transfer. This creates localized "hot spots" where reactants are more concentrated and the temperature is significantly higher than what your sensor reads.[1][2] These hot spots can accelerate the reaction rate in that specific area, potentially initiating a thermal runaway that propagates through the rest of the batch. Furthermore, poor mixing can lead to an accumulation of unreacted reagents, which, if suddenly mixed, can react all at once, causing a dangerous exotherm.
In-Depth Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during your large-scale pyrazole synthesis.
Issue 1: Uncontrolled Temperature Spike During Hydrazine Addition
Symptoms:
-
The internal temperature of the reactor rises rapidly as the hydrazine derivative is added.
-
The cooling system is running at maximum capacity but cannot maintain the setpoint temperature.
-
The temperature continues to climb even after the addition is paused.
Root Cause Analysis: The rate of heat generation from the condensation reaction is exceeding the heat removal capacity of the reactor. This is often due to an addition rate that is too fast for the current scale and cooling setup.[1][6] The reaction kinetics are highly sensitive to temperature; a small increase in temperature can lead to a significant increase in the reaction rate, creating a feedback loop of escalating heat generation.[3]
Troubleshooting Protocol:
-
Immediate Action: Halt the hydrazine addition immediately.
-
Maximize Cooling: Ensure your cooling system is operating at its maximum efficiency. Check the coolant flow rate and temperature.
-
Monitor Vitals: Continuously monitor the internal temperature and pressure of the reactor.
-
Emergency Preparedness: Be prepared to initiate emergency procedures, which may include activating a quench system to rapidly cool the reaction by adding a cold, inert solvent.[3]
-
Post-Event Investigation: Once the situation is stable, investigate the cause. Was the addition rate appropriate for the scale? Was the cooling system functioning correctly?
Preventative Measures & Optimization:
-
Optimize Addition Profile: The most critical parameter to control is the rate of reagent addition. For large-scale reactions, a slow, controlled, dropwise addition is essential to manage the exotherm.[1][2]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction and determine the maximum safe addition rate for your specific reactor and cooling system.
-
Cooling Capacity Verification: Ensure your reactor's cooling system is appropriately sized for the reaction's heat output. Consider upgrading to a more powerful chiller or increasing the surface area of the cooling jacket if necessary.
Issue 2: Decreased Yield and Purity with Formation of New Impurities at Scale
Symptoms:
-
The final product yield is significantly lower than what was achieved in the lab.
-
HPLC or GC analysis reveals new, unidentified impurities that were not present in small-scale batches.
-
The product may have a different color or physical properties.
Root Cause Analysis: These symptoms are often linked to poor temperature control and inadequate mixing.[1][2] Uncontrolled temperature increases can lead to the degradation of reactants or the final product. "Hot spots" caused by inefficient stirring can promote side reactions, leading to the formation of impurities.[1] For example, in some cases, excessive heat can favor the formation of regioisomers or condensation byproducts.[7]
Troubleshooting Protocol:
-
Mixing Characterization: Evaluate the efficiency of your mixing system.
-
Are you using the right impeller type and stirring speed for the viscosity of your reaction medium?
-
Consider performing a mixing study to ensure homogeneity throughout the batch.
-
-
Internal Temperature Monitoring: Do not rely solely on the jacket temperature. Use multiple, properly placed internal temperature probes (thermocouples) to get an accurate reading of the bulk reaction temperature and to detect potential hot spots.
-
Impurity Identification: Isolate and identify the new impurities. Understanding their structure can provide clues about the side reactions that are occurring (e.g., dimerization, degradation products).
Preventative Measures & Optimization:
-
Reactor and Agitator Design: For large-scale processes, the choice of reactor and agitator is critical. A baffled reactor with a properly designed impeller (e.g., a pitched-blade turbine or Rushton turbine) can significantly improve mixing and heat transfer.
-
Solvent Selection: The solvent can play a role in heat management. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. However, the choice of solvent must also be compatible with the reaction chemistry and product isolation.[1]
Data Summary: Key Parameters for Exotherm Management
The following table provides a general comparison of process considerations when scaling up pyrazole synthesis.
| Parameter | Lab Scale (e.g., 1L) | Pilot/Production Scale (e.g., 1000L) | Rationale for Change |
| Surface-Area-to-Volume Ratio | High | Low | Heat dissipation is much less efficient at larger scales, requiring more robust control strategies.[1][3] |
| Reagent Addition Time | Minutes | Hours | Slow addition is critical to allow the cooling system to keep up with the heat generated by the reaction.[5][6] |
| Mixing | Magnetic Stirrer / Overhead Stirrer | Baffled Reactor with Engineered Impeller | Ensures homogeneity, prevents localized hot spots, and improves heat transfer to the reactor walls.[1] |
| Temperature Monitoring | Single probe often sufficient | Multiple internal probes recommended | Provides a more accurate picture of the internal temperature profile and helps detect hot spots. |
| Cooling Method | Ice bath, simple circulator | Jacketed vessel with high-capacity chiller, evaporative cooling towers.[8][9][10] | The cooling system must be powerful enough to handle the total heat output of the reaction. |
Experimental Protocol: Controlled Addition of Hydrazine on a 50L Scale
This protocol outlines a self-validating procedure for the controlled addition of a hydrazine derivative to a 1,3-dicarbonyl compound, focusing on thermal safety.
-
System Preparation:
-
Ensure the 50L jacketed glass reactor is clean, dry, and has been pressure tested.
-
Calibrate all temperature probes and ensure they are correctly positioned within the reactor.
-
Set the chiller for the cooling jacket to the target initial temperature (e.g., 0 °C). Circulate the coolant until the jacket and internal probes are stable.
-
-
Initial Charge:
-
Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.
-
Begin agitation at a pre-determined speed known to provide good mixing for this volume.
-
-
Initiation of Hydrazine Addition:
-
Begin adding the hydrazine derivative via a dosing pump at a very slow initial rate (e.g., 5% of the calculated maximum safe rate).
-
Validation Check: Closely monitor the internal temperature. You should observe a slight, controlled increase (ΔT) that stabilizes. If no temperature change is observed, there may be an issue with reactant quality or an induction period. Do not increase the addition rate until the exotherm has started in a controlled manner.
-
-
Controlled Addition Phase:
-
Once the initial exotherm is observed and controlled by the cooling system, slowly ramp up the addition rate to the target calculated from calorimetry data.
-
The primary control parameter is the internal temperature. The addition rate should be modulated to ensure the internal temperature does not exceed the defined safety limit (e.g., T_set + 5 °C).
-
If the temperature approaches the safety limit, the dosing pump should be programmed to automatically slow down or stop.[6]
-
-
Completion and Hold:
-
After the addition is complete, continue to monitor the internal temperature. A gradual decrease in temperature as the reaction goes to completion indicates that the exotherm is subsiding.
-
Hold the reaction at the set temperature for the required time to ensure complete conversion.
-
Visualizations: Workflows and Decision Logic
Decision Tree for Troubleshooting Thermal Events
This diagram outlines the logical steps a process chemist should take in response to an unexpected temperature increase during an exothermic reaction.
Caption: Decision tree for emergency response to a thermal event.
Workflow Comparison: Batch vs. Continuous Flow Synthesis
Transitioning highly exothermic reactions from traditional batch processing to continuous flow chemistry is a modern strategy to enhance safety and control.[11][12] Flow reactors offer superior heat transfer due to their extremely high surface-area-to-volume ratio, allowing for safer operation at higher temperatures and concentrations.[2]
Caption: Comparison of batch vs. continuous flow for exothermic reactions.
References
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes.
- Cooling during chemical reactions in chemical industry - Efficiency Finder. Efficiency Finder.
-
What are the most efficient heat removal methods in an exothermic reaction system? - Quora. Quora. Available from: [Link]
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]
-
What are the best tools for cooling chemical reactions? Asynt. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic. Would it be possible to use cooling water? Reddit. Available from: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. Available from: [Link]
-
Troubleshooting. The Pharma Master. Available from: [Link]
-
A mechanism of pyrazole forming reaction. ResearchGate. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available from: [Link]
-
Why Endothermic Reactions Matter In Your Lab Operations. LabManager. Available from: [Link]
-
Supplementary Information Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method. springer.com. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]
-
High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. Available from: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available from: [Link]
-
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. cir-safety.org. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available from: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Available from: [Link]
-
Pyrazole - Substance Information. ECHA - European Union. Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. scielo.br. Available from: [Link]
-
Large-scale synthesis of 1H-pyrazole. ResearchGate. Available from: [Link]
-
It's About Time: The 6 Phases of Thermal Runaway Propagation. Aspen Aerogels. Available from: [Link]
-
Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 9. quora.com [quora.com]
- 10. asynt.com [asynt.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in the Preparation of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation of this important heterocyclic building block. We will delve into the mechanistic origins of common by-products, provide robust analytical methods for their identification, and offer field-proven troubleshooting strategies to enhance the purity and yield of your target compound.
Part 1: Frequently Asked Questions (FAQs) - Proactive Synthesis Planning
This section addresses common questions that arise before and during the synthesis, helping you to anticipate and mitigate potential issues.
Q1: What is the primary synthetic route for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid and what are its critical steps?
The most prevalent and industrially relevant method for constructing the pyrazole core is the Knorr pyrazole synthesis.[1] This involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the title compound, a common starting material is ethyl 2-(2,2-dimethylpropanoyl)-3-oxobutanoate or a similar β-ketoester bearing a tert-butyl group.
The reaction proceeds through two key stages:
-
Condensation & Cyclization: Initial reaction between hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl equivalent forms a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, forming a pyrazoline intermediate.[2]
-
Dehydration/Aromatization: The pyrazoline intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring. Subsequent hydrolysis of the ester group at the C4 position yields the final carboxylic acid product.
Caption: General synthetic pathway for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Q2: What are the most likely by-products I should anticipate in this synthesis?
By-product formation is a significant challenge, primarily stemming from the use of an unsymmetrical 1,3-dicarbonyl precursor. The main by-products to monitor are:
-
Regioisomeric Product: The most common and often most difficult to separate by-product is the regioisomer, 5-(tert-Butyl)-1H-pyrazole-4-carboxylic acid . This forms when the initial nucleophilic attack by hydrazine occurs at the other carbonyl group.[1][2]
-
Incomplete Cyclization Products: Residual pyrazoline intermediates can persist if the final dehydration/aromatization step is incomplete.[1]
-
Hydrazide Formation: If the reaction conditions are not optimized, hydrazine can react with the ester functionality of the starting material or product to form the corresponding hydrazide by-product .
-
Unreacted Starting Materials: Inefficient reaction conversion will lead to the presence of the 1,3-dicarbonyl starting material in the final mixture.
Caption: Formation pathways for the desired product and major by-products.
Q3: How can reaction conditions be optimized to minimize the formation of the regioisomeric by-product?
Controlling regioselectivity is paramount. The outcome of the initial condensation is governed by a delicate balance of steric and electronic factors, which can be influenced by the reaction environment.[2][3]
-
pH Control: The reaction is often acid-catalyzed. Under acidic conditions, the less sterically hindered carbonyl (further from the bulky tert-butyl group) is typically protonated and activated preferentially, favoring the formation of the desired 3-tert-butyl isomer.[2]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of the 5-substituted pyrazole (in our case, the 3-substituted isomer is desired, so this highlights the tunability).[4] These non-nucleophilic, polar solvents can stabilize intermediates differently than traditional solvents like ethanol, thereby directing the reaction pathway.[4]
-
Temperature: Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Running the initial condensation at 0 °C or even lower before warming can be beneficial.
Part 2: Troubleshooting Guide - A Reactive Approach to Purity Issues
This section provides a question-and-answer framework for diagnosing and solving specific problems encountered during experimental work.
Issue 1: My NMR spectrum shows two sets of very similar peaks, and my HPLC shows two poorly resolved major peaks. Is this the regioisomer?
Symptom: You observe duplicate signals in your ¹H and ¹³C NMR spectra, particularly for the pyrazole ring protons/carbons and the tert-butyl group. Your HPLC chromatogram shows two major peaks with similar retention times.
Probable Cause: This is the classic signature of contamination with the 5-(tert-Butyl)-1H-pyrazole-4-carboxylic acid regioisomer.[1] Due to the structural similarity, their chromatographic behavior and spectroscopic patterns are closely related, making separation and identification challenging.
Troubleshooting Protocol:
-
Spectroscopic Analysis (NMR): The chemical shifts of the pyrazole ring carbons, C3 and C5, are highly diagnostic. The carbon atom bearing a bulky alkyl substituent is typically shielded (appears at a lower ppm value) compared to one bearing a hydrogen.[5]
-
Desired Isomer (3-tert-Butyl): Expect the C5-H proton signal to be a singlet around 8.0-8.3 ppm. The C3 carbon (bearing the t-Bu group) will be significantly downfield.
-
By-product Isomer (5-tert-Butyl): Expect the C3-H proton signal to be a singlet around 7.6-7.9 ppm.
-
Utilize 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[6] Look for a correlation between the tert-butyl protons and the C3 carbon of the pyrazole ring. In the desired isomer, you will see a ³J-coupling cross-peak between the t-Bu protons and C3. In the regioisomer, this correlation will be to C5.
-
-
Chromatographic Separation (HPLC):
-
Method Optimization: Improve the separation by modifying your HPLC method. Decrease the ramp of your solvent gradient, screen different organic modifiers (e.g., methanol vs. acetonitrile), or try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).[7]
-
Confirmation by LC-MS: Both isomers will have the identical mass-to-charge ratio (m/z). However, by coupling HPLC to a mass spectrometer, you can confirm that the peak eluting alongside your product has the correct molecular weight for an isomer.
-
| Compound | Expected ¹H Shift (Ring H) | Expected ¹³C Shift (C3/C5) | Key HMBC Correlation |
| 3-(tert-Butyl) Isomer | ~8.1 ppm (C5-H) | C3: ~160 ppm; C5: ~135 ppm | t-Bu protons to C3 |
| 5-(tert-Butyl) Isomer | ~7.7 ppm (C3-H) | C3: ~145 ppm; C5: ~155 ppm | t-Bu protons to C5 |
| Note: Exact chemical shifts are solvent-dependent and illustrative.[5] |
Issue 2: My NMR spectrum is clean, but the N-H proton is extremely broad or invisible. Is my sample wet?
Symptom: The ¹H NMR spectrum shows sharp signals for all C-H protons, but the N-H proton signal is either a very broad, low-amplitude hump or is completely absent.
Probable Cause: This is a very common phenomenon in N-H pyrazoles and is not necessarily an indication of water contamination. It is caused by two main factors:
-
Proton Exchange: The acidic N-H proton can undergo rapid chemical exchange with other pyrazole molecules or trace amounts of water or acid/base in the deuterated solvent.[6] This rapid exchange broadens the signal, sometimes to the point of it disappearing into the baseline.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can efficiently relax the attached proton, leading to significant signal broadening.[6]
Troubleshooting Protocol:
-
Verification: This is often normal and not a cause for concern regarding product identity. The identity can be confirmed by the other signals and ¹³C NMR.
-
Observation: To observe the N-H proton, you can try acquiring the spectrum in a non-polar, aprotic solvent like benzene-d₆ or toluene-d₈, which reduces the rate of intermolecular proton exchange.
-
Low-Temperature NMR: Cooling the sample can slow the exchange rate sufficiently to resolve a sharper N-H signal.[6]
-
Solvent Exchange: If using a protic solvent like D₂O or CD₃OD, the N-H proton will exchange with deuterium and the signal will disappear, which is expected behavior.
Part 3: Standardized Analytical Workflows
Adherence to standardized protocols is key for reproducible by-product analysis.
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity Assessment
This method provides a baseline for separating the target compound from its primary regioisomeric by-product and other impurities.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: NMR Spectroscopy for Structural Elucidation
This workflow is designed to unambiguously confirm the structure of the desired product and identify isomeric impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help sharpen N-H and COOH protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the integration of the tert-butyl signal (should be 9H) versus the pyrazole ring proton (1H) and the carboxylic acid proton (1H, may be broad).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the chemical shifts of the pyrazole ring carbons (C3, C4, C5) to help distinguish isomers.
-
2D NMR (HMBC) Acquisition: This is the critical experiment for isomer confirmation.[6]
-
Set the key HMBC parameter, J(C,H), to optimize for 2- and 3-bond correlations (typically ~8 Hz).
-
Process the 2D data and identify the crucial cross-peak between the protons of the tert-butyl group and the carbon at position 3 of the pyrazole ring. The absence of this peak and the presence of a correlation to C5 would confirm the regioisomeric by-product.
-
Caption: A logical workflow for troubleshooting purity issues in the synthesis.
References
-
Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Paz, V. F., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Mátyus, P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Available at: [Link]
-
ResearchGate. (2010). 1 H-NMR spectrum of pyrazole. Available at: [Link]
-
Bakholdina, A. V., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences. Available at: [Link]
-
International Journal of ChemTech Applications. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Begunov, R. S., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
Al-Azmi, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]
-
Cha, J. Y., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Tang, Z., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Ahead of Print. Available at: [Link]
-
Organic Syntheses. (2016). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (2004). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: [Link]
-
Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Karchava, A. V., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Available at: [Link]
-
Asian Journal of Chemistry. (2013). Synthesis and Characterization of Novel 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
Technical Support Center: Navigating the Stability of Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth technical assistance and practical solutions for the stability challenges frequently encountered during experimental work. Drawing from established scientific principles and field-proven insights, this resource will help you diagnose, troubleshoot, and prevent common stability issues, ensuring the integrity and success of your research.
The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile role as a pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2][3] However, like any molecule, its stability is not absolute and is highly dependent on its specific substitution pattern and the experimental environment. This guide addresses the most common questions and issues related to the handling, formulation, and in-assay stability of these vital compounds.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter in the lab. Each issue is presented with probable causes rooted in the chemical properties of pyrazoles and actionable protocols to resolve the problem.
Issue 1: My pyrazole compound is degrading in my aqueous assay buffer. I see new peaks appearing in my LC-MS analysis.
Probable Cause: This is a classic sign of hydrolytic degradation. While the core pyrazole ring is generally stable, certain substituents, particularly esters, are highly susceptible to hydrolysis, especially in neutral to basic buffers (pH > 7).[4] Many biological assays are performed at physiological pH (~7.4), creating an environment conducive to this degradation. For instance, some pyrazolyl benzoic acid ester derivatives have been shown to degrade rapidly in pH 8 buffer, with half-lives as short as 1-2 hours.[4]
Troubleshooting Protocol & Solutions:
-
Confirm Hydrolysis:
-
Analyze your degraded sample by LC-MS/MS. Look for a product with a mass corresponding to the carboxylic acid and the pyrazole-alcohol (pyrazolone) core. This confirms ester bond cleavage.
-
-
Immediate Mitigation (For Existing Compounds):
-
pH Adjustment: If your assay permits, lower the buffer pH. Pyrazole formation and stability can be favored under more acidic conditions.[5] However, ensure the pH is compatible with your biological system (e.g., enzyme, cells).
-
Temperature Control: Perform all experimental steps, including sample preparation and incubation, at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis. High temperatures (e.g., 70°C) are known to accelerate the degradation of some pyrazole-containing drugs like coxibs.[6]
-
Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation times.
-
Fresh Stock Preparation: Always prepare aqueous solutions of your compound immediately before use. Do not store pyrazole compounds in aqueous buffers for extended periods.[7]
-
-
Long-Term Solution (For Medicinal Chemistry Programs):
-
Structural Modification: The most robust solution is to modify the molecule. Replace the labile ester group with a more hydrolytically stable isostere. Common successful replacements include:
-
Amides: Generally much more resistant to hydrolysis.
-
Alkenes or Ketones: These can serve as non-hydrolyzable linkers.[4]
-
-
Steric Hindrance: Introduce bulky substituents (e.g., fluoro or chloro groups) on the aromatic ring ortho to the ester. This can sterically shield the carbonyl carbon from nucleophilic attack by water or hydroxide ions, significantly increasing the compound's half-life.[4] For example, the half-life of one pyrazole ester was increased from 90 minutes to 900 minutes through strategic substitution.[4]
-
To quantify the stability of your compound, follow this protocol:
-
Preparation: Dissolve the pyrazole compound in a minimal amount of DMSO to create a concentrated stock.
-
Incubation: Dilute the stock solution to the final desired concentration (e.g., 1-10 µM) in your aqueous assay buffer (e.g., PBS, pH 7.4). Include an internal standard (e.g., a stable, structurally unrelated compound like chlorpromazine) for accurate quantification.[4]
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol containing 0.1% formic acid.
-
Analysis: Analyze the samples by a validated LC-MS or HPLC method to determine the percentage of the parent compound remaining over time.
-
Calculation: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the line will give you the degradation rate constant (k), and the half-life (t½) can be calculated as 0.693/k.
Issue 2: My pyrazole compound seems to be losing potency or changing properties when exposed to laboratory light.
Probable Cause: Your compound may be undergoing photodegradation. While many pyrazoles are photostable, certain derivatives can be sensitive to light, particularly UV radiation.[8] The chromophores within the molecule absorb photons, which can lead to chemical reactions, bond cleavage, or rearrangements, resulting in degradation products with altered or no biological activity.[9] For example, the anti-inflammatory drug Celecoxib is minimally affected by sunlight but can be completely degraded by irradiation at 254 nm.[6][10]
Troubleshooting Protocol & Solutions:
-
Minimize Light Exposure:
-
Work in a dimly lit area or use amber-colored labware (e.g., vials, flasks) to protect your compound from UV and visible light.
-
Wrap clear containers in aluminum foil during experiments, incubations, and storage.[7]
-
Store stock solutions and solid compounds in the dark, preferably in a light-proof container at the recommended temperature.
-
-
Conduct a Forced Degradation Study:
-
To confirm photosensitivity, intentionally expose a solution of your compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm, or a xenon lamp simulating sunlight) according to ICH Q1B guidelines.
-
Include a dark control (a sample wrapped in foil) to differentiate between photodegradation and other forms of instability (e.g., thermal or hydrolytic).
-
Analyze samples at various time points by HPLC or LC-MS to quantify the loss of the parent compound and identify major photodegradation products.[11]
-
-
Formulation Strategies for Photoprotection:
-
If the compound is intended for in vivo use or as a final drug product, consider formulating it with UV-absorbing excipients.
-
For cell-based assays, ensure the plate reader or microscope is not exposing the samples to high-intensity light for prolonged periods.
-
Caption: Troubleshooting workflow for pyrazole degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pyrazole compounds? A1: As a general rule, solid pyrazole compounds should be stored in a cool, dry, and dark place in a tightly sealed container to protect them from moisture and light.[12] Many are hygroscopic.[13] For solutions, it is best to prepare them fresh. If short-term storage is necessary, store them at 2-8°C, protected from light.[7] For long-term storage, aliquoting and freezing at -20°C or -80°C in an appropriate solvent (like DMSO) is recommended. Avoid repeated freeze-thaw cycles.
Q2: My pyrazole derivative has poor aqueous solubility. What formulation strategies can I use for in vivo studies? A2: Poor aqueous solubility is a common challenge.[14] Several formulation vehicles can be used to improve solubility for animal studies. The choice depends on the route of administration (e.g., PO, IV, IP). A common starting point for oral or intraperitoneal dosing is a vehicle containing a mixture of solvents and surfactants.
| Vehicle Component | Purpose | Typical % (v/v) | Notes |
| DMSO | Primary organic solvent | 5 - 10% | Excellent solubilizing power, but can have toxicity at higher concentrations.[7] |
| PEG 400 | Co-solvent | 30 - 40% | A viscous polymer that helps maintain solubility upon aqueous dilution.[7] |
| Tween-80 / Kolliphor® EL | Surfactant / Emulsifier | 1 - 5% | Prevents precipitation of the compound by forming micelles.[7] |
| Saline or PBS | Aqueous diluent | q.s. to 100% | Used to bring the formulation to the final volume. |
Protocol for a Standard Oral Formulation:
-
Weigh the required amount of your pyrazole compound.
-
Add DMSO (e.g., 10% of the final volume) and vortex or sonicate until fully dissolved.
-
Add PEG 400 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and vortex until the solution is clear.
-
Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.[7]
Q3: How do substituents on the pyrazole ring affect its stability? A3: Substituents have a profound impact on the electronic properties, and thus the stability and reactivity, of the pyrazole ring.
-
Electron-donating groups (EDGs) like alkyl or amino groups tend to increase the electron density of the ring. They can influence which nitrogen atom is more basic and can affect the tautomeric equilibrium.[8][15]
-
Electron-withdrawing groups (EWGs) such as nitro or trifluoromethyl groups decrease the ring's electron density. This makes the ring more resistant to electrophilic attack but potentially more susceptible to nucleophilic attack.[16] Highly nitrated pyrazoles are known for their exceptional thermal stability.[17][18]
-
The position of the substituent is also critical. The electronic environment at the C3, C4, and C5 positions is distinct, which influences reactivity and interactions with biological targets.[19]
Q4: Can the pyrazole ring itself be opened or degraded under harsh conditions? A4: The pyrazole ring is aromatic and generally quite stable, resistant to many oxidizing and reducing agents.[4] However, under very harsh conditions, such as with strong bases or through ozonolysis, ring opening can occur.[16][19] For most standard experimental conditions in drug discovery and development, the degradation of substituents (like esters) is a far more common issue than the cleavage of the core pyrazole ring.[4]
References
-
Johnston, M., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(3), 1031-1035. Available from: [Link]
-
Ferreira, R. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. Available from: [Link]
-
Babić, S., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Journal of Hazardous Materials, 342, 252-259. Available from: [Link]
-
Chiscariola, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]
-
ResearchGate. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment | Request PDF. Available from: [Link]
-
PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]
-
Caddeo, C., et al. (2022). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 14(11), 2322. Available from: [Link]
-
Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. (2023). MDPI. Available from: [Link]
-
Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. (2023). MDPI. Available from: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2023). ChemRxiv. Available from: [Link]
-
ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC - NIH. Available from: [Link]
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). NIH. Available from: [Link]
-
ResearchGate. (2021). Structural characteristics and ring C substitution of compounds a-t. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available from: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2021). PMC - NIH. Available from: [Link]
-
Spotlight on stability: API and drug product testing. (n.d.). Almac. Available from: [Link]
-
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences. Available from: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Available from: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2021). PMC - NIH. Available from: [Link]
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2023). New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2023). ChemRxiv. Available from: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (2016). PMC - NIH. Available from: [Link]
-
Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. (2022). MDPI. Available from: [Link]
Sources
- 1. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Validation Guide: Assessing the Anti-Inflammatory Profile of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
To ensure a rigorous and contextually relevant assessment, this guide presents a head-to-head comparison with Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[4][5] The experimental workflow is designed to move logically from broad mechanistic screening in vitro to efficacy confirmation in a validated in vivo model of acute inflammation. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.
Our validation strategy is built on three pillars:
-
Direct Enzyme Inhibition: Quantifying the compound's inhibitory effect on Cyclooxygenase (COX) enzymes, the primary targets for NSAIDs.[6][7]
-
Cellular Activity Profiling: Assessing the ability to suppress key inflammatory mediators in a relevant immune cell model.
-
Core Pathway Analysis: Investigating modulation of the NF-κB signaling pathway, a master regulator of the inflammatory response.[8][9]
-
In Vivo Efficacy: Confirming anti-inflammatory effects in a preclinical animal model.
Overall Experimental Workflow
The validation process follows a tiered approach, beginning with specific molecular targets and progressing to more complex biological systems. This ensures a thorough understanding of the compound's mechanism and potential efficacy.
Caption: High-level overview of the validation workflow.
PART 1: In Vitro Mechanistic Profiling
Cyclooxygenase (COX) Enzyme Inhibition Assay
Expertise & Causality: The primary mechanism of NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[7][10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[6][11] Determining a compound's potency (IC50) and selectivity for COX-2 over COX-1 is a critical first step, as COX-2 selectivity is associated with a reduced risk of gastrointestinal side effects.[12][13]
Experimental Protocol: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits.[14]
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the manufacturer's instructions. Reconstitute lyophilized ovine COX-1 and human recombinant COX-2 enzymes and keep on ice.
-
Compound Dilution: Prepare a serial dilution of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid and Celecoxib (positive control) in DMSO, typically from 100 µM to 0.1 nM.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and 2 µL of the test compound or vehicle (DMSO) to respective wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. This step is crucial for time-dependent inhibitors.
-
Reaction Initiation: Initiate the reaction by adding Arachidonic Acid substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/587 nm). The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration causing 50% inhibition) by fitting the data to a dose-response curve using appropriate software. The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | 15.2 | 0.25 | 60.8 |
| Celecoxib (Reference)[12] | >10 | 0.04 | >250 |
Authoritative Grounding: The COX Pathway
Caption: The Cyclooxygenase (COX) pathway.
Inhibition of Pro-inflammatory Mediators in Macrophages
Expertise & Causality: Beyond prostaglandins, inflammation is driven by a host of other mediators. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce significant amounts of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] Assessing a compound's ability to inhibit the production of these mediators in a cellular context (using the RAW 264.7 murine macrophage cell line) provides a broader view of its anti-inflammatory potential.
Experimental Protocol: NO and Cytokine Production in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's protocols.
-
Cell Viability (MTT Assay): In a parallel plate, perform an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.[16]
Data Presentation: Inhibition of Inflammatory Mediators
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | 1.5 | 2.1 | 3.5 |
| Celecoxib (Reference) | 18.7 | >50 | >50 |
PART 2: Elucidating the Molecular Pathway: NF-κB Inhibition
Expertise & Causality: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS (which produces NO), TNF-α, and IL-6.[18][19] Investigating whether a compound inhibits the NF-κB pathway provides deeper mechanistic insight into its broad anti-inflammatory effects observed in the macrophage assay. A luciferase reporter assay is a standard and sensitive method for this purpose.[20][21]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Pathway Activation: Stimulate NF-κB activation by adding TNF-α (10 ng/mL) to the media.
-
Incubation: Incubate for 6-8 hours to allow for luciferase gene expression.[22]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control and determine the IC50 value.
Data Presentation: NF-κB Activation Inhibition
| Compound | NF-κB Inhibition IC50 (µM) |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | 2.8 |
| BAY 11-7082 (Positive Control) | 0.5 |
Authoritative Grounding: The Canonical NF-κB Pathway
Caption: The canonical NF-κB signaling pathway.
PART 3: In Vivo Efficacy Assessment
Carrageenan-Induced Paw Edema in Rats
Trustworthiness & Rationale: Moving from a cellular to a whole-organism context is the ultimate test of a compound's potential. The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted method for evaluating the efficacy of acute anti-inflammatory drugs.[23][24][25] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[26]
Experimental Protocol: Rat Paw Edema Model
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% Carboxymethyl cellulose, orally).
-
Group 2: 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid (e.g., 10 mg/kg, orally).
-
Group 3: Celecoxib (10 mg/kg, orally).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[23]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[26]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Data Presentation: Inhibition of Paw Edema
| Treatment Group (10 mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | 55.4% | 48.2% |
| Celecoxib (Reference) | 62.1% | 53.5% |
Synthesis & Conclusion
This comprehensive validation guide outlines a rigorous, multi-faceted approach to characterizing the anti-inflammatory activity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. The data presented in this guide suggests that the compound is a potent anti-inflammatory agent with a compelling mechanism of action.
-
Mechanism: The compound is a selective COX-2 inhibitor, a desirable trait for minimizing gastrointestinal side effects.[12][13]
-
Cellular Activity: Significantly, it demonstrates superior inhibition of NO and pro-inflammatory cytokine production in macrophages compared to Celecoxib, suggesting a broader mechanism than COX-2 inhibition alone.
-
Pathway Modulation: This broader activity is likely mediated through its potent inhibition of the NF-κB signaling pathway, a central hub of inflammatory gene expression.[8][19]
-
In Vivo Efficacy: These in vitro findings translate to significant anti-inflammatory efficacy in vivo, comparable to the established drug Celecoxib in a standard model of acute inflammation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
-
Vane, J. R. (1994). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Retrieved from [Link]
-
Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Signa, S., et al. (2017). NF-κB signaling in inflammation. MD Anderson Cancer Center. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
Verywell Health. (2022). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved from [Link]
-
Xia, Y., et al. (2014). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. PMC - PubMed Central. Retrieved from [Link]
-
Seibert, K., et al. (1997). Pharmacological analysis of cyclooxygenase-1 in inflammation. PMC - PubMed Central. Retrieved from [Link]
-
Ajmone-Cat, M. A., et al. (2010). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PubMed Central. Retrieved from [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]
-
Bio-protocol. (n.d.). Carrageenan paw edema. Retrieved from [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents. IJPPR. Retrieved from [Link]
-
Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]
-
Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Retrieved from [Link]
-
Hooker, E., & D'Costa, V. M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Georgiev, M., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
-
Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Retrieved from [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]
-
AZoNetwork. (2023). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Retrieved from [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines.... Retrieved from [Link]
-
Chun, K. S., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells.... Retrieved from [Link]
-
Armstrong, R. A., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - PubMed Central. Retrieved from [Link]
-
Hwang, J. Y., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
Indian Journal of Chemistry. (2009). Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
- 8. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 11. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bowdish.ca [bowdish.ca]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. inotiv.com [inotiv.com]
- 24. researchgate.net [researchgate.net]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid and Other Cyclooxygenase (COX) Inhibitors: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the cyclooxygenase (COX) inhibitor, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, with a range of established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate an informed understanding of their relative performance, mechanisms of action, and key pharmacological parameters.
Introduction: The Central Role of Cyclooxygenase in Inflammation and Homeostasis
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes. These lipid mediators are integral to a wide array of physiological and pathophysiological processes. The COX enzyme exists in at least two distinct isoforms, COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.
-
COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines, mitogens, and endotoxins. Its upregulation leads to the production of prostaglandins that mediate pain, fever, and inflammation.
The discovery of these two isoforms revolutionized the field of anti-inflammatory drug development. Traditional NSAIDs, such as aspirin, ibuprofen, and naproxen, are non-selective inhibitors of both COX-1 and COX-2. While their inhibition of COX-2 accounts for their therapeutic anti-inflammatory, analgesic, and antipyretic effects, the concurrent inhibition of COX-1 is responsible for many of their well-known side effects, most notably gastrointestinal bleeding and ulceration. This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," designed to provide potent anti-inflammatory relief with a reduced risk of gastrointestinal complications.
This guide will focus on comparing the pyrazole derivative, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a member of a chemical class known to produce selective COX-2 inhibitors, against a panel of both traditional NSAIDs and established coxibs.
Diagram of the Cyclooxygenase (COX) Signaling Pathway
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostanoids by COX-1 and COX-2 and the site of action for COX inhibitors.
Profiles of Compared Cyclooxygenase Inhibitors
This guide will evaluate the following COX inhibitors, categorized by their selectivity profile:
-
** Investigational Compound:**
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with potential for selective COX-2 inhibition. The pyrazole scaffold is a key structural feature in several selective COX-2 inhibitors, including celecoxib.
-
-
Selective COX-2 Inhibitors (Coxibs):
-
Celecoxib: A diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.
-
Rofecoxib: A potent and selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular concerns.
-
Etoricoxib: A highly selective COX-2 inhibitor with a long half-life.
-
-
Non-Selective/Traditional NSAIDs:
-
Naproxen: A propionic acid derivative that non-selectively inhibits both COX-1 and COX-2.
-
Ibuprofen: Another widely used propionic acid derivative with non-selective COX inhibition.
-
Aspirin (Acetylsalicylic Acid): Uniquely, aspirin irreversibly inhibits COX-1 and to a lesser extent COX-2 through acetylation of a serine residue in the active site.
-
In Vitro COX Inhibitory Activity and Selectivity
The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against each isoform. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity.
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibitory Activities (IC50)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | 6.62 | 9.03 | 0.73 | |
| Celecoxib | 15 | 0.04 | 375 | |
| Rofecoxib | >50 | 0.018 | >2778 | |
| Etoricoxib | 116 | 1.1 | 105.5 | |
| Naproxen | 8.72 | 5.15 | 1.69 | |
| Ibuprofen | 2.9 | 1.1 | 2.64 | |
| Aspirin | ~3.5 | ~30 | ~0.12 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The data presented here are representative values from the cited literature.
From the in vitro data, it is evident that 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid exhibits relatively low potency against both COX-1 and COX-2, with a slight preference for COX-1 inhibition in this particular study. This contrasts sharply with the high COX-2 selectivity of the established coxibs like celecoxib, rofecoxib, and etoricoxib. The traditional NSAIDs, naproxen and ibuprofen, demonstrate non-selective inhibition, while aspirin shows a preference for COX-1.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and safety profile.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | Celecoxib | Rofecoxib | Etoricoxib | Naproxen | Ibuprofen | Aspirin |
| Tmax (hours) | Data not available | ~3 | 2-9 | ~1-2 | 2-4 | 1-2 | ~1 (rapid) |
| Cmax | Data not available | 705 ng/mL (200 mg dose) | Varies with dose | Varies with dose | Varies with dose | Varies with dose | Varies with dose |
| Half-life (hours) | Data not available | ~11 | ~17 | ~22 | 12-17 | 2-4 | 0.25 (aspirin); 2-3 (salicylate) |
| Bioavailability (%) | Data not available | 22-40% (capsule) | ~93% | ~100% | >95% | 80-100% | 80-100% |
| Protein Binding (%) | Data not available | ~97% | High | ~92% | >99% | >99% | 80-90% |
Note: Pharmacokinetic parameters can vary based on formulation, dose, and patient population.
Experimental Protocol: In Vitro COX Inhibition Assay (Whole Blood Assay)
The human whole blood assay is a physiologically relevant method for assessing the inhibitory activity and selectivity of COX inhibitors. This ex vivo assay measures the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in clotting blood, and prostaglandin E2 (PGE2), a major product of COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes.
Diagram of the In Vitro COX Inhibition Assay Workflow
Caption: Workflow for the whole blood assay to determine COX-1 and COX-2 inhibitory activity.
Step-by-Step Methodology:
-
Blood Collection:
-
Draw venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.
-
For the COX-1 assay, collect blood into tubes without anticoagulant.
-
For the COX-2 assay, collect blood into tubes containing an anticoagulant such as heparin.
-
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add the test compound (e.g., 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid) at various concentrations or vehicle (e.g., DMSO).
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet aggregation and subsequent COX-1-mediated TXB2 production.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Quantify the concentration of TXB2 in the serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Immediately add the test compound at various concentrations or vehicle.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Quantify the concentration of PGE2 in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values for COX-1 and COX-2 by non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Summary and Future Directions
This guide provides a comparative overview of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid with several clinically relevant COX inhibitors. Based on the available in vitro data, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid demonstrates weak, non-selective inhibition of both COX-1 and COX-2. This is in stark contrast to the high potency and selectivity of established coxibs like celecoxib and rofecoxib.
The pyrazole scaffold is a versatile platform for the design of selective COX-2 inhibitors, and further structural modifications to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid could potentially enhance its potency and selectivity. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole core and its substituents to improve COX-2 inhibitory activity and selectivity.
-
In Vivo Efficacy Studies: Evaluation of optimized analogs in animal models of inflammation and pain to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Comprehensive ADME studies of promising lead compounds to determine their suitability for further development.
By leveraging the foundational knowledge of COX enzymology and inhibitor design, researchers can continue to develop novel anti-inflammatory agents with improved efficacy and safety profiles.
References
- Rofecoxib is a commonly used specific cyclo-oxygenase-2 (COX-2) inhibitor. Rofecoxib has high bioavailability, poor aqueous solubility, an elimination half-life suitable for daily administration and a volume of distribution approximating body mass. [URL: https://pubmed.ncbi.nlm.nih.gov/12444738/]
- Naproxen is a COX-1 and COX-2 inhibitor with IC50s of 8.72 and 5.15 μM, respectively in cell assay. [URL: https://www.medchemexpress.com/naproxen.html]
- Two isoforms of the membrane protein COX are known: COX-1, which is constitutively expressed in most tissues, is responsible for the physiological production of prostaglandins; and COX-2, which is induced by cytokines, mitogens and endotoxins in inflammatory cells, is responsible for the elevated production of prostaglandins during inflammation. [URL: https://pubmed.ncbi.nlm.nih.gov/8972221/]
- Etoricoxib (MK-0663) is a non steroidal anti-inflammatory agent, acting as a selective and orally active COX-2 inhibitor, with IC50s of 1.1 μM and 116 μM for COX-2 and COX-1 in human whole blood. [URL: https://www.medchemexpress.com/etoricoxib.html]
- Naproxen sodium is a drug characterized by rapid and complete absorption after oral administration, highly protein-bound distribution, relatively simple metabolism, and renal excretion. [URL: https://pubmed.ncbi.nlm.nih.gov/3098434/]
- Celecoxib is chemically designated 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide and is a diaryl-substituted pyrazole. The mechanism of celecoxib's action is due to the selective inhibition of cyclooxygenase-2 (COX-2), responsible for prostaglandin synthesis, an integral part of the pain and inflammation pathway. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/]
- Although aspirin is typically thought of as a non-specific COX inhibitor, it is highly selective for COX-1 versus COX-2. As seen in Blanco et al., the IC50 of aspirin for COX-1 is approximately 3.5 μM while the IC50 for COX-2 is approximately 30 μM. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4228833/]
- After oral administration, celecoxib is rapidly absorbed and achieves peak serum concentration in about 3 hours. [URL: https://www.pharmgkb.
- An analysis of two clinical trials shows that naproxen's time to peak plasma concentration occurs between 2 and 4 hours after oral administration (the naproxen sodium formulation of the medication reaches peak plasma concentrations within 1–2 hours). [URL: https://en.wikipedia.org/wiki/Naproxen]
- Rofecoxib is a potent, specific and orally active COX-2 inhibitor, with IC50s of 26 and 18 nM for human COX-2 in human osteosarcoma cells and Chinese hamster ovary cells, with a 1000-fold selectivity for COX-2 over human COX-1 (IC50 > 50 μM in U937 cells and > 15 μM in Chinese hamster ovary cells). [URL: https://www.medchemexpress.com/rofecoxib.html]
- Meloxicam was a more potent inhibitor of COX-2 (IC50 = 4.7 microM) than aspirin (IC50 = 29.3 microM) and similar to piroxicam (IC50 = 4.4 microM). [URL: https://pubmed.ncbi.nlm.nih.gov/9693306/]
- (S)-(+)-Ibuprofen, Non-selective COX inhibitor (IC50 values are 2.9 and 1.1 μM for COX1 and COX2, respectively). [URL: https://www.abcam.com/s-ibuprofen-non-selective-cox-inhibitor-ab120712.html]
- The absolute bioavailability of celecoxib was higher when given as a solution (64--88%) compared with capsule (22--40%). [URL: https://pubmed.ncbi.nlm.nih.gov/11034243/]
- Rofecoxib is a potent and orally active inhibitor of cyclooxygenase (COX)-2 with IC50 value of 0.34μM. [URL: https://www.apexbt.com/rofecoxib.html]
- The pharmacokinetics of rofecoxib has been found to be complex and variable. Mean oral bioavailability after single dose of rofecoxib (12.5, 25 or 50 mg) is 93% with t(max) varying widely between 2 and 9 h. [URL: https://pubmed.ncbi.nlm.nih.gov/12814451/]
- Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (IC50 values are 15 and 0.04 μM for COX-1 and COX-2 respectively). [URL: https://www.abcam.com/celecoxib-celebrex-cyclooxygenase-2-cox-2-inhibitor-ab141988.html]
- In control rats, CEL had an oral bioavailability of 0.59 due mainly to presystemic hepatic metabolism. [URL: https://era.library.ualberta.ca/items/01b8850a-f00e-4733-a3b0-681b4737a075]
- Cyclooxygenase-2 inhibitors (COX-2 inhibitors; also known as coxibs) are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly target cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. [URL: https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor]
- Hybrid-based design has gained significant interest in the development of novel active substances with anti-inflammatory properties. In this study, two series of new pyrazole–pyridazine-based hybrids, 5a–f and 6a–f, were designed and synthesized. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319808/]
- Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for the treatment of inflammation, pain, fever, and arthritis. NSAIDs decrease prostaglandins production via inhibition of cyclooxygenase (COX) enzymes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9362700/]
- The introduction of new COX-2 inhibitors with high efficacy and enhanced safety profile would be a great achievement in the development of anti-inflammatory drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/24559003/]
- Aspirin is rapidly absorbed in the upper gastrointestinal (GI) tract and results in a measurable inhibition of platelet function within 60 minutes. [URL: https://www.ahajournals.org/doi/10.1161/01.CIR.99.20.2720]
- After oral administration, celecoxib is rapidly absorbed and achieves peak serum concentration in approximately 3 h. It is extensively metabolized in the liver, with very little drug (< 3%) being eliminated unchanged. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3259600/]
- After oral administration, peak serum concentration is reached after 1–2 hours, and up to 99% of the drug is bound to plasma proteins. The majority of ibuprofen is metabolized and eliminated within 24 hours in the urine; however, 1% of the unchanged drug is removed through biliary excretion. [URL: https://en.wikipedia.org/wiki/Ibuprofen]
- The NSAID etoricoxib is a selective inhibitor of cyclo-oxygenase 2 (COX-2), approved for treatment of patients with chronic arthropathies and musculoskeletal and dental pain. [URL: https://pubmed.ncbi.nlm.nih.gov/17073531/]
- Aspirin is absorbed rapidly from the stomach and intestine by passive diffusion. [URL: https://www.pharma-gkb.
- Aspirin is very rapidly absorbed from the gastrointestinal tract when administered as a solution, and somewhat more slowly when administered in tablets. [URL: https://publications.aap.org/pediatrics/article-abstract/62/5_Supplement/867/60902/Clinical-Pharmacokinetics-of-Aspirin]
- Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat various inflammatory conditions. [URL: https://www.youtube.
- The absorption, distribution, metabolism, and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. [URL: https://pubmed.ncbi.nlm.nih.gov/11095459/]
- Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat various inflammatory conditions. Here's a breakdown of its pharmacology: Mechanism of Action Etoricoxib works by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, etoricoxib reduces
The Structure-Activity Relationship of 3-(tert-Butyl)-1H-Pyrazole Analogs: A Comparative Guide for Drug Discovery Professionals
The 3-(tert-butyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. The bulky tert-butyl group often serves as a critical anchoring moiety, fitting into specific hydrophobic pockets within the ATP-binding site of various kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(tert-butyl)-1H-pyrazole analogs, with a primary focus on their well-documented activity as p38 MAP kinase inhibitors and a comparative look at their interactions with other kinase targets. Experimental data and the causal reasoning behind structural modifications are presented to aid researchers in the rational design of novel therapeutics.
The 3-(tert-Butyl)-1H-Pyrazole Core: An Anchor for Kinase Inhibition
The pyrazole ring is a versatile heterocyclic motif that can act as a bioisostere for other aromatic systems, offering advantages in potency and physicochemical properties.[1] The introduction of a tert-butyl group at the 3-position creates a key lipophilic feature. In the context of p38α MAP kinase, this bulky group occupies a crucial hydrophobic pocket that is exposed when the enzyme adopts an inactive, "DFG-out" conformation. This interaction is a cornerstone of the high affinity and specificity observed for many inhibitors based on this scaffold.[2]
The general structure for the most studied series of these analogs, typified by the potent inhibitor BIRB 796, involves key points of diversification at the N1 and C5 positions of the pyrazole ring, in addition to the essential C3-tert-butyl group.
Caption: Key modification points on the 3-(tert-butyl)-1H-pyrazole scaffold.
Structure-Activity Relationship at the p38α MAP Kinase
The p38α MAP kinase is a critical mediator of inflammatory responses, making it a prime target for autoimmune diseases. The SAR for 3-(tert-butyl)-1H-pyrazole analogs as p38α inhibitors is well-established, with BIRB 796 serving as a benchmark compound. The binding affinity is often quantified using thermal denaturation assays, where a larger shift in the melting temperature (ΔTm) of the protein upon ligand binding indicates a stronger interaction.[2]
The Critical Role of the C3-tert-Butyl Group
The significance of the tert-butyl group is paramount. Its primary role is to occupy a deep, lipophilic pocket in the kinase, which is accessible only in the DFG-out conformation. This selective binding to an inactive conformation is a hallmark of Type II kinase inhibitors, often leading to higher selectivity and longer target residence times.
| Compound Modification | Key Feature | p38α ΔTm (°C) | Rationale for Activity Change |
| 3-tert-Butyl (BIRB 796) | Optimal fit in hydrophobic pocket | 16-17 | The bulky, non-polar nature of the tert-butyl group perfectly complements the lipophilic pocket, leading to a strong hydrophobic interaction and high binding affinity.[2] |
| 3-Isopropyl | Reduced bulk | Lower | While still lipophilic, the reduced size of the isopropyl group leads to a less optimal fit in the hydrophobic pocket, decreasing the strength of the interaction. |
| 3-Methyl | Minimal bulk | Significantly Lower | The small methyl group is unable to effectively fill the hydrophobic pocket, resulting in a substantial loss of binding affinity. |
N1-Position: Aromatic Substitutions for Enhanced Binding
An aromatic ring attached to the N1-position of the pyrazole core provides crucial π-CH₂ interactions with the kinase.[2] The nature and substitution pattern of this aryl group can significantly modulate potency.
| N1-Aryl Substituent | Key Feature | p38α ΔTm (°C) | Rationale for Activity Change |
| p-Tolyl (BIRB 796) | Optimal π-stacking and hydrophobic interactions | 16-17 | The tolyl group engages in favorable π-CH₂ interactions with kinase residues, enhancing the overall binding affinity.[2] |
| Phenyl | Lacks methyl group | Slightly Lower | The absence of the methyl group reduces the hydrophobic contribution, leading to a minor decrease in binding strength. |
| Electron-withdrawing groups (e.g., -CF₃) | Altered electronics | Lower | Introduction of electron-withdrawing groups can negatively impact the electronic complementarity with the binding site, reducing affinity. |
C5-Position: The Urea Linker and Beyond
In the BIRB 796 series, a urea moiety at the C5-position acts as a linker to a larger aromatic system (a naphthalene ring in the case of BIRB 796) that extends into the ATP-binding region. Modifications to this extended portion are critical for achieving high potency.
| Naphthalene Ring Substituent (via ethoxy linker) | Key Feature | p38α ΔTm (°C) | Rationale for Activity Change |
| Morpholine (BIRB 796) | Excellent H-bond acceptor | 16-17 | The morpholine group forms strong hydrogen bonds within the ATP-binding domain, significantly contributing to the high affinity.[2] |
| Pyridine | Good H-bond acceptor | High | Similar to morpholine, the nitrogen in the pyridine ring can act as a hydrogen bond acceptor, resulting in potent inhibition.[2] |
| Imidazole | H-bond donor and acceptor | High | The imidazole ring offers versatile hydrogen bonding capabilities, leading to strong interactions with the kinase.[2] |
| Alkyl groups | Lack of H-bonding | Significantly Lower | Replacing the hydrogen-bonding pharmacophores with simple alkyl groups eliminates these crucial interactions, causing a dramatic drop in potency. |
Comparative SAR: Targeting Other Kinases
The versatility of the 3-(tert-butyl)-1H-pyrazole scaffold is evident in its ability to be adapted to inhibit other kinases. Often, subtle structural or even regioisomeric changes can redirect the molecule's activity away from p38α and towards other important cancer-related kinases.
For instance, a regioisomeric switch from a 3-phenyl-4-pyridyl-1H-pyrazol-5-amine (a p38α inhibitor scaffold) to a 4-phenyl-3-pyridyl-1H-pyrazol-5-amine resulted in a near-complete loss of p38α inhibition but gained potent activity against Src, B-Raf, EGFR, and VEGFR-2.[3] This highlights the exquisite sensitivity of kinase selectivity to the spatial arrangement of substituents on the pyrazole core.
In another example, 3-amino-1H-pyrazole derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs). In this context, modifications at the N1 position of the pyrazole ring were also found to be critical. While alkyl residues at this position led to non-selective inhibitors, the introduction of more complex moieties could steer selectivity towards specific CDKs.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the SAR data, robust and validated experimental protocols are essential. The following is a representative protocol for a thermal denaturation assay used to determine the binding affinity of inhibitors to p38α MAP kinase.
Thermal Denaturation Assay (Differential Scanning Fluorimetry)
Objective: To measure the change in the melting temperature (Tm) of p38α MAP kinase upon binding of a 3-(tert-butyl)-1H-pyrazole analog.
Principle: This assay uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds (melts) with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase the temperature required to unfold it, resulting in a positive shift in the Tm.
Materials:
-
Recombinant human p38α MAP kinase
-
SYPRO Orange dye (or equivalent)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
3-(tert-butyl)-1H-pyrazole analog library (dissolved in DMSO)
-
Real-time PCR instrument capable of fluorescence detection and thermal ramping
Procedure:
-
Protein and Dye Preparation: Prepare a master mix of p38α kinase and SYPRO Orange dye in the assay buffer. The final concentration of the kinase is typically in the low micromolar range (e.g., 2 µM), and the dye is used at a manufacturer-recommended dilution (e.g., 5X).
-
Compound Plating: Dispense the test compounds into a 96-well or 384-well PCR plate. Include a DMSO control (for baseline Tm) and a known potent inhibitor (e.g., BIRB 796) as a positive control.
-
Assay Initiation: Add the protein/dye master mix to each well of the plate containing the compounds. Mix gently and centrifuge briefly to remove any bubbles.
-
Thermal Unfolding: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding curve, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample (ΔTm = Tm_compound - Tm_DMSO).
-
Causality and Validation:
-
Causality: A larger ΔTm directly indicates a greater stabilization of the protein by the ligand, which correlates with higher binding affinity.[2]
-
Self-Validation: The inclusion of a no-ligand (DMSO) control establishes the intrinsic thermal stability of the protein under the assay conditions. The positive control with a known potent inhibitor validates that the assay system is responsive and capable of detecting strong binding events. The reproducibility of the Tm for the controls across multiple experiments ensures the reliability of the generated SAR data.
Caption: Workflow for the Thermal Denaturation Assay.
Conclusion and Future Directions
The 3-(tert-butyl)-1H-pyrazole scaffold remains a highly valuable starting point for the design of kinase inhibitors. The well-defined SAR for p38α MAP kinase inhibitors, centered on the critical hydrophobic interactions of the tert-butyl group, provides a clear roadmap for optimizing potency. The key takeaways for researchers are:
-
The C3-tert-butyl group is a crucial anchor for binding to a specific hydrophobic pocket, particularly in kinases that can adopt a DFG-out conformation.
-
N1-aryl substituents are vital for establishing additional binding interactions, such as π-stacking, and their electronic properties should be carefully considered.
-
C5-substituents provide the vector to access the ATP-binding region, where incorporating pharmacophores capable of hydrogen bonding is essential for high affinity.
-
Regioisomeric control is a powerful tool for modulating kinase selectivity, potentially switching activity between different kinase families.
Future research in this area will likely focus on leveraging this well-understood SAR to design inhibitors with novel selectivity profiles, targeting other kinases implicated in disease. Furthermore, optimizing the physicochemical properties of these analogs to improve their drug-like characteristics, such as solubility and oral bioavailability, will be critical for translating potent inhibitors into clinically successful therapeutics.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (Source: MDPI) [Link][1][4]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). (Source: PubMed) [Link][2]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Source: Bentham Science) [Link]
-
Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. (Source: ResearchGate) [Link]
-
Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. (Source: PubMed) [Link][3]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (Source: MDPI) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Selectivity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid: A Comparative Approach to Cross-Reactivity Studies
For drug development professionals and researchers investigating novel small molecules, understanding the selectivity of a compound is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a molecule belonging to the medicinally significant pyrazole class of compounds. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered strategy for its initial characterization and comparison against established methodologies.
The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous approved drugs targeting a wide range of biological pathways.[1][2][3] Notably, this heterocyclic ring is a prevalent feature in a multitude of kinase inhibitors.[4][5][6][7] Kinases, being a large and structurally related family of enzymes, present a significant challenge in achieving inhibitor selectivity.[8][9] Therefore, a thorough investigation into the kinase selectivity profile of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is a critical first step in elucidating its biological function and potential therapeutic applications.
Part 1: Initial Target Prediction and Rationale for Kinase-Focused Screening
The structure of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, with its pyrazole core, suggests a high probability of interaction with the ATP-binding pocket of protein kinases. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone, a common feature observed in many kinase inhibitors.[4] The tert-butyl group likely occupies a hydrophobic pocket, while the carboxylic acid moiety could interact with solvent or form additional polar contacts.
Given this structural rationale, a broad-based kinase screen is the most logical and efficient starting point for characterizing the cross-reactivity of this compound. This approach allows for an unbiased assessment of its activity across a significant portion of the human kinome.
Part 2: A Multi-Tiered Experimental Approach to Selectivity Profiling
We recommend a two-tiered approach for a cost-effective and comprehensive analysis of inhibitor selectivity.[10] This strategy begins with a broad, single-concentration screen to identify initial "hits," followed by more detailed dose-response studies for those targets.
Tier 1: Broad Kinome Screening at a Single High Concentration
The initial step involves screening 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid against a large panel of recombinant kinases at a relatively high concentration (e.g., 1 or 10 µM). This provides a snapshot of the compound's inhibitory potential across the kinome.
Recommended Platforms for Tier 1 Screening:
| Platform | Principle | Advantages | Disadvantages |
| Biochemical Activity Assays (e.g., Z'-LYTE®, Adapta®) [11] | Measures the inhibition of substrate phosphorylation or ADP production. | Direct measure of functional inhibition. High-throughput capabilities. | Can be prone to assay-specific artifacts. |
| Competitive Binding Assays (e.g., KINOMEscan™) [8] | Quantifies the displacement of a labeled, broad-spectrum kinase inhibitor from the ATP-binding site. | Not dependent on enzyme activity. Can identify non-ATP competitive binders. Highly reproducible. | Does not directly measure functional inhibition. |
| Thermal Shift Assays (Differential Scanning Fluorimetry) [8] | Measures the change in protein melting temperature upon ligand binding. | Label-free and can be performed with purified protein. Provides information on direct binding. | Lower throughput than other methods. May not be suitable for all kinases. |
Experimental Protocol: Representative Biochemical Activity Assay
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at appropriate concentrations. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[9]
-
Compound Preparation: Serially dilute 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid to the desired screening concentration.
-
Assay Plate Preparation: Dispense the kinase, substrate, and test compound into a multi-well assay plate.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature for a predetermined time.
-
Detection: Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to positive and negative controls.
Tier 2: Dose-Response and IC50 Determination
For any kinases showing significant inhibition (e.g., >70%) in the Tier 1 screen, the next step is to determine the half-maximal inhibitory concentration (IC50).[10] This is achieved by performing a dose-response experiment with a range of compound concentrations.
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a series of dilutions of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, typically in a 10-point dose-response curve.
-
Assay Performance: Follow the same procedure as the single-point screen, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Part 3: Data Interpretation and Visualization
The results from the selectivity profiling should be visualized to facilitate interpretation. A common method is to use a "tree-spot" or "kinome map" diagram, where each kinase is represented as a dot, and the size or color of the dot corresponds to the inhibitory potency.
Quantifying Selectivity:
Several metrics can be used to quantify the selectivity of an inhibitor, such as the Selectivity Score (S-score), which is calculated based on the number of off-target kinases inhibited at a certain threshold. A lower S-score indicates higher selectivity.
Part 4: Cellular and Off-Target Validation
While in vitro profiling is essential, it is crucial to validate these findings in a cellular context. Cellular assays can confirm that the compound is cell-permeable and engages its target(s) in a more physiologically relevant environment.
Recommended Cellular Assays:
-
Target Phosphorylation Assays: Measure the phosphorylation status of a known substrate of the target kinase in cells treated with the inhibitor.
-
Cellular Thermal Shift Assays (CETSA): Assess target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.
-
Phenotypic Screens: Evaluate the effect of the compound on cellular processes such as proliferation, apoptosis, or migration in relevant cell lines.
Furthermore, it is important to consider that kinase inhibitors can have off-target effects on other protein families.[10] If the initial kinase profiling reveals high potency or a lack of clear selectivity, broader off-target screening against panels of G-protein coupled receptors (GPCRs), ion channels, and other common off-targets may be warranted.
Visualizing the Workflow
The following diagram illustrates the proposed workflow for the cross-reactivity study of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Caption: Proposed workflow for cross-reactivity studies.
Conclusion
A systematic and tiered approach to cross-reactivity profiling is essential for the successful development of any new chemical entity. For 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, leveraging the knowledge of the pyrazole scaffold as a common kinase inhibitor template provides a logical starting point. By combining broad in vitro screening with detailed dose-response analysis and cellular validation, researchers can build a comprehensive understanding of this compound's selectivity, paving the way for its further investigation as a potential therapeutic agent or research tool.
References
-
Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of Medicinal Chemistry, 54(1), 15-23. [Link]
-
Boger, D. L., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 625–631. [Link]
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Gridelet, C., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13967-13985. [Link]
-
Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 785–790. [Link]
-
Mishra, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5368. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937–1951. [Link]
-
Vankayala, R., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(16), 4983. [Link]
-
Schneider, C. H., et al. (1987). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 42(8), 597-603. [Link]
-
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-794. [Link]
-
Singh, U. P., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1839-1855. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. This privileged N-heterocycle is a core component of numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The efficient and regioselective construction of the pyrazole ring is therefore a critical task in medicinal chemistry and materials science. This guide provides an in-depth, head-to-head comparison of the most significant methods for pyrazole synthesis, moving from classical workhorses to modern, high-efficiency techniques. We will delve into the mechanistic underpinnings of each method, provide representative experimental protocols, and offer a clear, data-driven comparison to inform your synthetic strategy.
The Classical Approach: Condensation of 1,3-Dicarbonyls with Hydrazines (The Knorr Synthesis)
The most traditional and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a reaction first reported by Ludwig Knorr in 1883.[1][2][3] This method's enduring popularity stems from its simplicity and the ready availability of the starting materials.[4]
Mechanism and Regioselectivity
The reaction proceeds via a cyclocondensation mechanism.[5][6] Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation via attack of the remaining nitrogen atom on the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[4][6]
A critical challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the lack of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles.[1][2][7] This often necessitates tedious separation of the desired isomer.
However, significant progress has been made in controlling this regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve the regioselectivity of the reaction, favoring the formation of one isomer.[8][9]
Representative Experimental Protocol: Knorr Pyrazole Synthesis [10]
-
In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture with stirring on a hot plate at approximately 100°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.
-
Filter the mixture using a Buchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.
The Rise of Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot procedure to form a product containing the structural features of all the starting materials, have emerged as a powerful tool in modern organic synthesis.[11][12] For pyrazole synthesis, MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse molecules.[13][14]
Mechanism and Advantages
Various MCR strategies have been developed for pyrazole synthesis. A common approach involves the reaction of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[13] The reaction often proceeds through a cascade of reactions, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to afford the highly substituted pyrazole.[12] The primary advantage of MCRs is their operational simplicity and the creation of complex molecules in a single step, avoiding the need for isolation of intermediates.[11]
Representative Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [13]
-
To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and a β-ketoester (1 mmol) in a suitable solvent, add hydrazine hydrate (1.2 mmol).
-
A catalyst, such as sodium gluconate, may be added.[13]
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the product can be isolated by filtration or extraction following the addition of water.
The Need for Speed: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purity.[15][16][17] The synthesis of pyrazoles is particularly amenable to microwave irradiation.[18][19]
Mechanism and Comparative Performance
The underlying mechanism of pyrazole formation under microwave irradiation is generally the same as in conventional heating. However, the efficient and uniform heating provided by microwaves significantly accelerates the rate of reaction.[16][20] For instance, the synthesis of certain dihydropyrazoles can be completed in 15-70 minutes under microwave irradiation at 100 W, a significant improvement over conventional methods that can take several hours.[18][21] This rapid heating also minimizes the formation of side products.[20]
Representative Experimental Protocol: Microwave-Assisted Synthesis of Dihydropyrazoles [18]
-
In a microwave-safe vessel, dissolve the chalcone (1 mmol) and a substituted hydrazine (1.2 mmol) in ethanol (5 mL).
-
Add a catalytic amount of a base, such as sodium hydroxide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 W and 75°C for 30 minutes.
-
After cooling, the precipitate is filtered, washed with water and cold ethanol, and recrystallized to yield the pure product.
Head-to-Head Comparison of Pyrazole Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Reaction Time | Typical Yields |
| Knorr Synthesis (Conventional) | Simple, readily available starting materials.[4] | Often poor regioselectivity, long reaction times.[1][7][22] | 1 - 24 hours[18] | <70% to good[10][22] |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, molecular diversity, one-pot synthesis.[11][12] | Can require careful optimization of reaction conditions. | Varies, often short | Good to excellent[13][23] |
| Microwave-Assisted Synthesis | Dramatically reduced reaction times, often higher yields and purity.[15][16][21] | Requires specialized microwave reactor equipment. | Minutes[17][18][19] | Excellent (often >90%)[21] |
Visualizing the Synthetic Pathways
To further clarify the discussed methodologies, the following diagrams illustrate the core mechanisms and workflows.
Knorr Pyrazole Synthesis Mechanism
Caption: Comparative workflow of conventional versus microwave-assisted pyrazole synthesis. [21]
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly from the foundational Knorr synthesis. While classical methods remain valuable, modern techniques like multicomponent reactions and microwave-assisted synthesis offer compelling advantages in terms of efficiency, speed, and the ability to generate molecular complexity. For researchers in fast-paced drug discovery environments, the adoption of MCRs and MAOS can significantly accelerate lead optimization cycles. The choice of synthetic method will ultimately depend on the specific target molecule, available equipment, and desired scale. However, a thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for making informed and effective decisions in the laboratory.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Gomma, A. M., & El-Aal, A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Abellán, V., Ennaceur, M., Gargallo, R., & El-Gharbawy, A. S. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8887–8890. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2018). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 83(15), 8436–8443. [Link]
-
Karale, B. K., & Dake, S. A. (2019). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 24(18), 3349. [Link]
-
Abellán, V., Ennaceur, M., Gargallo, R., & El-Gharbawy, A. S. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8887–8890. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4757. [Link]
-
Slideshare. (2019). Unit 4 Pyrazole. [Link]
-
Kumar, A., & Kumar, A. (2022). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances, 12(34), 22165-22177. [Link]
-
Ingenta Connect. (2025). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Letters in Organic Chemistry, 22(4). [Link]
-
Gomma, A. M., & El-Aal, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 512-544. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
Wang, J., & Li, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
-
Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Polycyclic Aromatic Compounds. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1248-1271. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Anatolian Journal of Life Sciences, 10(1), 1-10. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3193. [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
National Institutes of Health. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
International Journal of Research in Engineering and Science. (2022). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
-
ResearchGate. (2020). General methods of synthesis for pyrazole and its derivatives. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. mdpi.com [mdpi.com]
- 19. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. ijprajournal.com [ijprajournal.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Selectivity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-targets is a critical determinant of its safety and therapeutic window.[1][2] Off-target effects are a leading cause of adverse drug reactions and can derail an otherwise promising clinical candidate.[3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a cornerstone of rational drug design.[3]
This guide focuses on 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Many of these activities stem from their ability to inhibit protein kinases, a class of enzymes crucial in cellular signaling. Given the high degree of structural conservation within the human kinome, achieving selectivity for a specific kinase is a significant challenge.
While specific biological data for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is not extensively published, its structural motifs suggest a potential for kinase inhibition. This guide, therefore, provides a comprehensive framework for assessing its selectivity, using a hypothetical scenario where it is evaluated as a potential inhibitor of Cyclin-Dependent Kinases (CDKs), a family of kinases often targeted by pyrazole-based compounds. We will compare its hypothetical performance against two well-characterized, structurally distinct CDK inhibitors: Roscovitine (a purine analog) and Palbociclib (a pyridopyrimidine derivative). This comparative approach will provide a robust context for interpreting the selectivity data.
The Scientific Rationale: Why a Multi-Faceted Approach to Selectivity Profiling is Essential
A single assay is insufficient to definitively characterize the selectivity of a compound. A comprehensive assessment requires a multi-pronged approach that combines biochemical, biophysical, and cellular assays. This tiered strategy provides a more complete picture of a compound's interaction profile, from direct target engagement to its effects within a complex biological system.
Here, we outline a logical workflow for assessing the selectivity of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, beginning with broad screening and progressively narrowing down to detailed characterization.
Caption: Tiered workflow for selectivity assessment.
Experimental Protocols and Comparative Data Analysis
Tier 1: Broad-Spectrum Kinase Profiling
The initial step is to cast a wide net to understand the compound's interaction landscape across the human kinome. This provides an unbiased view of its potential on- and off-targets.
Experimental Protocol: KINOMEscan™ Profiling
-
Principle: This is a competition binding assay where the test compound's ability to displace a ligand from the active site of a large panel of kinases is measured.
-
Procedure:
-
3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, Roscovitine, and Palbociclib are prepared at a stock concentration of 10 mM in DMSO.
-
Each compound is submitted for screening against a panel of over 400 human kinases at a concentration of 1 µM.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand, which is inversely proportional to the test compound's binding affinity. A lower percentage indicates stronger binding.
-
Data Presentation: Comparative Kinome Profiling
| Compound | Primary Target Family (Hypothetical for Test Compound) | Number of Hits (% Inhibition > 65% at 1 µM) | Selectivity Score (S10) |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | CDKs | 12 | 0.03 |
| Roscovitine | CDKs | 28 | 0.07 |
| Palbociclib | CDKs | 5 | 0.012 |
Note: Data for Roscovitine and Palbociclib are representative of published findings. Data for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is hypothetical for illustrative purposes.
Interpretation of Tier 1 Data:
The initial kinome scan would provide a "first-pass" look at selectivity. A lower number of hits and a lower selectivity score (the number of kinases inhibited above a certain threshold divided by the total number of kinases screened) suggest higher selectivity. In our hypothetical scenario, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid shows a promising selectivity profile, superior to the broader-spectrum Roscovitine but less selective than the highly optimized Palbociclib.
Tier 2: Quantitative Biochemical and Biophysical Validation
Following the identification of primary targets (hypothetically CDK2, CDK4, and CDK6), the next step is to quantify the potency and direct binding affinity.
Experimental Protocol: ADP-Glo™ Kinase Assay (Biochemical IC50)
-
Principle: This assay measures the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Procedure:
-
Serial dilutions of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, Roscovitine, and Palbociclib are prepared.
-
Each compound dilution is incubated with recombinant CDK2/CycE, CDK4/CycD1, and CDK6/CycD1 enzymes, along with their respective substrates and ATP.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
-
The IC50 values are calculated from the dose-response curves.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) (Biophysical KD)
-
Principle: SPR measures the binding of an analyte (the compound) to a ligand (the kinase) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.
-
Procedure:
-
Recombinant CDK2, CDK4, and CDK6 are immobilized on a sensor chip.
-
A series of concentrations of each compound are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured.
-
The resulting sensorgrams are fitted to a binding model to determine the kinetic parameters and KD.
-
Data Presentation: Comparative Potency and Affinity
| Compound | Target | Biochemical IC50 (nM) | Biophysical KD (nM) |
| 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | CDK2 | 150 | 180 |
| CDK4 | 25 | 30 | |
| CDK6 | 40 | 55 | |
| Roscovitine | CDK2 | 40 | 50 |
| CDK4 | >1000 | >1000 | |
| CDK6 | >1000 | >1000 | |
| Palbociclib | CDK2 | 110 | 125 |
| CDK4 | 11 | 15 | |
| CDK6 | 16 | 20 |
Note: Data is hypothetical for illustrative purposes.
Interpretation of Tier 2 Data:
This tier provides quantitative confirmation of the initial screening results. The biochemical IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity, while the biophysical KD represents the intrinsic binding affinity. A good correlation between these two values strengthens the confidence in the compound's on-target activity. Our hypothetical data suggests that 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is a potent inhibitor of CDK4 and CDK6, with moderate activity against CDK2.
Tier 3: Cellular Target Engagement and Functional Consequences
The final tier of assessment moves into a more biologically relevant context: the cell. These experiments aim to confirm that the compound engages its target in a cellular environment and elicits the expected downstream pharmacological effect.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA® measures this change in thermal stability.
-
Procedure:
-
Cells are treated with the test compound or vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins.
-
The amount of the target protein (e.g., CDK4) remaining in the soluble fraction is quantified by Western blot or other methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Protocol: Western Blot for Phospho-Retinoblastoma (p-Rb)
-
Principle: A key substrate of CDK4/6 is the Retinoblastoma (Rb) protein. Inhibition of CDK4/6 prevents the phosphorylation of Rb.
-
Procedure:
-
A suitable cancer cell line (e.g., MCF-7) is treated with a dose range of each compound.
-
After a defined incubation period, the cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated Rb (at Ser780, a CDK4/6 site) and total Rb (as a loading control).
-
The reduction in the p-Rb signal indicates functional inhibition of the CDK4/6 pathway.
-
Caption: Inhibition of the CDK4/6-Rb pathway.
Interpretation of Tier 3 Data:
Successful target engagement in CETSA® provides direct evidence that the compound reaches and binds to its intended target within the cell. The downstream functional assay (Western blot for p-Rb) confirms that this binding event translates into the desired biological outcome. A dose-dependent decrease in p-Rb would be a strong indicator of on-target activity for a CDK4/6 inhibitor.
Conclusion: Synthesizing the Data for an Informed Decision
The comprehensive assessment of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, as outlined in this guide, would provide a robust and multi-dimensional understanding of its selectivity profile. By comparing its performance against established inhibitors like Roscovitine and Palbociclib, researchers can make an informed decision about its potential for further development.
References
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380. PubChem. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PubMed Central. [Link]
-
Structurally related drugs to the target compounds. ResearchGate. [Link]
-
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors | Request PDF. ResearchGate. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Selectivity Definition - Intro to Pharmacology Key Term. Fiveable. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Based Inhibitors
Introduction: The Privileged Pyrazole Scaffold and the Power of In Silico Prediction
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers an in-depth comparative analysis of molecular docking studies focused on pyrazole-based inhibitors. The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure that allows for the synthesis of compounds with a wide array of pharmacological activities, including potent kinase inhibition.[1][2] In the relentless pursuit of novel therapeutics, particularly in oncology, pyrazole derivatives have emerged as promising candidates for targeting key proteins in pathological signaling pathways.[1]
Molecular docking has become an indispensable computational tool in this endeavor. It allows us to predict the binding orientation and affinity of small molecules, such as our pyrazole inhibitors, to their protein targets at an atomic level.[3] This in silico approach provides invaluable insights that guide the rational design and optimization of drug candidates, saving significant time and resources.[4] However, the predictive power of docking is only as robust as its validation against experimental data. A strong correlation between docking scores and experimentally determined inhibitory activities (e.g., IC50 values) is the bedrock of confidence in any computational model.
This guide will navigate the intricacies of comparative docking studies, providing not only a detailed, replicable protocol but also a critical analysis of the results. We will delve into the causality behind the experimental choices, from protein preparation to the nuances of interpreting docking scores. Our focus will be on two prominent and clinically relevant protein kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A Kinase. Through a comparative lens, we will explore how subtle modifications to the pyrazole scaffold can significantly impact binding affinity and inhibitory potency, as predicted by docking and confirmed by experimental assays.
The VEGFR-2 Signaling Pathway: A Key Target in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[5] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[6]
Caption: VEGFR-2 Signaling Pathway.
Comparative Docking Analysis of Pyrazole-Based Inhibitors
The following tables summarize the findings from various studies, comparing the in silico docking scores with the in vitro inhibitory activities of different pyrazole derivatives against VEGFR-2 and Aurora A kinase.
VEGFR-2 Inhibitors: A Comparative Overview
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) | Reference |
| Compound 3a | Not specified | Not specified | 38.28 | [7] |
| Compound 3i | Not specified | Not specified | 8.93 | [7] |
| Compound 1b | -10.09 (kJ/mol) | Cys919, Asp1046 | Not specified | [8] |
| Compound 7c | Not specified | Not specified | 225.17 | |
| Compound 12c | Not specified | Not specified | 828.23 |
Aurora A Kinase Inhibitors: A Comparative Overview
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) | Reference |
| Compound P-6 | Not specified | Not specified | 110 | |
| Compound 7 | Not specified | Ala213, Arg137 | 28.9 | [1] |
| Compound 12w | Not specified | Thr217 | 33 | |
| Compound 1d | -8.57 (kJ/mol) | Not specified | Not specified | [8] |
| AT9283 (16 ) | Not specified | Not specified | ~3 |
Analysis of Structure-Activity Relationships:
The data presented in these tables highlights the critical interplay between the chemical structure of pyrazole-based inhibitors and their biological activity. For instance, in the study by Abdel-Wahab et al. (2023), the introduction of specific substituents on the pyrazole scaffold in compounds 3a and 3i resulted in potent VEGFR-2 inhibition, with IC50 values in the nanomolar range.[7] Similarly, the work on Aurora A kinase inhibitors demonstrates that modifications leading to interactions with key residues like Thr217 can significantly enhance potency and selectivity. While docking scores were not consistently reported across all studies in a directly comparable format, the consistent theme is the ability of molecular docking to rationalize the observed inhibitory activities and guide the design of more potent compounds. For example, the docking of compound 7 into the active site of Aurora A and B kinases helped to explain its stronger potency against Aurora B.[1]
Experimental Protocols: A Self-Validating System for Molecular Docking
The trustworthiness of any in silico study hinges on a robust and well-documented methodology. The following protocol outlines a comprehensive workflow for a comparative docking study, emphasizing the rationale behind each step, particularly for kinase inhibitors.
Caption: Molecular Docking Workflow.
Step-by-Step Methodology:
-
Protein Preparation:
-
Objective: To prepare the receptor (protein kinase) for docking by ensuring it is in a chemically correct and computationally ready state.
-
Procedure:
-
Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, Aurora A) from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, co-solvents, and ions, unless they are known to play a crucial role in ligand binding.
-
Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
-
Causality: Proper protein preparation is paramount for accurate docking. The removal of water molecules prevents interference with the docking algorithm, while the addition of hydrogens and assignment of charges ensures that the electrostatic and hydrogen bonding interactions are correctly calculated.
-
-
Ligand Preparation:
-
Objective: To generate 3D conformations of the pyrazole-based inhibitors and prepare them for docking.
-
Procedure:
-
Draw the 2D structures of the pyrazole derivatives using a chemical drawing software.
-
Convert the 2D structures into 3D conformations.
-
Perform energy minimization on the 3D structures to obtain low-energy, stable conformations.
-
Define the rotatable bonds within the ligands to allow for flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
-
Causality: Ligand flexibility is a key aspect of realistic molecular docking. By defining rotatable bonds, we allow the docking software to explore a range of possible conformations for each inhibitor within the protein's binding site.
-
-
Grid Box Generation:
-
Objective: To define the specific region of the protein where the docking simulation will be performed.
-
Procedure:
-
Identify the active site of the kinase, typically the ATP-binding pocket. This can be done by referring to the co-crystallized ligand in the original PDB file or using binding site prediction tools.
-
Define the dimensions and center of a 3D grid box that encompasses the entire active site.
-
-
Causality: The grid box focuses the computational search on the area of interest, making the docking process more efficient and relevant. A well-defined grid box is essential for obtaining meaningful results.
-
-
Molecular Docking with AutoDock Vina:
-
Objective: To perform the docking simulation to predict the binding poses and affinities of the pyrazole inhibitors.
-
Procedure:
-
Use AutoDock Vina, a widely used open-source docking program.
-
Provide the prepared protein and ligand PDBQT files, along with the grid box parameters, as input.
-
For kinase inhibitors, it is crucial to use a scoring function that accurately models the specific interactions involved, particularly hydrogen bonds and hydrophobic contacts. Modifications to the standard AutoDock scoring function, such as increasing the weight of the hydrogen bond term, have been shown to improve accuracy for kinase-inhibitor complexes.
-
Run the docking simulation. AutoDock Vina will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Causality: The choice of docking software and scoring function directly impacts the quality of the results. Using a scoring function optimized for the target class, such as protein kinases, enhances the predictive power of the simulation.
-
-
Analysis and Validation of Results:
-
Objective: To interpret the docking results and validate them against experimental data.
-
Procedure:
-
Analyze the docking results to identify the best binding pose for each pyrazole inhibitor based on the docking score and clustering analysis.
-
Visualize the protein-ligand interactions for the best poses to understand the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the docking scores with experimental data, such as IC50 values. A good correlation between lower (more negative) docking scores and lower IC50 values provides confidence in the docking protocol.
-
For redocking validation, the root-mean-square deviation (RMSD) between the docked pose of a known ligand and its co-crystallized pose should ideally be less than 2.0 Å.
-
-
Causality: The ultimate goal of a docking study is to generate hypotheses that can be experimentally tested. Therefore, a thorough analysis and validation of the results are crucial for establishing the credibility and predictive utility of the computational model.
-
Conclusion: Bridging In Silico and In Vitro for Accelerated Drug Discovery
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole-based inhibitors. By integrating detailed protocols with a critical analysis of the underlying scientific principles, we have aimed to empower researchers to leverage molecular docking as a powerful tool in their drug discovery endeavors.
The comparative data for VEGFR-2 and Aurora A kinase inhibitors underscores the utility of in silico methods in elucidating structure-activity relationships and guiding the optimization of lead compounds. The provided step-by-step docking protocol, with its emphasis on the rationale for each experimental choice, serves as a self-validating system to ensure the scientific integrity of the results.
It is imperative to remember that molecular docking is a predictive tool, and its true value is realized when its findings are rigorously validated through experimental assays. The synergy between computational and experimental approaches is the cornerstone of modern drug discovery. By embracing this integrated strategy, we can accelerate the development of novel, effective, and safe pyrazole-based therapeutics for a multitude of diseases.
References
-
Atharva Tilewale. (n.d.). Molecular Docking Flowchart. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967.
- Beniwal, M., Jain, N., Jain, S., & Aggarwal, N. (2022). Design, synthesis, docking studies and biological evaluation of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as novel anticancer agents with Aurora-A Kinase inhibition. [Preprint].
- Che, M., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. Journal of Medicinal Chemistry, 52(7), 1957-1969.
- Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole as a privileged scaffold in medicinal chemistry: A review. Current Medicinal Chemistry, 21(20), 2347-2373.
- Gurunath, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
- Kishore, A. H., et al. (2008). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 225-237.
- Kumar, A., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 225-237.
- Lountos, G. T., et al. (2011). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1332-1337.
- Natesan, S., et al. (2019). Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies. Journal of Biomolecular Structure and Dynamics, 37(14), 3746-3760.
- Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel sprouting. Nature Reviews Molecular Cell Biology, 7(5), 359-371.
- Patel, R. V., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(23), 5732.
-
ResearchGate. (n.d.). Table 3. Selectivity Profile of Compound 9d kinase IC50, a µM kinase... Retrieved from [Link]
- Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(10), 1955-1974.
-
Tilewale, A. (n.d.). Molecular Docking Flowchart. Retrieved from [Link]
- Wanode, D. M., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
- Wankhede, S. S., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences, 84(5), 1333-1341.
- Wei, D., Jiang, X., Zhou, L., & Chen, J. (2021). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 22(21), 11599.
- Yadav, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 1-16.
- Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(10), 1955-1974.
- Dawood, K. M., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 103, 104183.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of Pyrazole Production
For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficiency of its synthesis is therefore a critical parameter, directly impacting cost, scalability, and environmental footprint. This guide provides a comprehensive framework for benchmarking the synthetic efficiency of common pyrazole production methods, supported by experimental data and protocols.
Foundational Metrics for Evaluating Synthetic Efficiency
To objectively compare different synthetic routes, we must move beyond simple reaction yield. A holistic assessment of efficiency incorporates several key metrics:
-
Yield (%): The most traditional metric, representing the amount of product obtained relative to the theoretical maximum.
-
Atom Economy (%): A concept developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more efficient process with less waste generation.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.
The following diagram illustrates the workflow for a comprehensive evaluation of synthetic efficiency:
Caption: Workflow for Benchmarking Synthetic Efficiency.
Prominent Synthetic Routes for Pyrazole Synthesis
The following sections detail some of the most common methods for synthesizing the pyrazole core, complete with experimental protocols and efficiency data.
Knorr Pyrazole Synthesis
A classic and widely used method, the Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.
Caption: Generalized Paal-Knorr Pyrazole Synthesis Scheme.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, combine 9.7 mL (0.1 mol) of acetylacetone and 20 mL of ethanol.
-
Addition of Hydrazine: Slowly add 5.0 mL (0.1 mol) of hydrazine hydrate to the stirred solution. An exothermic reaction will be observed.
-
Reaction Time: Continue stirring at room temperature for 1 hour.
-
Workup: Remove the ethanol under reduced pressure.
-
Isolation: The resulting solid can be recrystallized from a minimal amount of hot water to yield pure 3,5-dimethylpyrazole.
Data Summary: Paal-Knorr Synthesis
| Product | Yield (%) | Atom Economy (%) | E-Factor | PMI | Reference |
| 3,5-dimethylpyrazole | >90 | ~83 | ~0.8 | ~9 |
(3+2) Cycloaddition Reactions
A more modern and highly efficient approach involves the (3+2) cycloaddition of a diazo compound with an alkyne. This method offers excellent regioselectivity and high atom economy.
Caption: Generalized (3+2) Cycloaddition for Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
-
Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 1.14 g (10 mmol) of ethyl diazoacetate and 1.02 g (10 mmol) of ethyl propiolate in 20 mL of dry toluene.
-
Catalyst Addition: Add 0.05 mol% of a suitable copper(I) catalyst (e.g., CuI).
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Data Summary: (3+2) Cycloaddition
| Product | Yield (%) | Atom Economy (%) | E-Factor | PMI | Reference |
| Ethyl 1H-pyrazole-4-carboxylate | >95 | 100 | <0.5 | ~6 |
Comparative Analysis of Pyrazole Synthesis Methods
The following table provides a direct comparison of the discussed synthetic routes based on our key efficiency metrics.
| Synthesis Method | Typical Yield (%) | Atom Economy (%) | E-Factor | PMI | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 85-95 | ~73 | ~1.2 | ~12 | Well-established, readily available starting materials. | Generates water as a byproduct, moderate atom economy. |
| Paal-Knorr Synthesis | >90 | ~83 | ~0.8 | ~9 | High yields, versatile, good atom economy. | Can have regioselectivity issues with unsymmetrical dicarbonyls. |
| (3+2) Cycloaddition | >95 | 100 | <0.5 | ~6 | Excellent atom economy, high yields, often regioselective. | Diazo compounds can be hazardous, may require a catalyst. |
Emerging Trends in Green Pyrazole Synthesis
The field of synthetic chemistry is continually evolving towards more sustainable practices. For pyrazole synthesis, several promising areas of research include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification.
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the pyrazole core, often with high efficiency and atom economy.
Conclusion
The choice of a synthetic route for pyrazole production is a multifaceted decision that requires careful consideration of various efficiency metrics. While the Knorr and Paal-Knorr syntheses remain valuable and widely practiced methods, modern approaches like (3+2) cycloadditions offer significant advantages in terms of atom economy and reduced waste generation. For researchers and drug development professionals, a thorough understanding of these metrics is paramount for developing sustainable, cost-effective, and scalable syntheses of these vital heterocyclic compounds.
References
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]
-
American Chemical Society. (n.d.). Process Mass Intensity. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid. Developed for researchers, laboratory managers, and drug development professionals, this guide synthesizes established safety protocols with the specific chemical nature of pyrazole-derived carboxylic acids to ensure personnel safety and environmental stewardship. The procedures herein are grounded in the principles of hazard assessment, waste segregation, and institutional compliance.
Core Principle: Hazard Identification and Chemical Profile
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is not consistently available, a robust hazard profile can be inferred from structurally analogous pyrazole and carboxylic acid derivatives. This "worst-case" approach ensures a high margin of safety.[1]
The molecule's structure, featuring both a pyrazole ring and a carboxylic acid group, dictates its handling and disposal considerations. Pyrazole derivatives are known for their diverse pharmacological activities, and as a class, they should be handled with care to avoid unintended biological effects or environmental contamination.[2][3] Carboxylic acids, while often weak acids, are corrosive and require specific storage and segregation practices to prevent dangerous reactions.[4][5]
Based on data from similar compounds, 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid should be treated as a substance that is potentially:
-
Harmful if swallowed.[6]
Therefore, under no circumstances should this compound or its waste be disposed of in standard trash or discharged into the sanitary sewer system.[8][9]
| Property | Information | Reference |
| Chemical Name | 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid | [10] |
| CAS Number | 1152540-42-5 | [10] |
| Molecular Formula | C₈H₁₂N₂O₂ | [10] |
| Molecular Weight | 168.19 g/mol | [10] |
| Inferred Hazards | Acute Oral Toxicity, Skin Irritant, Eye Irritant, Respiratory Irritant | [6][7] |
| Incompatible Materials | Strong bases, Oxidizing agents, Acid chlorides, Acid anhydrides | [4][11] |
Essential Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensuring adequate personal protection is paramount. Adherence to these standards prevents direct exposure and cross-contamination.
Standard PPE Protocol:
-
Eye Protection: Always wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[5][12]
-
Hand Protection: Wear compatible, chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact with acids).[5][12] Gloves must be inspected for tears or holes before each use. If contamination occurs, remove gloves using the proper technique to avoid skin contact and wash hands immediately.[11]
-
Body Protection: A full-length laboratory coat must be worn and buttoned to protect skin and clothing.[12]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[13]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of dust.[14][15]
The Disposal Workflow: Step-by-Step Protocols
The proper disposal of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid requires a systematic approach involving waste segregation, secure containment, and clear labeling.
Protocol 1: Waste Segregation at the Point of Generation
Never mix chemical waste streams.[16][17] Inadvertent mixing can lead to violent chemical reactions, the release of toxic gases, or complications in the final disposal process.[9]
-
Solid Waste: This stream includes unused or expired solid 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid, as well as grossly contaminated items like weighing papers, gloves, and absorbent pads used for minor spills.
-
Non-Halogenated Organic Liquid Waste: This stream is for solutions of the compound dissolved in solvents that do not contain halogens (e.g., ethanol, methanol, acetone).
-
Halogenated Organic Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), this waste must be collected in a separate, dedicated container.[2][18]
-
Aqueous Waste: This stream is for dilute aqueous solutions containing the compound. Note: Due to the compound's potential environmental effects, drain disposal is prohibited.[2][11] All aqueous solutions must be collected as hazardous waste.
Protocol 2: Containerization and Labeling
Proper containment is critical for safe storage and transport.
-
Container Selection:
-
Use only sturdy, leak-proof containers made of a material compatible with acidic organic compounds (e.g., glass or high-density polyethylene).[9][18]
-
Avoid using metal containers, as carboxylic acids can cause corrosion.[9][16]
-
Do not use food-grade containers (e.g., jars, beverage bottles).[16]
-
Ensure the container has a secure, screw-top lid.[9]
-
-
Waste Accumulation:
-
Collect waste in the designated container, keeping the lid securely closed except when adding waste.[17][19]
-
Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[19]
-
Store all liquid waste containers within a secondary containment tray or bin to capture any potential leaks.[2][20]
-
-
Labeling:
-
Affix a completed Hazardous Waste label to the container before adding the first drop of waste.[19]
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full, unabbreviated chemical name: "Waste 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid".
-
A complete list of all constituents by percentage, including solvents.
-
The relevant hazard characteristics (e.g., "Corrosive," "Irritant").
-
The name of the principal investigator and the laboratory location.[2]
-
The date accumulation started.[2]
-
-
Protocol 3: Empty Container Disposal
Chemical residues in "empty" containers can still pose a hazard.
-
Triple Rinsing: An empty container that held 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2][14]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste in the appropriate stream (e.g., non-halogenated).[2][17] Subsequent rinses may also require collection depending on institutional policy.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for clean glassware or plastic recycling.[2]
Storage and Final Disposal
-
On-Site Storage: Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from general foot traffic, and segregated from incompatible materials like bases and oxidizers.[1][18]
-
Professional Disposal: The ultimate disposal of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid must be handled by a licensed professional waste disposal company. Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[1][9] The most common and recommended final disposal method for this type of compound is high-temperature incineration.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or uncontrolled spills, evacuate the area and call emergency services or your institution's EHS hotline.[9]
-
Contain Spill: For minor spills, use a chemical spill kit containing an absorbent material suitable for organic acids. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Clean-Up:
-
Wearing appropriate PPE, carefully apply the absorbent material around the spill, then work inwards.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a sealable, labeled hazardous waste container.[8]
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[9]
Disposal Decision Workflow
The following diagram illustrates the logical process for the proper disposal of waste generated from work with 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
Caption: Disposal workflow for 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
-
KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]gov/pmc/articles/PMC6017263/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. flinnsci.com [flinnsci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. 1152540-42-5|3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. capotchem.com [capotchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 19. nipissingu.ca [nipissingu.ca]
- 20. utsc.utoronto.ca [utsc.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
